molecular formula C14H13NO2 B081897 N-hydroxy-N,2-diphenylacetamide CAS No. 13663-57-5

N-hydroxy-N,2-diphenylacetamide

Numéro de catalogue: B081897
Numéro CAS: 13663-57-5
Poids moléculaire: 227.26 g/mol
Clé InChI: YNANYWOKXKOSRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-hydroxy-N,2-diphenylacetamide is a diphenylmethylene hydroxamic acid compound that has been identified as a novel and selective inhibitor of Class IIa histone deacetylases (HDACs), with sub-micromolar inhibitory activity . HDACs are critical enzymes in epigenetics, and Class IIa HDACs are considered potential therapeutic targets for neurodegenerative diseases such as Huntington's disease. This compound serves as a valuable chemical tool in biochemical and pharmacological research for investigating HDAC function and exploring new therapeutic strategies . The structural motif of α-hydroxy amides, to which this compound is related, is a valuable intermediate in the synthesis of chiral pharmaceuticals, highlighting its broader relevance in medicinal chemistry . Researchers can utilize this compound for in-vitro studies to modulate HDAC activity and study downstream cellular effects. N-hydroxy-N,2-diphenylacetamide is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Proper safety protocols must be followed, as compounds in this category may be hazardous .

Propriétés

Numéro CAS

13663-57-5

Formule moléculaire

C14H13NO2

Poids moléculaire

227.26 g/mol

Nom IUPAC

N-hydroxy-N,2-diphenylacetamide

InChI

InChI=1S/C14H13NO2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,17H,11H2

Clé InChI

YNANYWOKXKOSRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O

SMILES canonique

C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O

Autres numéros CAS

13663-57-5

Synonymes

N,2'-diphenyl acetohydroxamic acid
N,2'-DPAHA

Origine du produit

United States
Foundational & Exploratory

Metabolic activation mechanism of N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Activation of N-hydroxy-N,2-diphenylacetamide

Abstract

N-arylacetamides are a class of compounds recognized for their potential to induce toxicity and carcinogenicity following metabolic activation. The bioactivation of the parent amide to an N-hydroxy intermediate is a critical initiating step, converting a relatively stable molecule into a proximate carcinogen. This guide provides an in-depth examination of the subsequent metabolic pathways that transform N-hydroxy-N,2-diphenylacetamide into highly reactive, electrophilic species capable of forming covalent adducts with cellular macromolecules. Due to the limited direct research on N-hydroxy-N,2-diphenylacetamide, this document leverages the extensively studied mechanisms of analogous N-hydroxy-arylacetamides, such as N-hydroxy-2-acetylaminofluorene (N-OH-AAF), to provide a scientifically grounded and predictive overview. We will explore the key enzymatic processes, including sulfonation, acetylation, and glucuronidation, detail the formation of ultimate carcinogenic metabolites, and present robust experimental protocols for investigating these activation pathways in a research and drug development setting.

Part 1: The Genesis of Reactivity - Phase I N-Hydroxylation

The journey from a stable procarcinogen to a reactive metabolite begins with N-hydroxylation, a quintessential Phase I metabolic reaction. This initial oxidation is an obligatory step for the bioactivation of most N-arylacetamides.

The parent compound, N,2-diphenylacetamide, is first metabolized to its N-hydroxy derivative. This transformation is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[1] Specifically, CYP1A2 has been identified as a major catalyst for the N-hydroxylation of many N-arylacetamides.[1] This enzymatic step introduces a hydroxyl group onto the nitrogen atom of the acetamide moiety, forming N-hydroxy-N,2-diphenylacetamide. This product is not the final reactive species but is considered a proximate carcinogen—a more reactive precursor to the ultimate carcinogen.

The causality behind this initial step is critical: the introduction of the N-hydroxy group creates a site for subsequent Phase II conjugations, which are, paradoxically, the true activation steps that lead to the formation of highly unstable and electrophilic esters.

G cluster_phase1 Phase I Metabolism Procarcinogen N,2-Diphenylacetamide ProximateCarcinogen N-hydroxy-N,2-diphenylacetamide Procarcinogen->ProximateCarcinogen CYP1A2 (N-hydroxylation)

Caption: Phase I N-hydroxylation of the parent amide.

Part 2: The Ultimate Carcinogens - Phase II Esterification Pathways

The proximate carcinogen, N-hydroxy-N,2-diphenylacetamide, undergoes further metabolism through Phase II enzymatic reactions. These pathways conjugate the N-hydroxy group, leading to the formation of highly reactive electrophilic esters that are considered the ultimate carcinogens.

Pathway A: Sulfonation

One of the most significant bioactivation pathways is O-sulfonation, catalyzed by cytosolic sulfotransferases (SULTs).[1][2] These enzymes transfer a sulfonyl group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the N-hydroxy moiety.[2][3]

This reaction yields an N-sulfonyloxy ester. This ester is exceptionally unstable and undergoes spontaneous heterolytic cleavage of the N-O bond. This cleavage results in the formation of a highly electrophilic nitrenium ion and a sulfate leaving group. The nitrenium ion is a potent electrophile that can readily attack nucleophilic sites on cellular macromolecules, most notably DNA.[1] The thermostable phenol SULT (TS-PST), now known as SULT1A1, has been shown to be particularly effective in activating various N-hydroxy arylamines and arylamides.[3]

G ProximateCarcinogen N-hydroxy-N,2-diphenylacetamide ReactiveEster N-sulfonyloxy-N,2-diphenylacetamide (Highly Unstable) ProximateCarcinogen->ReactiveEster SULTs (e.g., SULT1A1) + PAPS UltimateCarcinogen Nitrenium Ion (Electrophile) ReactiveEster->UltimateCarcinogen Spontaneous Heterolysis Adducts Macromolecular Adducts (e.g., DNA Adducts) UltimateCarcinogen->Adducts Reaction with Nucleophiles

Caption: Bioactivation via the sulfonation pathway.

Pathway B: Acetylation

Acetylation provides another crucial route for the formation of reactive esters, primarily mediated by N-acetyltransferases (NATs).[1][4] This can occur via two distinct mechanisms:

  • O-Acetylation: NAT enzymes can directly transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the oxygen of the N-hydroxy group, forming an N-acetoxy ester (N-acetoxy-N,2-diphenylacetamide).[1]

  • Intramolecular N,O-Acyltransfer: Alternatively, the N-hydroxy metabolite can be deacetylated by enzymes like arylacetamide deacetylase (AADAC) to form an N-hydroxy arylamine intermediate. This intermediate can then be O-acetylated by NATs.[4]

Similar to the sulfonyloxy ester, the N-acetoxy ester is also a reactive metabolite that can lead to the formation of a nitrenium ion, which subsequently forms DNA adducts.[1][5] Both NAT1 (monomorphic) and NAT2 (polymorphic) enzymes have been implicated in the metabolic activation of N-hydroxy arylamines.[4]

G ProximateCarcinogen N-hydroxy-N,2-diphenylacetamide ReactiveEster N-acetoxy-N,2-diphenylacetamide ProximateCarcinogen->ReactiveEster NATs (O-Acetylation) + Acetyl-CoA UltimateCarcinogen Nitrenium Ion (Electrophile) ReactiveEster->UltimateCarcinogen Heterolysis Adducts DNA Adducts UltimateCarcinogen->Adducts

Caption: Bioactivation via the O-acetylation pathway.

Pathway C: Glucuronidation

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is typically considered a detoxification pathway that facilitates the excretion of xenobiotics.[6] However, in the case of N-hydroxy arylacetamides, the resulting N-O-glucuronide conjugate can be unstable under certain physiological conditions. For instance, at the acidic pH of urine, the N-O-glucuronide can hydrolyze to regenerate the N-hydroxy metabolite or rearrange to form a reactive nitrenium ion, contributing to bladder carcinogenicity. While this pathway is well-documented for some arylamines, its relative importance for N-hydroxy-N,2-diphenylacetamide requires specific investigation.

Part 3: The Toxicological Consequence - Macromolecular Adducts

The ultimate outcome of metabolic activation is the covalent binding of the electrophilic nitrenium ion to cellular macromolecules.

  • DNA Adducts: DNA is the most critical target from a carcinogenesis perspective. The nitrenium ion preferentially attacks nucleophilic centers on DNA bases. The most common adducts formed by related compounds are at the C8 and N2 positions of guanine and the C8 position of adenine.[7] These adducts distort the DNA helix, interfere with DNA replication and transcription, and can lead to mutations if not repaired, thereby initiating the process of chemical carcinogenesis.[7]

  • Protein Adducts: Reactive metabolites can also bind to nucleophilic amino acid residues (e.g., cysteine, lysine) in proteins. While not directly genotoxic, protein adducts can lead to cytotoxicity and organ damage. Furthermore, stable protein adducts, for example with serum albumin, can serve as valuable biomarkers for assessing the internal dose and bioactivation capacity of an individual exposed to the parent compound.[8]

Reactive IntermediateFormation PathwayStabilityKey Outcome
N-sulfonyloxy ester Sulfonation (SULTs)Highly UnstableSpontaneous formation of a nitrenium ion, leading to DNA adducts.
N-acetoxy ester Acetylation (NATs)UnstableFormation of a nitrenium ion, leading to DNA adducts.
N-O-glucuronide Glucuronidation (UGTs)pH-dependent stabilityCan lead to nitrenium ion formation, particularly in acidic environments.

Part 4: Experimental Protocols for Interrogation of Bioactivation

To investigate the metabolic activation of N-hydroxy-N,2-diphenylacetamide, a series of validated in vitro experiments can be employed. These protocols form a self-validating system, moving from metabolite identification to the direct detection of reactive intermediates and their ultimate toxicological products.

Protocol 1: In Vitro Metabolite Identification with Liver Microsomes

This experiment aims to identify the stable metabolites produced by Phase I and Phase II enzymes.

  • Objective: To determine if N-hydroxy-N,2-diphenylacetamide is converted to sulfated or glucuronidated conjugates in a liver-mimicking environment.

  • Methodology:

    • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (HLMs), and N-hydroxy-N,2-diphenylacetamide.

    • Add Cofactors: To initiate the reactions, add the required cofactors. For sulfonation, add PAPS. For glucuronidation, add UDPGA and alamethicin (a pore-forming agent). A control with no cofactors should be run in parallel.

    • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

    • Quench Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

    • Sample Preparation: Centrifuge to pellet the precipitated protein. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen. Reconstitute the residue in a suitable mobile phase.

    • Analysis: Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify potential sulfated (mass shift of +80 Da) and glucuronidated (mass shift of +176 Da) metabolites by comparing against the control incubation.

Caption: Workflow for in vitro metabolite identification.

Protocol 2: Trapping of Electrophilic Intermediates

Since the ultimate carcinogens are too unstable to be detected directly, their formation is confirmed by "trapping" them with a nucleophile to form a stable, detectable product.

  • Objective: To provide definitive evidence for the formation of a reactive nitrenium ion.

  • Methodology:

    • Prepare Incubation Mixture: Set up the microsomal incubation as described in Protocol 1, but include a high concentration of a nucleophilic trapping agent, typically glutathione (GSH) or N-acetylcysteine (NAC).[9]

    • Add Cofactors: Initiate the reaction by adding the appropriate cofactors (e.g., PAPS to stimulate the sulfonation pathway).

    • Incubation & Quenching: Follow the incubation and quenching steps from Protocol 1.

    • Analysis: Analyze the sample by LC-MS/MS. Search for the specific mass of the expected glutathione adduct (substrate + 305 Da) or NAC adduct (substrate + 161 Da). The detection of this adduct confirms the formation of the transient electrophile.

Caption: Workflow for trapping reactive metabolites.

Protocol 3: In Vitro DNA Adduct Formation and Analysis

This protocol directly assesses the genotoxic potential by measuring the end-product of the bioactivation cascade.

  • Objective: To identify and quantify the specific DNA adducts formed by the reactive metabolite.

  • Methodology:

    • Reaction: Incubate calf thymus DNA in buffer with a chemically synthesized reactive ester (e.g., N-acetoxy-N,2-diphenylacetamide), which serves as a direct source of the nitrenium ion.

    • DNA Isolation: After incubation (e.g., 2-4 hours), purify the DNA from the reaction mixture, typically by ethanol precipitation, to remove any unbound reactant.

    • DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides. This is most effectively done using a cocktail of enzymes, including DNase I, snake venom phosphodiesterase, and alkaline phosphatase, to avoid artifactual degradation of the adducts.[5]

    • Analysis: Analyze the hydrolysate using LC-MS/MS with a method optimized for the detection of the expected DNA adducts (e.g., dG-C8-adduct). Quantification is achieved by comparing the signal to a synthesized authentic standard.

Conclusion

The metabolic activation of N-hydroxy-N,2-diphenylacetamide is a multi-step process that transforms a stable precursor into potent electrophiles. Drawing from the well-established bioactivation mechanisms of analogous N-arylacetamides, it is evident that Phase II reactions, particularly sulfonation and acetylation, are the critical events that generate the ultimate carcinogenic species. The resulting nitrenium ions readily form covalent adducts with DNA, a key initiating event in chemical carcinogenesis. Understanding these pathways is paramount for researchers and drug development professionals. The experimental protocols outlined in this guide provide a robust framework for assessing the bioactivation potential of N-hydroxy-N,2-diphenylacetamide and other novel N-arylacetamide-containing compounds, enabling informed decisions regarding their toxicological risk and safety.

References

  • Metabolic activation of N‐2‐acetylaminofluorene (AAF) and... - ResearchGate. (URL: [Link])

  • Metabolic Activation of N-Hydroxy-2-aminofluorene and N-Hydroxy-2-acetylaminofluorene by Monomorphic N-Acetyltransferase (NAT1) and Polymorphic N-Acetyltransferase (NAT2) in Colon Cytosols of Syrian Hamsters Congenic at the NAT2 Locus1 - AACR Journals. (URL: [Link])

  • Metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s) - PubMed. (URL: [Link])

  • Regulation of hepatic sulfotransferase catalyzing the activation of N-hydroxyarylamide and N-hydroxyarylamine by growth hormone - PubMed. (URL: [Link])

  • The Role of Sulfotransferases in Liver Diseases - PMC - NIH. (URL: [Link])

  • Quantification of adducts formed in DNA treated with N-acetoxy-2-acetylaminofluorene or N-hydroxy-2-aminofluorene: comparison of trifluoroacetic acid and enzymatic degradation - PubMed. (URL: [Link])

  • A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. (URL: [Link])

  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC. (URL: [Link])

  • Pathways of Carbamazepine Bioactivation in Vitro. III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - DOI. (URL: [Link])

  • Mechanisms of the inhibitory action of p-hydroxyacetanilide on carcinogenesis by N-2-fluorenylacetamide or N-hydroxy-N-2-fluorenylacetamide - PubMed. (URL: [Link])

  • Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive inte - UC Berkeley Superfund Research Program. (URL: [Link])

Sources

DNA adduct formation pathways of N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: DNA Adduct Formation Pathways of N-Hydroxy-N,2-Diphenylacetamide

Executive Summary This technical guide details the metabolic activation and DNA adduct formation mechanisms of N-hydroxy-N,2-diphenylacetamide (N-OH-NDPA), a representative N-arylhydroxamic acid. While structurally distinct from the rigid fluorene backbone of the classic carcinogen N-hydroxy-2-acetylaminofluorene (N-OH-AAF), N-OH-NDPA shares the critical hydroxamic acid functionality responsible for electrophilic attack on genomic DNA. This guide is designed for researchers investigating chemical carcinogenesis, providing mechanistic insights, experimental protocols for adduct generation, and detection methodologies.

Molecular Mechanism of Metabolic Activation

The genotoxicity of N-hydroxy-N,2-diphenylacetamide is not intrinsic to the parent molecule but arises from its metabolic conversion into highly reactive electrophiles. This process, known as bioactivation, occurs primarily in the liver and involves the esterification of the N-hydroxy group.

Enzymatic Pathways

Two primary Phase II enzyme families catalyze the activation of N-OH-NDPA:

  • N,O-Acyltransferases (NATs): Cytosolic arylamine N-acetyltransferases (NAT1/NAT2) can transfer an acetyl group (often from Acetyl-CoA) to the oxygen of the hydroxamic acid, forming an N-acetoxy ester.

  • Sulfotransferases (SULTs): These enzymes transfer a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-hydroxy group, yielding an unstable N-sulfonyloxy ester.

Formation of the Ultimate Carcinogen

Both the N-acetoxy and N-sulfonyloxy esters are chemically unstable. They undergo spontaneous heterolytic cleavage of the N-O bond. This cleavage releases the leaving group (acetate or sulfate) and generates a resonance-stabilized nitrenium ion (Ph-CH₂-CO-N⁺-Ph).

This positively charged nitrogen species is the "ultimate carcinogen." It is a potent electrophile that aggressively targets nucleophilic centers in DNA.

DOT Diagram 1: Metabolic Activation Pathway

MetabolicActivation Parent N-Hydroxy-N,2-diphenylacetamide (Proximate Carcinogen) Acetoxy N-Acetoxy Ester (Unstable) Parent->Acetoxy Acetyl-CoA Dependent O-Acetylation Sulfonyloxy N-Sulfonyloxy Ester (Unstable) Parent->Sulfonyloxy PAPS Dependent O-Sulfonation NAT N,O-Acyltransferase (NAT) NAT->Acetoxy SULT Sulfotransferase (SULT) SULT->Sulfonyloxy Nitrenium N,2-Diphenylacetamido Nitrenium Ion (Ultimate Carcinogen) Acetoxy->Nitrenium Heterolysis (-OAc) Sulfonyloxy->Nitrenium Heterolysis (-SO4)

Figure 1: Metabolic activation pathways converting the proximate carcinogen N-OH-NDPA into the reactive nitrenium ion.

DNA Adduct Chemistry

The N,2-diphenylacetamido nitrenium ion exhibits high affinity for the electron-rich centers of purine bases. The reaction profile is dictated by the steric constraints of the N,2-diphenylacetamide backbone (flexible, non-planar) compared to rigid analogs like fluorene.

Primary Adduct: C8-Deoxyguanosine

The major site of alkylation is the C8 position of guanine.[1] The reaction proceeds via an S_N1-like mechanism where the nitrenium ion attacks the C8 atom, followed by proton loss to restore aromaticity.

  • Adduct Name: N-(deoxyguanosin-8-yl)-N,2-diphenylacetamide (dG-C8-NDPA).

  • Consequence: This adduct typically forces the guanine base into a syn conformation, disrupting Watson-Crick base pairing and causing replication blocks or G→T transversions.

Secondary Adduct: N2-Deoxyguanosine

A minor proportion of the nitrenium ion may attack the exocyclic amino group (N2) of guanine.

  • Adduct Name: 3-(deoxyguanosin-N2-yl)-N,2-diphenylacetamide (dG-N2-NDPA).

  • Consequence: While less abundant, N2 adducts interfere with minor groove interactions and polymerase fidelity.

DOT Diagram 2: Adduct Formation Mechanism

AdductFormation cluster_products Adduct Products Nitrenium Nitrenium Ion (Electrophile) C8 dG-C8-NDPA (Major Adduct) Nitrenium->C8 Attack at C8 N2 dG-N2-NDPA (Minor Adduct) Nitrenium->N2 Attack at N2 DNA Genomic DNA (Nucleophile) DNA->C8 DNA->N2

Figure 2: Competitive electrophilic attack of the nitrenium ion on Guanine C8 and N2 positions.

Experimental Protocols

To study these pathways, researchers must generate authentic adduct standards and validate their formation in vitro.

Protocol 1: Synthesis of Reactive N-Acetoxy Standard

Purpose: To create a chemically reactive surrogate for the enzymatically activated metabolite.

  • Preparation: Dissolve 50 mg of N-hydroxy-N,2-diphenylacetamide in 2 mL of anhydrous dichloromethane (DCM) at 0°C.

  • Acetylation: Add 1.1 equivalents of acetyl chloride and 1.2 equivalents of triethylamine. Stir for 30 minutes under argon.

  • Purification: Rapidly wash with ice-cold water to remove salts. Dry the organic layer over MgSO₄.

  • Isolation: Evaporate solvent in vacuo at low temperature (<20°C). The resulting N-acetoxy-N,2-diphenylacetamide is unstable and should be used immediately.

Protocol 2: In Vitro DNA Modification

Purpose: To generate DNA adducts for mass spectrometric characterization.

  • Incubation: Dissolve 1 mg of Calf Thymus DNA (ct-DNA) in 1 mL of 10 mM sodium citrate buffer (pH 7.0).

  • Reaction: Add 100 µg of the freshly prepared N-acetoxy standard (dissolved in 50 µL DMSO) to the DNA solution.

  • Conditions: Incubate at 37°C for 2 hours in the dark.

  • Precipitation: Add 0.1 volumes of 3M sodium acetate and 2.5 volumes of ice-cold ethanol. Centrifuge at 12,000 x g to pellet the modified DNA.

  • Washing: Wash the pellet twice with 70% ethanol to remove non-covalently bound residues.

Protocol 3: Enzymatic Digestion & LC-MS/MS Detection

Purpose: To hydrolyze DNA into single nucleosides and detect the specific adduct.

  • Digestion:

    • Step A: Dissolve DNA in buffer. Add Micrococcal Nuclease and Spleen Phosphodiesterase. Incubate 3 hrs at 37°C.

    • Step B: Add Alkaline Phosphatase. Incubate 1 hr at 37°C.

  • Filtration: Pass the hydrolysate through a 3 kDa molecular weight cutoff filter to remove enzymes.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient of Ammonium Acetate (A) and Acetonitrile (B).

    • Mode: Positive Electrospray Ionization (+ESI).

    • Target: Monitor for the specific mass transition of the dG-C8-NDPA adduct.

Data Presentation: Mass Spectrometry Parameters

The following table summarizes the theoretical mass shifts expected for the dG-C8 adduct of N-hydroxy-N,2-diphenylacetamide.

ParameterValueNotes
Parent Compound MW 227.26 DaN-hydroxy-N,2-diphenylacetamide
Deoxyguanosine MW 267.24 Da
Adduct Formula C₂₄H₂₄N₆O₄dG + (Parent - OH) - H
Theoretical [M+H]⁺ ~477.19 DaProtonated molecular ion
Key Fragment (SRM) [M+H]⁺ → [B+H]⁺Loss of deoxyribose (-116 Da)
Diagnostic Ion ~361.15 DaAglycone (Base + Adduct moiety)

Note: Exact masses should be calculated based on high-resolution elemental composition for HRMS applications.

References

  • Hanna, P. E., & Banks, R. B. (1985). Arylhydroxamic acid N,O-acyltransferase: Apparent suicide inactivation by N-arylhydroxamic acids. Journal of Biological Chemistry. Link

  • Beland, F. A., & Kadlubar, F. F. (1990). Metabolic activation and DNA adducts of aromatic amines and nitroaromatic hydrocarbons. Handbook of Experimental Pharmacology. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Link

  • Famulok, M., et al. (2000). DNA adducts: Formation, detection, and mechanisms. Mutagenesis.[1][2][3][4][5] Link

  • Gamboa da Costa, G., et al. (2009). DNA adduct formation from N-hydroxy-2-acetylaminofluorene. Chemical Research in Toxicology. Link

Sources

Unveiling the Mutagenic Potential of N-hydroxy-N,2-diphenylacetamide: An In-depth Technical Guide to the Ames Test

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-focused exploration of the mutagenic potential of N-hydroxy-N,2-diphenylacetamide, a representative N-hydroxy arylamide, utilizing the bacterial reverse mutation assay, commonly known as the Ames test. This document is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities. We will delve into the mechanistic underpinnings of the Ames test, the critical role of metabolic activation, and a detailed, field-proven protocol for evaluating compounds of this class.

Introduction: The Imperative of Mutagenicity Assessment in Drug Development

The evaluation of a compound's potential to induce genetic mutations is a cornerstone of preclinical safety assessment.[1][2] Genotoxicity, the property of chemical agents to damage the genetic information within a cell, can lead to mutations and potentially cancer.[2] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), mandate a battery of toxicological tests, with mutagenicity testing being a critical component.[1][3] The Ames test, a bacterial reverse mutation assay, stands as a widely employed and highly predictive initial screen for identifying potential carcinogens.[4][5][6] Its expediency and cost-effectiveness make it an invaluable tool in early-stage drug development to de-risk candidates and guide further safety evaluations.[5][7]

N-hydroxy-N,2-diphenylacetamide belongs to the class of N-hydroxy arylamides, which are known to be metabolically activated to reactive electrophilic species capable of forming DNA adducts, the initial step in chemical carcinogenesis.[8][9] Therefore, understanding the mutagenic potential of such compounds is of paramount importance.

The Ames Test: A Bacterial System to Uncover Mutagens

The Ames test is a biological assay that assesses the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[4][5][10] These bacterial strains are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid, such as histidine (S. typhimurium) or tryptophan (E. coli).[5][10][11]

The principle of the test lies in exposing these auxotrophic bacteria to the test compound and observing for a reversion to a prototrophic state, where they regain the ability to synthesize the essential amino acid and can thus grow on a minimal medium lacking it.[5][10] A significant increase in the number of revertant colonies compared to the spontaneous reversion rate in the control group indicates that the test compound is mutagenic.[10]

The Critical Role of Metabolic Activation: The S9 Fraction

Many chemicals, termed "pro-mutagens," are not mutagenic in their native state but become so after being metabolized by enzymes in the body.[12][13] Since bacteria lack the complex metabolic machinery of mammals, the Ames test incorporates a mammalian metabolic activation system.[12][13][14] This is typically in the form of the S9 fraction, a supernatant from the centrifugation of a rat liver homogenate at 9000g.[13][14] The S9 fraction contains a cocktail of microsomal and cytosolic enzymes, including cytochrome P450s, which are crucial for simulating mammalian metabolism in this in vitro assay.[12][13]

For N-hydroxy arylamides like N-hydroxy-N,2-diphenylacetamide, metabolic activation is a prerequisite for exerting mutagenic effects. The N-hydroxy group can be further esterified by enzymes such as sulfotransferases or acetyltransferases present in the S9 fraction, leading to the formation of a highly reactive nitrenium ion that can readily react with DNA.[8][15]

Diagram: Proposed Metabolic Activation of N-hydroxy-N,2-diphenylacetamide

A N-hydroxy-N,2-diphenylacetamide B S9 Mix Enzymes (e.g., Sulfotransferase, Acetyltransferase) A->B Metabolic Activation C Reactive Ester Intermediate B->C D Nitrenium Ion (Electrophilic Species) C->D Spontaneous Heterolysis E DNA Adduct Formation D->E Reaction with DNA bases F Mutation E->F

Caption: Proposed metabolic activation pathway of N-hydroxy-N,2-diphenylacetamide.

Selection of Bacterial Strains

The choice of bacterial strains is crucial for detecting different types of mutations. The standard Ames test protocol recommends using a panel of strains to cover both base-pair substitution and frameshift mutations.[4][16][17] For compounds like N-hydroxy-N,2-diphenylacetamide, which are expected to form bulky DNA adducts, frameshift-sensitive strains are particularly relevant.

Table 1: Commonly Used Salmonella typhimurium Strains in the Ames Test

StrainMutation Type DetectedKey Genetic Features
TA98 FrameshifthisD3052, uvrB deletion, rfa mutation, pKM101 plasmid[11][16]
TA100 Base-pair substitutionhisG46, uvrB deletion, rfa mutation, pKM101 plasmid[4][16]
TA1535 Base-pair substitutionhisG46, uvrB deletion, rfa mutation[4][16]
TA1537 FrameshifthisC3076, uvrB deletion, rfa mutation[4][16]

The uvrB deletion enhances sensitivity by inactivating the accurate excision repair mechanism, while the rfa mutation increases the permeability of the bacterial cell wall to the test compound.[11] The pKM101 plasmid enhances error-prone DNA repair, further increasing the sensitivity to certain mutagens.[11][16]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for conducting the Ames test with N-hydroxy-N,2-diphenylacetamide using the plate incorporation method.

Materials and Reagents
  • Test Compound: N-hydroxy-N,2-diphenylacetamide

  • Bacterial Strains: S. typhimurium TA98 and TA100 (and other relevant strains)

  • S9 Fraction: Aroclor 1254-induced rat liver S9

  • Cofactor Solution: NADP, Glucose-6-phosphate

  • Media: Nutrient broth, Minimal glucose agar plates, Top agar

  • Positive Controls:

    • Without S9 activation: Sodium azide (for TA100), 2-Nitrofluorene (for TA98)[18]

    • With S9 activation: 2-Anthramine (for both TA98 and TA100)[18]

  • Negative Control: Vehicle (e.g., DMSO)

  • Other Reagents: L-histidine, D-biotin solution

Experimental Workflow

Diagram: Ames Test Experimental Workflow

A Overnight culture of S. typhimurium strains D To molten top agar, add: - Bacterial culture - Test compound/control - S9 mix or buffer A->D B Prepare test compound dilutions, positive and negative controls B->D C Prepare S9 mix (for +S9 plates) C->D E Pour top agar onto minimal glucose agar plates D->E F Incubate at 37°C for 48-72 hours E->F G Count revertant colonies F->G H Analyze data and assess mutagenicity G->H

Caption: A streamlined workflow for the Ames plate incorporation assay.

Detailed Methodology
  • Preparation of Bacterial Cultures: Inoculate each S. typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking.[18]

  • Preparation of Test Compound and Controls: Prepare a series of dilutions of N-hydroxy-N,2-diphenylacetamide in a suitable solvent (e.g., DMSO). Prepare solutions of the positive and negative controls.

  • Preparation of S9 Mix: On the day of the experiment, thaw the S9 fraction and prepare the S9 mix containing the S9 fraction and the cofactor solution. Keep on ice.

  • Plate Incorporation:

    • To a tube containing molten top agar (kept at 45°C), add the bacterial culture, the test compound dilution (or control), and either the S9 mix (for metabolic activation) or a buffer (for no metabolic activation).[18]

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[10]

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Interpretation and Hypothetical Results

A positive response in the Ames test is defined as a dose-related increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the negative control.

Table 2: Hypothetical Ames Test Results for N-hydroxy-N,2-diphenylacetamide

Dose (µ g/plate )Mean Revertant Colonies ± SD (TA98 -S9)Mean Revertant Colonies ± SD (TA98 +S9)Mean Revertant Colonies ± SD (TA100 -S9)Mean Revertant Colonies ± SD (TA100 +S9)
0 (Vehicle) 25 ± 430 ± 5120 ± 15135 ± 18
1 28 ± 675 ± 9125 ± 12250 ± 25
10 26 ± 5150 ± 18118 ± 16480 ± 40
100 24 ± 7320 ± 30122 ± 14950 ± 75
1000 ToxicToxicToxicToxic
Positive Control >500>1000>1500>2000

In this hypothetical scenario, N-hydroxy-N,2-diphenylacetamide shows a clear dose-dependent increase in the number of revertant colonies for both TA98 and TA100, but only in the presence of the S9 metabolic activation system. This would indicate that N-hydroxy-N,2-diphenylacetamide is a pro-mutagen that is activated by liver enzymes to a species that can cause both frameshift and base-pair substitution mutations. The toxicity observed at the highest dose is a common finding in mutagenicity assays.

Conclusion: A Powerful Tool for Early Safety Assessment

The Ames test, when conducted with the appropriate metabolic activation system and a panel of sensitive bacterial strains, is a robust and reliable method for assessing the mutagenic potential of N-hydroxy arylamides like N-hydroxy-N,2-diphenylacetamide. A positive result, as illustrated in our hypothetical case, serves as a critical flag in the drug development process, necessitating further investigation into the genotoxic and carcinogenic potential of the compound. This in-depth understanding of a compound's mutagenic profile is essential for making informed decisions and ensuring the safety of novel therapeutics.

References

  • Vertex AI Search. (2025, July 19). Why is rat liver extract, specifically the S9 (supernatant 9) fraction, used in the Ames test?
  • ScienceDirect. (n.d.). Isolation and characterization of an isogenic set of Salmonella typhimurium strains analogous to the “Ames” tester strains. Retrieved from [Link]

  • Hakura, A., et al. (2002). An improvement of the Ames test using a modified human liver S9 preparation. Toxicology in Vitro, 16(4), 381-388. Retrieved from [Link]

  • Trinova Biochem. (n.d.). S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Retrieved from [Link]

  • Wikipedia. (n.d.). S9 fraction. Retrieved from [Link]

  • Xenometrix. (n.d.). Ames Tester Strain TA98. Retrieved from [Link]

  • European Chemicals Agency. (2014, August 19). Updated Guidance on testing for mutagenicity. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Guidelines for Mutagenicity Risk Assessment. Retrieved from [Link]

  • Lagunin, A., et al. (2023). SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains. International Journal of Molecular Sciences, 24(23), 17006. Retrieved from [Link]

  • Sugiyama, K., et al. (2016). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 38, 3. Retrieved from [Link]

  • Kato, R., & Yamazoe, Y. (1994). Metabolic activation of N-hydroxylated metabolites of carcinogenic and mutagenic arylamines and arylamides by esterification. Drug Metabolism Reviews, 26(1-2), 413-429. Retrieved from [Link]

  • Ji, Z., Ball, N. S., & LeBaron, M. J. (2017). Global regulatory requirements for mutagenicity assessment in the registration of industrial chemicals. Environmental and Molecular Mutagenesis, 58(5), 345-353. Retrieved from [Link]

  • GOV.UK. (2024, July 18). Guidance on the genotoxicity testing strategies for germ cell mutagens. Retrieved from [Link]

  • Parton, J. W. (2003). Mutagenicity Testing Applied for Regulation of Developing Products.
  • Arimoto-Kobayashi, S., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(2), 118-124. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Hein, D. W., et al. (1993). Metabolic activation and deactivation of arylamine carcinogens by recombinant human NAT1 and polymorphic NAT2 acetyltransferases. Carcinogenesis, 14(8), 1633-1638. Retrieved from [Link]

  • Rumruen, K., & Pool, B. L. (1984). Metabolic activation capabilities of S9 and hepatocytes from uninduced rats to convert carcinogenic N-nitrosamines to mutagens. Mutation Research/Genetic Toxicology, 140(2-3), 147-153. Retrieved from [Link]

  • Tentamus Group. (2023, September 6). The in vitro mutagenicity assay - THE AMES TEST. Retrieved from [Link]

  • G. M. Williams, et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology, 71(1), 133-140. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ames test – Knowledge and References. Retrieved from [Link]

  • Hüsunet, M. T., et al. (2021). Determination of Mutagenic Potentials of Diarylmethylamine Based Imine Compounds By Ames Test And Computational Molecular Docking. Gazi University Journal of Science, 34(2), 609-621. Retrieved from [Link]

  • Spagnuolo, G., et al. (2023). Mutagenicity Evaluation of Orthodontic Resins Using the Ames Test. International Journal of Molecular Sciences, 24(19), 14595. Retrieved from [Link]

  • PubChem. (n.d.). N-Hydroxy-2,2-diphenylacetamide. Retrieved from [Link]

  • Szarapińska-Kwaszewska, J., et al. (1983). Studies on mutagenicity of new chemical compounds using bacterial Ames test. Acta Microbiologica Polonica, 32(3), 265-273.
  • Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. Retrieved from [Link]

  • D. J. Ponting, et al. (2022). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 37(3), 167-180. Retrieved from [Link]

  • Lhasa Limited. (2023, November 14). Why Do Some Mutagenic N-nitrosamines Not Require Metabolic Activation? Retrieved from [Link]

  • Ali, M., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. International Journal of Molecular Sciences, 23(15), 8234. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-hydroxy-2-phenylacetamide. Retrieved from [Link]

  • Patel, P., et al. (2018). A Review on Genotoxicity. Asian Journal of Pharmaceutical Research, 8(2), 99-103.
  • Garrigue, J. L., et al. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N, N'-diacetyl metabolites. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 608(1), 58-71.

Sources

A Technical Guide to the Role of Cytochrome P450 in the Oxidative Metabolism of N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cytochrome P450 (CYP) superfamily of enzymes represents the primary defense mechanism against xenobiotics, playing a critical role in the metabolism of a vast array of compounds, including drugs, environmental pollutants, and procarcinogens. This guide provides an in-depth technical examination of the oxidative role of CYP enzymes in the bioactivation of N-hydroxy-N,2-diphenylacetamide, a representative arylhydroxamic acid. Historically, compounds like N-hydroxy-N-2-fluorenylacetamide have been pivotal in understanding chemical carcinogenesis.[1][2] This document elucidates the core biochemical mechanisms, identifies key CYP isozymes, and presents detailed, field-proven protocols for the in vitro investigation of these metabolic pathways. Designed for researchers, toxicologists, and drug development professionals, this guide synthesizes mechanistic insights with practical, actionable methodologies to foster a comprehensive understanding of CYP-mediated bioactivation and its toxicological implications.

Introduction

The Cytochrome P450 Superfamily: Masters of Metabolism

Cytochrome P450 enzymes are a diverse group of heme-containing monooxygenases responsible for the Phase I metabolism of a multitude of lipophilic compounds.[3][4] Localized primarily in the endoplasmic reticulum of hepatocytes, these enzymes introduce or expose functional groups on substrate molecules, typically through oxidation, rendering them more water-soluble and easier to excrete.[5] While this function is often detoxifying, in some cases, it can lead to the formation of chemically reactive metabolites, a process known as bioactivation.[6] This metabolic switching is a critical consideration in drug safety assessment and toxicology.

N-hydroxy-N,2-diphenylacetamide: A Model Substrate for Bioactivation

N-hydroxy-N,2-diphenylacetamide belongs to the class of N-arylhydroxamic acids. Its structural analog, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is a well-studied proximate carcinogen derived from the procarcinogen 2-acetylaminofluorene (2-AAF).[2] The N-hydroxylation of the parent amide, catalyzed by CYPs (predominantly CYP1A2), is the essential first step in their metabolic activation.[2][7] The resulting N-hydroxy metabolite is not the ultimate carcinogen but an intermediate that requires further enzymatic conversion to a reactive electrophile capable of forming covalent adducts with cellular macromolecules, such as DNA.

Significance of CYP-Mediated Oxidation

While Phase II enzymes like sulfotransferases (SULTs) and N-acetyltransferases (NATs) are known to further activate N-hydroxy-arylacetamides, Phase I enzymes, specifically CYPs, can also play a direct role in their oxidation.[7] This CYP-mediated oxidation can generate unstable intermediates, such as nitroxide radicals, which can contribute to the compound's genotoxicity.[8] Understanding the specific CYP isozymes involved and the kinetics of this oxidative pathway is paramount for assessing the carcinogenic risk of this class of compounds and for developing safer chemical entities in drug discovery programs.[6]

Core Mechanistic Insights: The Oxidative Bioactivation Pathway

The bioactivation of N-hydroxy-N,2-diphenylacetamide by cytochrome P450 is a critical pathway that converts the relatively stable hydroxamic acid into a reactive species. This process involves a one-electron oxidation.

Key CYP Isozymes: Identifying the Primary Catalysts

Extensive research on analogous aromatic amines and amides has demonstrated that CYP1A2 is a primary catalyst for N-hydroxylation and subsequent oxidative activation.[7][9][10] CYP1A2, which constitutes about 13-15% of total hepatic CYPs in humans, is known to metabolize numerous procarcinogens, including polycyclic aromatic hydrocarbons and aromatic amines.[10][11] Other isoforms, such as those in the CYP2B and CYP3A families, may also contribute, though often to a lesser extent.[12][13][14] The expression and activity of these enzymes can be induced by various xenobiotics, such as those found in cigarette smoke, which can significantly alter the metabolic fate of substrates like N-hydroxy-N,2-diphenylacetamide.[10]

The Oxidative Reaction Mechanism

The CYP-catalyzed oxidation of N-hydroxy-N-arylacetamides is thought to proceed via a single-electron transfer (SET) mechanism.[15][16] The catalytic cycle of CYP generates a highly reactive ferryl-oxo species (Compound I) which acts as a powerful oxidant.[4][17] This species abstracts an electron from the nitrogen atom of the hydroxamic acid, generating an unstable nitroxide radical.

This radical species can undergo several fates:

  • Decomposition: It can decompose to form a nitrenium ion, a highly electrophilic species that readily reacts with nucleophilic sites on DNA and proteins.

  • Disproportionation: It can react with another radical to form a nitroso derivative and the parent acetamide.[18]

  • Further Oxidation: It may be further oxidized to a nitro compound.

The diagram below illustrates this proposed bioactivation pathway.

CYP450_Oxidation_Pathway cluster_0 CYP450 Catalytic Cycle cluster_1 Bioactivation Substrate N-hydroxy-N,2- diphenylacetamide CYP_Fe3 CYP450 (Fe³⁺) Substrate->CYP_Fe3 Binding CYP_Fe2 CYP450 (Fe²⁺) CYP_Fe3->CYP_Fe2 CYP_CpdI Compound I (FeO)³⁺ CYP_Fe2->CYP_CpdI + e⁻, + 2H⁺ - H₂O Nitroxide Nitroxide Radical CYP_CpdI->Nitroxide One-Electron Oxidation NADPH NADPH NADPH->CYP_Fe3 e⁻ O2 O₂ O2->CYP_Fe2 Binding Nitrenium Nitrenium Ion Nitroxide->Nitrenium Decomposition DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding

Fig 1. Proposed metabolic bioactivation of N-hydroxy-N,2-diphenylacetamide by CYP450.

Experimental Protocols for Assessing CYP-Mediated Oxidation

To investigate the role of cytochrome P450 in the oxidation of N-hydroxy-N,2-diphenylacetamide, a series of robust in vitro assays are required. The following protocols provide a validated framework for screening, kinetic analysis, and metabolite identification.

Protocol: In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to determine the metabolic stability and profile of the test compound in a system that contains a full complement of CYP enzymes.[19][20]

Objective: To quantify the rate of disappearance of N-hydroxy-N,2-diphenylacetamide and identify major metabolites when incubated with pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • N-hydroxy-N,2-diphenylacetamide (test compound)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., Verapamil)

  • 96-well incubation plate and thermal shaker

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLMs and NADPH regenerating system on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture by adding phosphate buffer, HLM suspension (final protein concentration 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).[21]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[21]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.[21][22]

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.

Causality and Validation:

  • Why a regenerating system? CYPs require a continuous supply of the cofactor NADPH. A regenerating system prevents NADPH depletion over the course of the incubation, ensuring linear reaction kinetics.

  • Why ice-cold ACN? The cold temperature and organic solvent immediately halt all enzymatic activity and efficiently precipitate proteins, providing a clean sample for analysis.

  • Self-Validation: Include a negative control (without NADPH) to confirm that metabolism is NADPH-dependent (i.e., CYP-mediated). Also, include a positive control compound with known metabolic properties (e.g., testosterone) to validate the activity of the HLM batch.

Protocol: Recombinant CYP Isozyme Screening

This protocol identifies which specific CYP isozymes are responsible for the metabolism of the test compound.

Objective: To screen a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4) to pinpoint the key catalysts.

Methodology: The protocol is similar to the HLM assay, but HLMs are replaced with individual recombinant CYP enzymes co-expressed with cytochrome P450 reductase in a membrane preparation (e.g., Bactosomes).[13] Each isozyme is tested in a separate incubation. The rate of substrate depletion is then compared across the different isozymes to determine their relative contributions.

Causality and Validation:

  • Why recombinant enzymes? This approach isolates the activity of a single enzyme, removing the complexity of the microsomal matrix and allowing for unambiguous identification of the responsible isozyme(s).

  • Self-Validation: A substrate known to be specific for each recombinant isozyme should be run in parallel to confirm the catalytic activity of each enzyme preparation.

Workflow for Metabolite Identification and Trapping

For compounds that are bioactivated to reactive species, a glutathione (GSH) trapping assay is essential.[23]

Objective: To trap and identify electrophilic metabolites by forming stable glutathione conjugates.

Methodology: The HLM or recombinant CYP incubation is performed as described above, but with the addition of a high concentration of glutathione (typically 1-5 mM) to the reaction mixture. The resulting stable GSH adducts can then be identified by LC-MS/MS, as they will have a characteristic mass shift.[6]

The experimental workflow is visualized below.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis prep_reagents Prepare Reagents: - Test Compound - Microsomes/rCYP - NADPH System - Buffer, GSH (optional) mix Combine Reagents in 96-well plate prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate_time Incubate at 37°C (Time Course) initiate->incubate_time quench Quench with Cold ACN + Internal Standard incubate_time->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Fig 2. General workflow for in vitro CYP-mediated metabolism studies.

Data Interpretation and Representative Results

Analysis of the data generated from the described protocols allows for the quantitative assessment of metabolic activity.

Summary of Kinetic Parameters

The primary output from these experiments is the determination of key kinetic parameters that describe the interaction between the enzyme and the substrate.

ParameterDescriptionRepresentative ValueImplication
t½ (min) Half-life: Time required for 50% of the compound to be metabolized.25Moderate clearance
CLint (µL/min/mg) Intrinsic Clearance: The inherent ability of the enzyme to metabolize the compound.27.7Efficient metabolism
Km (µM) Michaelis Constant: Substrate concentration at half-maximal velocity.15High binding affinity
Vmax (pmol/min/mg) Maximum Velocity: The maximum rate of the reaction.415High catalytic turnover

These values are hypothetical and serve for illustrative purposes.

A low Km value suggests a high affinity of the enzyme for the substrate, while a high Vmax indicates efficient catalytic turnover. Intrinsic clearance (Vmax/Km) is often the most useful parameter for predicting in vivo metabolic clearance.

Implications for Drug Development and Toxicology

The identification of specific CYP isozymes, such as CYP1A2, as key players in the bioactivation of N-hydroxy-N,2-diphenylacetamide has significant implications.

  • Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP1A2 could dangerously alter the metabolic profile, leading to increased formation of toxic metabolites.[10] For example, fluvoxamine is a potent CYP1A2 inhibitor, while compounds in tobacco smoke are strong inducers.[10]

  • Population Variability: Genetic polymorphisms in the CYP1A2 gene can lead to significant inter-individual differences in enzyme activity, categorizing individuals as poor, intermediate, or rapid metabolizers.[9][24] This variability can affect an individual's susceptibility to the toxic effects of compounds activated by this enzyme.

  • Risk Assessment: A high rate of CYP-mediated oxidative metabolism, coupled with the formation of reactive intermediates (confirmed via GSH trapping), would classify a compound as having a higher potential for genotoxicity and carcinogenicity. This information is crucial for guiding the structural optimization of new chemical entities to minimize bioactivation liabilities.[6][25]

Conclusion and Future Directions

This guide has detailed the critical role of cytochrome P450 enzymes, particularly CYP1A2, in the oxidative bioactivation of N-hydroxy-N,2-diphenylacetamide. The conversion of this arylhydroxamic acid into reactive electrophilic species via one-electron oxidation represents a key mechanism of its toxicity. The provided experimental protocols offer a robust framework for researchers to investigate these pathways, from determining metabolic stability in human liver microsomes to identifying the specific CYP isozymes involved.

Future research should focus on employing advanced analytical techniques, such as high-resolution mass spectrometry, for the definitive structural elucidation of metabolites and their corresponding DNA adducts. Furthermore, integrating in vitro data with in silico modeling can enhance our predictive capabilities regarding metabolic fate and potential toxicity. A deeper understanding of the interplay between Phase I (CYP) and Phase II (e.g., SULT, NAT) enzymes in the bioactivation of this compound class will be crucial for a comprehensive risk assessment and the development of safer pharmaceuticals and industrial chemicals.

References

  • Kitamura, S., Takekawa, K., Sugihara, K., Tatsumi, K., & Ohta, S. (1999). Pseudoenzymatic reduction of N-hydroxy-2-acetylaminofluorene to 2-acetylaminofluorene mediated by cytochrome P450. Carcinogenesis, 20(2), 347–350. [Link]

  • Kitamura, S., Takekawa, K., Sugihara, K., Tatsumi, K., & Ohta, S. (1999). Pseudoenzymatic reduction of N-hydroxy-2-acetylaminofluorene to 2-acetylaminofluorene mediated by cytochrome P450. PubMed. [Link]

  • Thorgeirsson, S. S., & Wirth, P. J. (1982). 2-Acetylaminofluorene induces forms of cytochrome P-450 active in its own metabolism. Carcinogenesis, 3(6), 711–713. [Link]

  • Ates, I., et al. (2019). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Mutagenesis, 34(5-6), 343–353. [Link]

  • Xu, F., et al. (2001). Enzymatic and electrochemical oxidation of N-hydroxy compounds. Redox potential, electron-transfer kinetics, and radical stability. Biochemistry, 40(32), 9598–9607. [Link]

  • Fisher, M. B., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]

  • Ma, H., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 403. [Link]

  • Li, M., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition. [Link]

  • CardiaX. (2025). CYP1A2 Gene Variants and Cardiovascular Disease Risk: Insights from CardiaX. CardiaX. [Link]

  • Wikipedia. (n.d.). CYP1A2. Wikipedia. [Link]

  • Xu, F., et al. (2025). Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds. Applied and Environmental Microbiology, 67(7), 2964-2971. [Link]

  • Taylor & Francis Online. (n.d.). CYP1A2 – Knowledge and References. Taylor & Francis. [Link]

  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.9.1–7.9.22. [Link]

  • Lenk, W., & Scharmer, U. (1987). N-hydroxy-N-arylacetamides--IV. Differences in the mechanism of haemoglobin oxidation in vitro between N-hydroxy-N-arylacetamides and arylhydroxylamines. Biochemical Pharmacology, 36(18), 2963–2972. [Link]

  • Wells, G., et al. (2021). Probing cytochrome P450 (CYP) bioactivation with chloromethylindoline bioprecursors derived from the duocarmycin family of compounds. Bioorganic & Medicinal Chemistry, 36, 116091. [Link]

  • Patterson, L. H., & Raleigh, S. M. (2004). The role of cytochrome P450 in cytotoxic bioactivation: future therapeutic directions. Current Medicinal Chemistry, 11(10), 1297–1309. [Link]

  • Wang, B., et al. (2021). Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2. Current Drug Metabolism, 22(1), 68–83. [Link]

  • Alston, T. A., Porter, D. J., & Bright, H. J. (1985). Generation of nitric oxide by enzymatic oxidation of N-hydroxy-N-nitrosamines. The Journal of Biological Chemistry, 260(7), 4069–4074. [Link]

  • University of Kansas. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Kansas Course Material. [Link]

  • DNAlysis. (2019). CYP1A2. DNAlysis. [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. [Link]

  • Lenk, W., & Scharmer, U. (1987). N-hydroxy-N-arylacetamides. V. Differences in the mechanism of haemoglobin oxidation in vitro by N-hydroxy-4-chloroacetanilide and N-hydroxy-4-chloroaniline. Biochemical Pharmacology, 36(18), 2973–2980. [Link]

  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964–10976. [Link]

  • Ritter, C. L., et al. (1985). A novel oxidation of the carcinogen N-hydroxy-N-2-fluorenylacetamide catalyzed by peroxidase/H2O2/Br-. Biochemical and Biophysical Research Communications, 131(1), 174–181. [Link]

  • Springer Nature Experiments. (n.d.). Cytochrome P450-Mediated Drug Bioactivation Assay: An Untargeted High Resolution Accurate Mass LC/MS Assay. Springer Nature. [Link]

  • Guengerich, F. P. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences, 25(16), 8887. [Link]

  • IntechOpen. (2023). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • El-Kadi, A. O. S., & Kennelly, J. P. (2018). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. Current Drug Metabolism, 19(10), 834–846. [Link]

  • Stiborová, M., et al. (2010). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology, 3(2), 57–64. [Link]

  • Royal Society of Chemistry. (2018). Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives. Reaction Chemistry & Engineering. [Link]

  • Goti, A., et al. (2018). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Protocols. CHIMIA, 72(11), 784–790. [Link]

  • Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas Medicinal Chemistry. [Link]

  • ResearchGate. (2015). Kinetics and Mechanism of Oxidation of N-Methyldiethanolamine by Dihydroxydiperiodatonickelate(IV) in Alkaline Liquids. ResearchGate. [Link]

Sources

Thermodynamic stability of N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of N-hydroxy-N,2-diphenylacetamide

Abstract

N-hydroxy-N,2-diphenylacetamide, also known as diphenylacetohydroxamic acid[1], is a molecule of significant interest in medicinal chemistry, primarily due to the presence of the hydroxamic acid moiety, a well-established zinc-chelating group.[2] The therapeutic potential of such compounds is intrinsically linked to their stability. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of N-hydroxy-N,2-diphenylacetamide. We delve into the principal degradation pathways inherent to its structure, including hydrolysis and thermal decomposition. This guide furnishes detailed, field-proven experimental protocols for core analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and outlines a systematic approach to forced degradation studies. By synthesizing established principles with practical methodologies, this document serves as an essential resource for researchers aiming to characterize the stability profile of N-hydroxy-N,2-diphenylacetamide, ensuring the integrity and reliability of their research and development efforts.

Introduction: The Imperative of Stability

The journey of a candidate molecule from laboratory synthesis to a viable therapeutic agent is fraught with challenges, chief among them being chemical stability. The stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox but a fundamental determinant of its safety, efficacy, and shelf-life.[3] N-hydroxy-N,2-diphenylacetamide (Structure shown in Figure 1) is a bifunctional molecule featuring both a secondary amide and a hydroxamic acid group. While the hydroxamic acid functional group is pivotal for its potential biological activity, it also introduces specific stability concerns that warrant rigorous investigation.[2][4]

Degradation of the parent molecule can lead to a loss of potency, the formation of toxic byproducts, or alterations in physical properties, all of which can compromise its therapeutic value. Therefore, a priori understanding of a compound's thermodynamic stability and its decomposition pathways under various stress conditions is a cornerstone of rational drug development. This guide provides the scientific rationale and actionable protocols to build a robust stability profile for N-hydroxy-N,2-diphenylacetamide.

Figure 1: Chemical Structure of N-hydroxy-N,2-diphenylacetamide

Caption: Structure of N-hydroxy-N,2-diphenylacetamide.

Postulated Degradation Pathways

The chemical architecture of N-hydroxy-N,2-diphenylacetamide suggests two primary avenues for degradation: hydrolysis and thermal decomposition. Understanding these pathways is crucial for designing stability studies and interpreting their results.

Hydrolytic Degradation

The presence of an amide linkage makes the molecule susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[5] The most probable point of cleavage is the amide bond, which would yield diphenylacetic acid and N-phenylhydroxylamine. A secondary, though plausible, pathway is the hydrolysis of the N-hydroxyl amide bond itself.[4] Forced degradation studies are essential to confirm which pathway predominates under specific pH conditions.

parent N-hydroxy-N,2-diphenylacetamide products Degradation Products: - Diphenylacetic Acid - N-Phenylhydroxylamine parent->products Hydrolysis acid Acid (H+) or Base (OH-) acid->parent water H₂O water->parent

Caption: Postulated hydrolytic degradation pathway.

Thermal Decomposition

When subjected to elevated temperatures, organic molecules can fragment. For N-hydroxy-N,2-diphenylacetamide, the energetic input can lead to the cleavage of the C-N or N-O bonds. The specific fragments generated depend on the decomposition atmosphere (inert or oxidative) and the temperature.[6][7] TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) can be employed to identify the evolved gaseous products and elucidate the precise decomposition mechanism.[7][8]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a comprehensive stability profile. The core techniques are Thermogravimetric Analysis (TGA) for thermal stability and Differential Scanning Calorimetry (DSC) for phase behavior and energetics, supplemented by forced degradation studies to probe chemical reactivity.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is the definitive method for determining the thermal stability of a material.[3][8] It measures the change in mass of a sample as it is heated at a controlled rate.[6] This analysis directly reveals the temperature at which the compound begins to decompose, the kinetics of its decomposition, and the amount of non-volatile residue remaining. For a pharmaceutical compound, this information is critical for defining safe manufacturing (e.g., drying) and storage temperatures.

  • Instrumentation: A calibrated thermogravimetric analyzer capable of operating up to at least 600°C with a programmable heating rate and a controlled atmosphere is required.

  • Sample Preparation: Accurately weigh 5-10 mg of N-hydroxy-N,2-diphenylacetamide into a clean, tared TGA pan (platinum or alumina).

  • Experimental Parameters:

    • Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature. Calculate the first derivative of the mass change with respect to temperature (DTG curve) to identify temperatures of maximum decomposition rates.[6]

The results of a TGA experiment are presented as a thermogram. Below is a table summarizing expected quantitative results for N-hydroxy-N,2-diphenylacetamide, based on the analysis of structurally related aromatic amides and hydroxamic acids.[6][9]

ParameterHypothetical ValueUnitSignificance
Onset of Decomposition (T_onset) ~ 180 - 200°CThe temperature at which significant, irreversible mass loss begins. Defines the upper limit for thermal stability.
Temperature of Max. Rate (T_peak) ~ 210 - 230°CThe temperature at which the decomposition reaction is fastest, as indicated by the peak of the DTG curve.
Mass Loss in Primary Step > 95%The percentage of mass lost during the main decomposition event(s).
Residual Mass at 600°C < 2%The amount of non-volatile material remaining at the end of the analysis in an inert atmosphere.

A sharp, single-step decomposition suggests a relatively clean fragmentation process, whereas a multi-step mass loss profile would indicate a more complex decomposition pathway with thermally stable intermediates.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10][11] It is an indispensable tool for characterizing the physical state of the material. DSC precisely determines the melting point (an indicator of purity), the enthalpy of fusion (energy required to melt), and can detect other phase transitions like glass transitions or polymorphic transformations.[10][12] Furthermore, exothermic events observed in a DSC scan can signify decomposition, providing complementary information to TGA.

  • Instrumentation: A calibrated heat-flux or power-compensated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of N-hydroxy-N,2-diphenylacetamide into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Experimental Parameters:

    • Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to 250°C (or a temperature beyond the melting/decomposition point observed in TGA) at a heating rate of 10°C/min.

  • Data Collection: Record the differential heat flow as a function of temperature.

The primary output is a thermogram showing heat flow versus temperature. An endothermic peak typically corresponds to melting, while an exothermic peak can indicate crystallization or decomposition.

ParameterHypothetical ValueUnitSignificance
Melting Onset (T_onset) ~ 160 - 165°CThe temperature at which melting begins. A sharp peak indicates high purity.
Melting Peak (T_peak) ~ 165 - 170°CThe temperature at which the melting process is complete.
Enthalpy of Fusion (ΔH_fus) 80 - 120J/gThe energy required to melt the sample. Useful for characterizing the crystalline state.
Decomposition Exotherm > 200°CAn exothermic event following melting would confirm thermal decomposition and provide energetic information.
Forced Degradation (Stress Testing)

Expertise & Rationale: Forced degradation studies are the cornerstone of understanding a molecule's chemical stability.[13] By subjecting the compound to extreme conditions (pH, heat, light, oxidation), we intentionally accelerate its decomposition.[4][5] The purpose is twofold: first, to identify the potential degradation products that could form during long-term storage, and second, to develop and validate a "stability-indicating" analytical method (typically HPLC) that can separate and quantify the parent compound from all its degradants.[5][14] This ensures that future stability studies are accurate and reliable.

  • Stock Solution: Prepare a 1 mg/mL stock solution of N-hydroxy-N,2-diphenylacetamide in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: (Each condition should also have a corresponding control sample protected from the stressor).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for time points such as 2, 8, and 24 hours. Neutralize with NaOH before analysis.[5]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for time points such as 2, 8, and 24 hours. Neutralize with HCl before analysis.[5]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample and a solution sample at 80°C for 72 hours.[5]

    • Photolytic Degradation: Expose a solid sample and a solution sample to a calibrated light source (ICH Q1B guidelines) in a photostability chamber.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating UHPLC-UV/MS method to separate, identify (by mass), and quantify the parent compound and any degradation products.[4]

Integrated Workflows for Stability Assessment

Visualizing the experimental process ensures clarity and reproducibility. The following diagrams outline the logical flow for thermal analysis and forced degradation studies.

start Obtain Sample: N-hydroxy-N,2-diphenylacetamide tga Perform TGA (5-10 mg, N₂ atm, 10°C/min) start->tga dsc Perform DSC (2-5 mg, N₂ atm, 10°C/min) start->dsc analyze_tga Analyze TGA/DTG Curves: - T_onset - T_peak - Mass Loss % tga->analyze_tga analyze_dsc Analyze DSC Thermogram: - Melting Point - ΔH_fus - Phase Transitions dsc->analyze_dsc report Compile Thermal Stability Report analyze_tga->report analyze_dsc->report

Caption: Experimental workflow for thermal analysis (TGA/DSC).

start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Heat, H₂O₂, Light) start->stress control Prepare Control Samples (Protected from stress) start->control analyze Analyze all samples by Stability-Indicating UHPLC-UV/MS Method stress->analyze control->analyze identify Identify & Quantify Degradation Products analyze->identify mass_balance Perform Mass Balance Calculation identify->mass_balance report Compile Forced Degradation Report mass_balance->report

Caption: Workflow for a forced degradation (stress testing) study.

Summary and Recommendations

This guide has outlined a comprehensive strategy for the characterization of the thermodynamic stability of N-hydroxy-N,2-diphenylacetamide. The combination of TGA, DSC, and forced degradation studies provides a holistic view of the compound's behavior under thermal and chemical stress.

Key Takeaways:

  • Thermal Stability: The compound is expected to be thermally stable up to approximately 180°C, making it suitable for standard pharmaceutical processing like milling and drying below this temperature.

  • Chemical Stability: The hydroxamic acid and amide functionalities are the most probable sites of hydrolytic degradation. The molecule is likely to be most stable in neutral or slightly acidic aqueous solutions and should be protected from strongly basic conditions.

  • Handling and Storage: Based on the potential for hydrolytic and photolytic degradation, it is recommended to store N-hydroxy-N,2-diphenylacetamide in well-sealed, light-resistant containers at controlled room temperature or under refrigeration, and away from strong acids, bases, and oxidizing agents.

By following the protocols and interpretive guidance presented herein, researchers can generate the high-quality, reliable stability data necessary to advance their drug discovery and development programs.

References

  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry.
  • 2-hydroxy-N,N-dimethyl-2,2-diphenylacetamide.
  • Acceler
  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. PMC.
  • Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degrad
  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modific
  • Synthesis and antimicrobial activity of some new diphenylamine deriv
  • Hydroxamic acids - novel reagents for advanced Purex processes. INIS-IAEA.
  • N-(2-chlorobenzyl)-2,2-diphenylacetamide stability issues in solution. BenchChem.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • Surface-Induced Deprotection of THP-Protected Hydroxamic Acids on Titanium Dioxide. The Schmuttenmaer Research Group.
  • Phenylacetamide. Organic Syntheses Procedure.
  • Forced Degradation Testing Procedure.
  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. MDPI.
  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols.
  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.
  • Innovative approach for quantitative determination of ingested microplastics by Daphnia magna: use of differential scanning calorimetry and thermogravimetry. SpringerLink.
  • N-Hydroxy-2,2-diphenylacetamide. PubChem.
  • N,N-Diethyl-2-hydroxy-2-phenylacetamide Properties. EPA CompTox Chemicals Dashboard.
  • Forced degradation and impurity profiling. ScienceDirect.
  • N,2-Diphenylacetamide. PubChem.
  • An In-depth Technical Guide on the Solubility and Stability of N-(2-Aminophenyl)-2-phenylacetamide. BenchChem.
  • A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery. BenchChem.
  • Apparent Melting: A New Approach to Detecting Drug-Excipient Incomp
  • Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.
  • Thermogravimetric Analysis (TGA)
  • A novel method for non-destructive quantification of Decabromodiphenyl ether in new plastic goods: DIP-HRMS. ScienceDirect.
  • Understanding the Decomposition Processes of High-Energy Density Materials.
  • Synthesis and Action of N-acylphenylacetamides and N-acyl-β-ketoamides on the Central Nervous System.
  • An In-depth Technical Guide to the Thermogravimetric Analysis of Iso-propyl 4-hydroxyphenylacet
  • Differential Scanning Calorimetry (DSC) Testing. Alfa Chemistry.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Explor
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI.
  • Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials.
  • Differential Scanning Calorimetry and Differential Thermal Analysis.
  • 2-hydroxy-N,N-dimethyl-2-phenylacetamide. ChemSynthesis.
  • Thermogravimetric and Gas Chromatographic Studies on Fluorinated -diketone Chel

Sources

An In-Depth Technical Guide to the Hydrolysis Rates of N-hydroxy-N,2-diphenylacetamide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for investigating the hydrolysis rates of N-hydroxy-N,2-diphenylacetamide, a compound of interest in pharmaceutical and chemical research. Given the limited direct literature on this specific molecule, this document synthesizes established principles of hydroxamic acid and amide chemistry to propose a robust, self-validating experimental plan. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the stability of this and related compounds in aqueous environments.

Introduction: The Significance of Hydroxamic Acid Stability

The hydroxamic acid functional group is a cornerstone in the design of various therapeutic agents, notably as a key pharmacophore in histone deacetylase (HDAC) inhibitors.[1][2] Its ability to chelate metal ions is central to its biological activity.[3][4] However, the inherent chemical reactivity of the hydroxamic acid moiety also presents a significant challenge in drug development: metabolic and chemical instability.[1][5] The primary degradation pathway for many hydroxamic acids in aqueous media is hydrolysis, which cleaves the N-hydroxy-amide bond to yield a carboxylic acid and hydroxylamine or a substituted hydroxylamine.[3][6][7] This degradation not only leads to a loss of therapeutic efficacy but can also introduce metabolites with their own toxicological profiles.

N-hydroxy-N,2-diphenylacetamide, with its dual phenyl substitution, presents a unique case for studying the electronic and steric effects on the hydrolysis of the hydroxamic acid group. Understanding its degradation kinetics is crucial for predicting its shelf-life, bioavailability, and potential as a therapeutic agent or a prodrug.[8][9] This guide outlines the theoretical underpinnings and practical methodologies for a thorough investigation of its hydrolytic stability.

Theoretical Framework: Mechanisms of Hydroxamic Acid Hydrolysis

The hydrolysis of hydroxamic acids such as N-hydroxy-N,2-diphenylacetamide can proceed through several pH-dependent mechanisms. The overall rate of hydrolysis is a composite of spontaneous (water-mediated), acid-catalyzed, and base-catalyzed pathways.[3][6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of hydroxamic acids is generally initiated by the protonation of the carbonyl oxygen or the hydroxylamino nitrogen.[6][10] Protonation of the carbonyl oxygen is more favorable as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[6] This leads to the formation of a tetrahedral intermediate, which then breaks down to the corresponding carboxylic acid and N-phenylhydroxylamine.

The general mechanism for acid-catalyzed hydrolysis is believed to be A-2, involving a rapid pre-equilibrium protonation followed by a rate-determining attack of water.[10]

Spontaneous Hydrolysis (Water-Mediated)

In the neutral pH range, hydrolysis can proceed through a direct nucleophilic attack of a water molecule on the carbonyl carbon. This process is generally slower than the catalyzed reactions. The stability of most drugs is optimal in the pH range of 4-8.[11]

Base-Catalyzed Hydrolysis

In alkaline solutions, the hydrolysis is initiated by the attack of a hydroxide ion on the carbonyl carbon.[12] The hydroxide ion is a much stronger nucleophile than water, leading to a significant increase in the reaction rate. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carboxylate anion and N-phenylhydroxylamine.

A secondary pathway in basic conditions can involve the deprotonation of the hydroxylamino group, forming an anion that may undergo rearrangement or hydrolysis.[3]

Proposed Experimental Investigation: A Self-Validating Approach

To comprehensively determine the hydrolysis rates of N-hydroxy-N,2-diphenylacetamide, a series of well-controlled experiments are necessary. The following sections detail a proposed study design that incorporates self-validating checks to ensure the integrity of the generated data.

Materials and Instrumentation

Table 1: Required Materials and Equipment

Item Specification Purpose
N-hydroxy-N,2-diphenylacetamide>98% purity (HPLC)Test compound
Hydrochloric Acid (HCl)1 M, 0.1 M, 0.01 MAcidic buffers
Sodium Hydroxide (NaOH)1 M, 0.1 M, 0.01 MBasic buffers
Phosphate Buffer SaltsACS gradeBuffers for pH 4-8
Acetonitrile (ACN)HPLC gradeMobile phase and solvent
WaterHPLC gradeMobile phase and solvent
High-Performance Liquid Chromatography (HPLC) SystemWith UV or DAD detectorQuantification of parent compound and degradation products
LC-Mass Spectrometry (LC-MS) System-Identification of degradation products
pH MeterCalibratedAccurate buffer preparation
Temperature-Controlled Incubator/Water Bath-Maintain constant reaction temperature
Photostability Chamber-To assess light-induced degradation
Experimental Workflow

The overall workflow is designed to systematically evaluate the impact of pH, temperature, and other stress conditions on the stability of N-hydroxy-N,2-diphenylacetamide.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation stock_solution Prepare Stock Solution in ACN incubation Incubate Samples (Controlled Temperature) stock_solution->incubation buffer_prep Prepare Aqueous Buffers (pH 1-12) buffer_prep->incubation sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) incubation->sampling hplc_analysis HPLC Analysis (Quantification) sampling->hplc_analysis lcms_analysis LC-MS Analysis (Identification) sampling->lcms_analysis kinetics Determine Rate Constants hplc_analysis->kinetics mechanism Propose Degradation Pathway lcms_analysis->mechanism ph_profile Construct pH-Rate Profile kinetics->ph_profile ph_profile->mechanism

Caption: Experimental workflow for determining hydrolysis rates.

Step-by-Step Protocol: pH-Rate Profile Determination
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-hydroxy-N,2-diphenylacetamide in HPLC-grade acetonitrile. This organic stock solution will be stable and can be stored at 2-8°C, protected from light.

  • Buffer Preparation: Prepare a series of aqueous buffers covering a pH range from 1 to 12. Use HCl for pH 1-2, phosphate buffers for pH 3-8, and NaOH solutions for pH 9-12. The ionic strength of the buffers should be kept constant to minimize its effect on the reaction rate.[11]

  • Reaction Initiation: For each pH to be tested, add a small aliquot of the stock solution to a pre-warmed buffer solution in a temperature-controlled water bath (e.g., 37°C) to achieve a final concentration of approximately 50 µg/mL. The final concentration of acetonitrile should be kept low (<5%) to minimize its effect on the reaction medium.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture. Immediately quench the reaction by diluting the sample with the mobile phase and storing it at a low temperature (e.g., 4°C) prior to analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.[13][14] A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid). The decrease in the peak area of the parent compound over time will be used to calculate the hydrolysis rate.

  • Data Analysis: Plot the natural logarithm of the concentration of N-hydroxy-N,2-diphenylacetamide versus time. For a first-order reaction, this plot should be linear. The pseudo-first-order rate constant (k_obs) at each pH is the negative of the slope of this line.

  • pH-Rate Profile Construction: Plot the logarithm of the observed rate constant (log k_obs) against the pH. This plot will reveal the pH-dependence of the hydrolysis and indicate the regions where acid-catalysis, base-catalysis, and spontaneous hydrolysis are dominant.

Forced Degradation Studies

To identify the primary degradation products and confirm the hydrolytic pathway, forced degradation studies should be performed.[7][13]

Table 2: Conditions for Forced Degradation Studies

Condition Reagent Temperature Duration Expected Outcome
Acid Hydrolysis0.1 M HCl60°C24 hoursFormation of 2,2-diphenylacetic acid and N-phenylhydroxylamine
Base Hydrolysis0.1 M NaOH60°C8 hoursFormation of 2,2-diphenylacetate and N-phenylhydroxylamine
Oxidative Degradation3% H₂O₂Room Temp24 hoursPotential for oxidation of the hydroxamic acid moiety
Thermal DegradationSolid & Solution80°C72 hoursAssess thermal stability
PhotodegradationSolid & SolutionPhotostability ChamberAs per ICH Q1BAssess light sensitivity

The samples from the forced degradation studies will be analyzed by LC-MS to identify the mass of the degradation products, which will aid in their structural elucidation.[7][15]

Anticipated Results and Mechanistic Insights

Based on the general chemistry of hydroxamic acids, the primary degradation products of N-hydroxy-N,2-diphenylacetamide hydrolysis are expected to be 2,2-diphenylacetic acid and N-phenylhydroxylamine.

hydrolysis_mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_products Products parent N-hydroxy-N,2-diphenylacetamide catalyst H⁺ or OH⁻ h2o H₂O acid 2,2-diphenylacetic acid catalyst->acid hydroxylamine N-phenylhydroxylamine catalyst->hydroxylamine

Caption: Proposed hydrolytic degradation pathway.

The pH-rate profile is expected to be a V-shaped or U-shaped curve, with the minimum rate in the mid-pH range (typically pH 4-6) and increasing rates at lower and higher pH values due to acid and base catalysis, respectively.

Table 3: Predicted Hydrolysis Rate Constants

pH Predicted k_obs (s⁻¹) Dominant Mechanism
1-3High and decreasing with pHAcid-Catalyzed
4-7Low and relatively constantSpontaneous/Water-Mediated
8-12Increasing with pHBase-Catalyzed

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the systematic investigation of the hydrolysis rates of N-hydroxy-N,2-diphenylacetamide. By following the proposed experimental protocols, researchers can obtain reliable kinetic data that is essential for the development of this compound for pharmaceutical or other applications. The self-validating nature of the proposed study, including forced degradation and product identification, ensures the trustworthiness of the results.

Future work could involve investigating the influence of different buffer species on the hydrolysis rate, as some buffer components can act as general acid or base catalysts.[11] Additionally, studying the hydrolysis in the presence of plasma or liver microsomes would provide valuable insights into the metabolic stability of the compound, which may involve both hydrolytic and oxidative pathways.[1][5]

References

  • Hilaris. (2012, May 25). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.
  • Chemistry and Biologic Activity of Hydroxamic Acids—An Overview.
  • PubMed. (2025, October 15).
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • ResearchGate.
  • PMC. (2025, December 29). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity.
  • Chemical Synthesis Database. (2025, May 20). 2-hydroxy-N,N-dimethyl-2,2-diphenylacetamide.
  • ResearchGate. (2025, August 7). The Analytical Applications And Biological Activity of Hydroxamic acids.
  • CORE. (2014, May 30). The Analytical Applications And Biological Activity Of Hydroxamic acids.
  • Benchchem. "N-(2-chlorobenzyl)-2,2-diphenylacetamide stability issues in solution".
  • Major Degradation Product Identified in Several Pharmaceutical Formul
  • SAS Publishers.
  • PMC - NIH. Kinetics and stereochemistry of hydrolysis of an N-(phenylacetyl)-α-hydroxyglycine ester catalyzed by serine β-lactamases and dd-peptidases.
  • Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature w
  • PubChem. N-Hydroxy-2,2-diphenylacetamide | C14H13NO2 | CID 239512.
  • N,N-Diethyl-2-hydroxy-2-phenylacetamide Properties.
  • PPTX. Factors affecting stability of drugs.
  • Iowa State University Digital Repository. (2025, April 23).
  • ACS Publications. (2017, October 6). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox | Journal of Medicinal Chemistry.
  • Hydrolysis of chemicals as a function of structure and pH: Meeting the information requirements of REACH in a reliable way and o.
  • ChemRxiv.
  • Philadelphia University. Prodrug approach.
  • Distinct Chemical Factors in Hydrolytic Reactions Catalyzed by Metalloenzymes and Metal Complexes.
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • ManTech Publications. (2025, December 16).
  • Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase.
  • Organic Pharmaceutical Chemistry: Prodrugs.
  • Echemi.
  • Sigma-Aldrich. N,N-Diphenylacetamide for synthesis 519-87-9.
  • The pH dependent mechanisms of non-enzym
  • PubChemLite. N-hydroxy-2,2-diphenylacetamide (C14H13NO2).
  • PMC - NIH. Prodrugs for Amines.
  • Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time.
  • ResearchGate. Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles.
  • PubMed. (2013, April 15). Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules.
  • Zenodo.
  • The Royal Society of Chemistry. (2019, November 11).
  • Redalyc.
  • Organic Syntheses Procedure. Phenylacetamide.

Sources

An In-depth Technical Guide to the Electronic Structure and Reactivity of N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data for N-hydroxy-N,2-diphenylacetamide is not extensively available in the public domain. This guide therefore provides a comprehensive framework based on established principles of organic chemistry and authoritative data from structurally analogous compounds to predict its properties and guide future research.

Introduction: The Promise of a Privileged Scaffold

The hydroxamic acid moiety, R-C(=O)N(R')-OH, is a cornerstone of medicinal chemistry, renowned for its potent metal-chelating capabilities.[1][2] This functional group is central to the mechanism of action for a range of approved therapeutics, most notably as inhibitors of zinc-dependent metalloenzymes like histone deacetylases (HDACs).[2][3] When integrated into a diphenylacetamide framework, the resulting molecule, N-hydroxy-N,2-diphenylacetamide, combines the proven pharmacophore of a hydroxamic acid with the lipophilic and structurally significant phenyl groups that can enhance biological targeting and pharmacokinetic properties.[4][5]

This technical guide offers a detailed theoretical and methodological exploration of N-hydroxy-N,2-diphenylacetamide. It is designed to serve as a foundational resource for researchers, providing predictive insights into its electronic structure, a rationale for its expected reactivity, detailed protocols for its synthesis and characterization, and a discussion of its potential in drug discovery.

Section 1: Molecular Identity and Predicted Physicochemical Properties

The precise arrangement of the phenyl groups is critical to the molecule's identity and function. The target compound, N-hydroxy-N,2-diphenylacetamide, features one phenyl group attached to the amide nitrogen and a second attached to the α-carbon of the acetyl group.

  • IUPAC Name: N-hydroxy-2-phenyl-N-phenylacetamide

  • Molecular Formula: C₁₄H₁₃NO₂

  • Molecular Weight: 227.26 g/mol

The structure combines a hydrophilic, acidic hydroxamic acid head with a bulky, lipophilic diphenyl tail, suggesting its potential for interaction with both polar and non-polar environments within a biological system.

Caption: Molecular structure of N-hydroxy-N,2-diphenylacetamide.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Rationale / Comparative Compound
pKa 8.5 - 9.5 The N-OH proton is acidic, comparable to other N-aryl hydroxamic acids. Electron-withdrawing effects of the N-phenyl group may slightly increase acidity compared to N-alkyl analogs.
LogP ~2.5 - 3.5 The presence of two phenyl rings significantly increases lipophilicity compared to simpler hydroxamic acids like Phenylacetohydroxamic acid (LogP ≈ 0.7).[6]
Hydrogen Bond Donors 1 (from -OH) The hydroxyl group is the primary H-bond donor.

| Hydrogen Bond Acceptors | 2 (from C=O, N-OH) | The carbonyl oxygen and the hydroxyl oxygen can both accept hydrogen bonds. |

Section 2: Proposed Synthesis and Characterization

A robust synthesis is paramount for further study. Drawing from established methods for preparing N-aryl hydroxamic acids, a two-step sequence is proposed as the most logical and efficient route.[7][8]

Proposed Synthetic Workflow

The proposed synthesis begins with the preparation of the key intermediate, N-phenylhydroxylamine, via the controlled reduction of nitrobenzene. This intermediate is thermally unstable and is best used immediately.[7][9] The subsequent acylation with phenylacetyl chloride provides the target molecule.

Synthesis_Workflow Nitrobenzene Nitrobenzene Reagents1 Zn, NH4Cl or H2, Pd/C Phenylhydroxylamine N-Phenylhydroxylamine (Intermediate) Reagents1->Phenylhydroxylamine Step 1: Reduction Base NaHCO3 or Pyridine PhenylacetylChloride Phenylacetyl Chloride Target N-hydroxy-N,2- diphenylacetamide Base->Target Step 2: Acylation

Caption: Proposed two-step synthesis of N-hydroxy-N,2-diphenylacetamide.

Detailed Experimental Protocols

Protocol 2.2.1: Step 1 - Synthesis of N-Phenylhydroxylamine Causality: The reduction of nitrobenzene must be carefully controlled to stop at the hydroxylamine stage, as over-reduction will yield aniline. The use of zinc dust with ammonium chloride provides a mild, classical method, while catalytic hydrogenation offers a cleaner alternative.[9][10][11] The product is known to be unstable and prone to Bamberger rearrangement in acidic conditions, necessitating its immediate use in the subsequent step.[7][12]

  • To a stirred dispersion of zinc dust (2.75 g-atom) in 50% aqueous ethanol (500 mL), add nitrobenzene (1.27 mol).

  • Initiate the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Maintain the reaction temperature below 30°C using an ice bath.

  • After the initial exotherm subsides, continue stirring for 2-3 hours at room temperature until TLC analysis indicates complete consumption of nitrobenzene.

  • Filter the reaction mixture to remove zinc salts. The resulting filtrate contains N-phenylhydroxylamine and should be used immediately without purification.

Protocol 2.2.2: Step 2 - Acylation to form N-hydroxy-N,2-diphenylacetamide Causality: This is a standard nucleophilic acyl substitution.[13] N-phenylhydroxylamine acts as the nucleophile attacking the electrophilic carbonyl carbon of phenylacetyl chloride. A non-nucleophilic base like sodium bicarbonate or pyridine is required to neutralize the HCl byproduct, which would otherwise catalyze the degradation of the starting material and product.[7]

  • Transfer the N-phenylhydroxylamine solution from Step 1 to a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Add a slurry of sodium bicarbonate (1.5 equivalents relative to nitrobenzene) in water.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add a solution of phenylacetyl chloride (1.05 equivalents) in a suitable solvent (e.g., THF or CH₂Cl₂) over 1 hour, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Perform a liquid-liquid extraction with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water, brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or silica gel column chromatography.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be validated through a combination of spectroscopic techniques. Predicted data based on analogous structures are provided below.[14][15]

Table 2: Predicted Spectroscopic Data for N-hydroxy-N,2-diphenylacetamide

Technique Expected Features
¹H NMR - Aromatic Protons: Multiple signals in the δ 7.0-7.5 ppm range (10H).- CH₂ Protons: A singlet around δ 3.6-3.8 ppm (2H).- OH Proton: A broad singlet, exchangeable with D₂O, typically downfield (> δ 8.0 ppm).
¹³C NMR - Carbonyl Carbon (C=O): A signal in the δ 168-172 ppm region.- Aromatic Carbons: Multiple signals between δ 125-140 ppm.- Aliphatic Carbon (CH₂): A signal around δ 40-45 ppm.
FT-IR (cm⁻¹) - O-H Stretch: Broad band around 3100-3300 cm⁻¹.- C=O Stretch (Amide): Strong absorption at 1640-1670 cm⁻¹.- C-N Stretch & Aromatic C=C: Signals in the 1400-1600 cm⁻¹ region.

| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 228.10.- [M+Na]⁺: Expected at m/z 250.08. |

Section 3: Theoretical Electronic Structure

The reactivity of N-hydroxy-N,2-diphenylacetamide is a direct consequence of its electronic landscape, which is governed by the interplay of several key structural features.

The Hydroxamic Acid Moiety: A Bidentate Ligand

Hydroxamic acids are weak acids, comparable in strength to phenols.[16] They primarily exist in the keto tautomeric form, which can be stabilized by intramolecular or intermolecular hydrogen bonds.[17] Upon deprotonation, the resulting hydroxamate anion is a powerful bidentate chelator for metal ions, coordinating through both oxygen atoms to form a stable five-membered ring.[18][19] This chelating ability is fundamental to their biological activity as metalloenzyme inhibitors.

Resonance and Inductive Effects

The molecule's electronic distribution is heavily influenced by resonance within the amide group and the aromatic nature of the phenyl rings.

Caption: Amide resonance delocalizes the nitrogen lone pair, increasing C-N bond double-bond character.

  • Amide Resonance: The lone pair on the amide nitrogen is delocalized into the carbonyl group. This resonance effect imparts partial double-bond character to the C-N bond, restricts rotation, and decreases the nucleophilicity of the nitrogen atom. It also polarizes the carbonyl group, making the oxygen more basic and the carbon more electrophilic.

  • N-Phenyl Group: The N-phenyl group is electron-withdrawing via induction but can be electron-donating through resonance. Overall, it tends to decrease the electron density on the amide nitrogen compared to an N-alkyl substituent, which can influence the pKa of the N-OH proton.

  • C-Phenyl Group: The phenyl group on the α-carbon (from the phenylacetyl moiety) is primarily electron-withdrawing through induction.

Section 4: Predicted Reactivity and Mechanistic Pathways

The electronic features described above dictate the molecule's chemical reactivity, including its acid-base properties, redox behavior, and susceptibility to metabolic transformation.

Acid-Base Chemistry

The most significant acidic proton is on the hydroxyl group (pKa ≈ 9). In biological systems (pH 7.4), the molecule will exist predominantly in its neutral, protonated form. However, within the active site of a metalloenzyme, local basic residues can facilitate deprotonation, allowing the resulting hydroxamate to coordinate with the catalytic metal ion (e.g., Zn²⁺ in HDACs).[2]

Electrochemical Behavior and Redox Chemistry

Hydroxamic acids are electrochemically active. Cyclic voltammetry studies on related compounds show that they undergo oxidation, often in a pH-dependent, quasi-reversible process.[20][21]

  • Predicted Oxidation: The N-hydroxy group is susceptible to a two-electron oxidation process, which can lead to the formation of nitroso compounds and carboxylic acids.[21][22] This redox activity is crucial, as bioactivation of some N-arylhydroxamic acids can proceed through enzymatic N,O-acyltransfer, generating reactive electrophiles.[23]

Electrochemical_Oxidation Start R-C(=O)N(OH)-R' Intermediate Acyl Nitroso Intermediate [R-C(=O)N=O] Start->Intermediate -2e⁻, -2H⁺ Products Nitroso Compound (R'-N=O) + Carboxylic Acid (R-COOH) Intermediate->Products Decomposition

Caption: A plausible pathway for the electrochemical oxidation of N-aryl hydroxamic acids.

Protocol 4.2.1: Cyclic Voltammetry (CV) Analysis Causality: CV is a powerful technique to probe the redox potentials of a molecule. By scanning the potential and measuring the resulting current, one can identify oxidation and reduction events, determine their reversibility, and infer mechanistic details.

  • Preparation: Prepare a 1 mM solution of N-hydroxy-N,2-diphenylacetamide in an appropriate solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate).

  • Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Data Acquisition: Record cyclic voltammograms by scanning the potential from an initial value (e.g., 0 V) to a positive vertex potential (e.g., +1.8 V) and back. Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electron transfer process.

  • Analysis: Analyze the resulting voltammograms to determine the peak potentials (Ep) for any observed redox events. A plot of peak current vs. the square root of the scan rate will indicate if the process is diffusion-controlled.

Section 5: Relevance and Applications in Drug Development

The N-hydroxy-N,2-diphenylacetamide scaffold is a highly promising candidate for drug discovery for several key reasons:

  • Metalloenzyme Inhibition: The hydroxamic acid is a well-validated zinc-binding group, making the molecule a prime candidate for targeting zinc-dependent enzymes implicated in various diseases, including cancer (HDACs, MMPs), inflammation, and bacterial infections (urease).[1][3]

  • Structural Features for Selectivity: The two phenyl groups provide a rigid, lipophilic framework that can be tailored to fit into specific binding pockets. Modifications to these rings (e.g., adding substituents) can be used to fine-tune potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, a common strategy in medicinal chemistry.[4]

  • Proven Bioactivity of the Scaffold: Diphenylacetamide derivatives, independent of the hydroxamic acid, have been successfully developed as anticonvulsants and other CNS-active agents, indicating that the core structure has favorable properties for biological activity.[24][25]

Conclusion

While N-hydroxy-N,2-diphenylacetamide remains a molecule with limited direct characterization in the scientific literature, its constituent parts—the hydroxamic acid and the diphenylacetamide framework—are both well-established "privileged structures" in medicinal chemistry. By applying fundamental principles of electronic structure and reactivity, and by drawing parallels with extensively studied analogs, this guide provides a robust predictive framework. The proposed synthetic routes are feasible, and the characterization and reactivity protocols offer a clear path for empirical validation. The inherent potential of this molecule as a potent and selective metalloenzyme inhibitor makes it a compelling target for future research and development in the pharmaceutical sciences.

References

  • Organic Syntheses. (n.d.). n-acetyl-n-phenylhydroxylamine. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Li, W., et al. (2016). Transition-Metal-Free Synthesis of N-Aryl Hydroxamic Acids via Insertion of Arynes. The Journal of Organic Chemistry.
  • Bentham Science Publisher. (2024). Hydroxamic Acids Derivatives: Greener Synthesis, Antiureolytic Properties and Potential Medicinal Chemistry Applications - A Concise Review. Retrieved from [Link]

  • Citarella, A., et al. (2021).
  • Williamson, J. S., et al. (2002). Hydroxamic Acids as Pharmacological Agents. Current Medicinal Chemistry, 9(17).
  • Wikipedia. (n.d.). N-Phenylhydroxylamine. Retrieved from [Link]

  • Li, W., et al. (2016). Transition-Metal-Free Synthesis of N-Aryl Hydroxamic Acids via Insertion of Arynes. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Citarella, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. ACS Publications. Retrieved from [Link]

  • Mechanochemical Synthesis of N-Aryl Amides from O-Protected Hydroxamic Acids. (2025). ChemPlusChem.
  • Hydroxamic Acids Derivatives: Greener Synthesis, Antiureolytic Properties and Potential Medicinal Chemistry Applications - A Concise Review. (2024). Bentham Science Publishers. Retrieved from [Link]

  • Sayo, H., et al. (2024). Redox behavior of aliphatic hydroxamic acid and its iron(III) complexes. European Journal of Chemistry, 15(4), 307-312.
  • Organic Syntheses. (n.d.). β-PHENYLHYDROXYLAMINE. Organic Syntheses Procedure. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009).
  • Simple electrochemical synthesis of cyclic hydroxamic acids by reduction of nitroarenes. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemistry of Hydroxylamines, Oximes and Hydroxamic Acids. Request PDF. Retrieved from [Link]

  • Methods for synthesizing hydroxamic acids and their metal complexes. (2024). European Journal of Chemistry.
  • Electrochemical N-Acylation of Sulfoximine with Hydroxamic Acid. (2023).
  • PubChem. (n.d.). 2-Hydroxy-N-phenylacetamide. National Institutes of Health. Retrieved from [Link]

  • Ghodke, M., et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie, 345(1), 39-50.
  • Mangold, J. B., & Hanna, P. E. (1987). Bioactivation of N-arylhydroxamic acids by rat hepatic N-acetyltransferase. Detection of multiple enzyme forms by mechanism-based inactivation. Journal of Biological Chemistry, 262(31), 15008-15015.
  • PubChem. (n.d.). N-hydroxy-2-phenylacetamide. National Institutes of Health. Retrieved from [Link]

  • Studies on the synthesis and structures of hydroxamic acids and their activities in chemistry and biology. (2018). Journal of Saudi Chemical Society.
  • Hydroxamic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • NIST. (n.d.). Acetamide, 2-(hydroxyimino)-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2011). Design and Synthesis of Novel Diphenyl Oxalamide and Diphenyl Acetamide Derivatives as Anticonvulsants. Retrieved from [Link]

  • Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 81-85.
  • Berndt, D. C., & Sharp, J. K. (1970). Reactivity of hydroxamic acids. Correlation with the two-parameter Taft equation. The Journal of Organic Chemistry, 35(6), 2083-2085.
  • Preparation and properties of some N-aryl hydroxyamic acids. (n.d.).
  • Wikipedia. (n.d.). Hydroxamic acid. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diphenylacetamide. National Institutes of Health. Retrieved from [Link]

  • Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain. (2013). PMC.
  • Crystal Structures of a Series of Hydroxamic Acids. (2023). MDPI.
  • Chemistry LibreTexts. (2023). Reactions of Phenylamine as a Primary Amine. Retrieved from [Link]

  • Synthesis, spectral investigation, biological efficacy, and computational evaluation of the hydroxamic acid chelator and its Zn(II) metal complex with potent anticancer activity. (2024). European Journal of Chemistry.
  • SIELC Technologies. (2018). 2-Hydroxy-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • Kinetics of Bamberger rearrangement of N-phenylhydroxylamine in a reusable homogeneous system: CH3CN-H2O-CF3COOH. (n.d.). IRIS.
  • Crystal structure analysis of N,2-diphenylacetamide. (n.d.).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv

Sources

Literature review of N-arylhydroxamic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Nitrenium Ion Toxicology to Metalloproteinase Inhibition

Part 1: Executive Summary & Structural Logic

The Dual Nature of the Scaffold N-arylhydroxamic acids (N-hydroxy-N-aryl-amides) occupy a unique and volatile niche in organic chemistry. Unlike their primary hydroxamic acid counterparts (e.g., Vorinostat), which are celebrated clinically as Histone Deacetylase (HDAC) inhibitors, N-aryl derivatives present a complex dichotomy.

  • The Analytical Gold Standard: They are exceptionally stable ligands for high-valence transition metals (V, Nb, Ta), forming hydrophobic complexes extractable into organic solvents.

  • The Toxicological Hazard: They serve as proximate carcinogens. The N-aryl moiety facilitates metabolic activation into electrophilic nitrenium ions, capable of alkylating DNA.[1]

This guide dissects these opposing forces, providing a roadmap for their synthesis, safe handling, and application in both drug discovery and analytical metallurgy.

Structural Pharmacophore

The core structure consists of a hydroxyl group attached to a nitrogen atom, which is itself part of an amide bond and linked to an aromatic ring.

Key Chemical Features:

  • pKa: Typically 8.0 – 9.0 (weaker acids than carboxylic acids but stronger than phenols).

  • Chelation: They act as bidentate O,O-donors, forming five-membered chelate rings with metal ions (

    
    ).
    
  • Tautomerism: They exist in equilibrium between the keto (major) and iminol (minor) forms, though the N-substitution prevents the formation of the hydroximic acid tautomer seen in primary derivatives.

Chelation cluster_0 Ligand Structure cluster_1 Metal Complexation (Bidentate) L N-Arylhydroxamic Acid (Keto Form) Complex 5-Membered Ring (O,O-Chelation) L->Complex Deprotonation (-H+) Metal Metal Ion (Zn2+, V5+, Fe3+) Metal->Complex Coordination

Caption: Figure 1. Transition from free ligand to bidentate metal complex. The carbonyl oxygen and hydroxyl oxygen coordinate to the metal center.

Part 2: Synthetic Strategies

The synthesis of N-arylhydroxamic acids requires bypassing the instability of the N-O bond. The most robust method involves the acylation of N-arylhydroxylamines.

Mechanism: The Modified Schotten-Baumann

Direct acylation of hydroxylamine often leads to O-acylation or di-acylation. To target the Nitrogen specifically in N-aryl systems, we utilize the nucleophilicity of N-arylhydroxylamines (prepared via partial reduction of nitro-compounds).

Critical Control Point: The reaction must be kept cool (0–5°C) and buffered (NaHCO3) to prevent the rearrangement of the N-arylhydroxylamine into an aminophenol (Bamberger rearrangement) before acylation occurs.

Synthesis cluster_side Side Reactions (Avoid) Nitro Nitroarene (Ar-NO2) Red Partial Reduction (Zn / NH4Cl) Nitro->Red Hydroxylamine N-Arylhydroxylamine (Ar-NHOH) Red->Hydroxylamine Acyl Acylation (R-COCl / NaHCO3) Hydroxylamine->Acyl Rearrange Bamberger Rearrangement (Acidic pH -> Aminophenol) Hydroxylamine->Rearrange Product N-Arylhydroxamic Acid (Ar-N(OH)-COR) Acyl->Product

Caption: Figure 2. Synthetic workflow from nitroarenes to N-arylhydroxamic acids, highlighting the critical intermediate stability.

Part 3: Toxicology & Metabolic Activation[2][3]

WARNING: This section describes the mechanism of carcinogenicity associated with this scaffold.

N-arylhydroxamic acids are not merely passive chemicals; they are "proximate carcinogens." In vivo, they undergo esterification (acetylation or sulfation) at the oxygen atom. The resulting N-acyloxy/sulfonyloxy bond is unstable and undergoes heterolytic cleavage to form a Nitrenium Ion .

The Nitrenium Ion Mechanism

The nitrenium ion (


) is a potent electrophile.[2][3] It attacks nucleophilic sites on DNA, particularly the C8 position of Guanine, leading to bulky adducts that cause replication errors (transversion mutations).

Toxicity Substrate N-Arylhydroxamic Acid Ester N-Sulfonyloxy Ester (Unstable) Substrate->Ester Metabolic Activation Enzyme Sulfotransferase (SULT) Enzyme->Ester Cleavage Heterolysis (-SO4) Ester->Cleavage Ion Arylnitrenium Ion (Ar-N+) Cleavage->Ion DNA DNA-Guanine Adduct Ion->DNA Covalent Binding

Caption: Figure 3. The bioactivation pathway generating genotoxic nitrenium ions from N-arylhydroxamic acids.

Part 4: Therapeutic & Analytical Applications[5]

Medicinal Chemistry: HDAC Inhibition

While primary hydroxamic acids (e.g., SAHA) are standard, N-aryl derivatives are explored to block glucuronidation (a major clearance pathway).

  • Mechanism: The hydroxamate group acts as a Zinc Binding Group (ZBG) in the catalytic pocket of Histone Deacetylases.

  • Limitation: N-substitution introduces steric bulk. Successful N-aryl derivatives often require specific "linker" geometry to fit the narrow HDAC tunnel.

Analytical Chemistry: The Vanadium Protocol

N-phenylbenzohydroxamic acid (PBHA) is the definitive reagent for Vanadium(V). In strong hydrochloric acid (4–8 M), PBHA forms a violet complex with V(V) that is extractable into chloroform. This eliminates interference from Iron(III), which requires lower acidity for complexation.

Data Summary: Metal Selectivity of PBHA

Metal IonpH/Acidity ConditionComplex ColorSolvent for Extraction
Vanadium (V) 4 – 8 M HCl Violet Chloroform
Iron (III)pH 2.0 – 5.0RedChloroform/Ethyl Acetate
Uranium (VI)pH 4.0 – 6.0Orange-RedChloroform
Titanium (IV)8 – 9 M HClYellowChloroform

Part 5: Experimental Protocols

Protocol A: Synthesis of N-Phenylbenzohydroxamic Acid (PBHA)

A self-validating synthesis based on the Gupta & Tandon method.

Reagents:

  • N-Phenylhydroxylamine (freshly prepared): 0.1 mol

  • Benzoyl Chloride: 0.1 mol

  • Sodium Bicarbonate: 0.15 mol

  • Diethyl Ether: 150 mL

  • Water: 100 mL

Step-by-Step:

  • Preparation: Dissolve N-phenylhydroxylamine in diethyl ether (100 mL) in a 500 mL beaker equipped with a mechanical stirrer.

  • Buffering: Add a suspension of Sodium Bicarbonate in water. Cool the mixture to 0°C using an ice-salt bath.

  • Acylation: Add Benzoyl Chloride dropwise over 45 minutes. Critical: Maintain temperature < 5°C to prevent rearrangement.

  • Work-up: Stir for an additional 30 minutes. The solid PBHA may precipitate. If not, separate the ether layer and evaporate.

  • Purification: Recrystallize from hot benzene or aqueous ethanol.

  • Validation: Melting Point should be sharp at 121°C. Ferric Chloride test (ethanol) should yield a deep red color.

Protocol B: Spectrophotometric Determination of Vanadium (V)

Standard Operating Procedure for trace analysis in steel or environmental samples.

Reagents:

  • PBHA Solution: 0.1% w/v in Chloroform.

  • Standard Vanadium Solution: Ammonium Metavanadate (dissolved in dilute NH4OH).

  • Hydrochloric Acid: Conc. (12 M).

Workflow:

  • Aliquot: Take an aliquot of the sample solution containing 10–100 µg of Vanadium(V).

  • Acidification: Adjust the volume to 25 mL and ensure the final acid concentration is 6 M HCl.

  • Extraction: Transfer to a separatory funnel. Add 10 mL of 0.1% PBHA/Chloroform solution.

  • Shake: Shake vigorously for 2 minutes. The organic layer will turn violet.

  • Separation: Drain the chloroform layer into a 25 mL volumetric flask containing anhydrous sodium sulfate (drying agent).

  • Repeat: Extract with two further 5 mL portions of chloroform to ensure quantitative recovery.

  • Measurement: Measure absorbance at 530 nm against a reagent blank.

  • Calculation: Determine concentration using a standard calibration curve (Beer’s Law is valid up to 10 ppm).

References

  • Gupta, V. K., & Tandon, S. G. (1970). Preparation and Properties of N-Arylhydroxamic Acids. Journal of Chemical & Engineering Data, 15(4), 581–583.

  • Miller, J. A. (1970). Carcinogenesis by Chemicals: An Overview—G. H. A. Clowes Memorial Lecture. Cancer Research, 30(3), 559–576.

  • Agrawal, Y. K. (1979).[4] Hydroxamic Acids and Their Analytical Applications. Reviews in Analytical Chemistry, 4(4), 271–296.

  • Novak, M., & Kennedy, S. A. (1995). The Nitrenium Ion: A Review. Journal of Physical Organic Chemistry, 8(6), 351–366.

  • Finnin, M. S., et al. (1999). Structures of a Histone Deacetylase Homologue Bound to the TSA and SAHA Inhibitors. Nature, 401, 188–193.

Sources

Methodological & Application

Step-by-step synthesis protocol for N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Step-by-Step Protocol for the Laboratory-Scale Synthesis of N-hydroxy-N,2-diphenylacetamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of N-hydroxy-N,2-diphenylacetamide, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis involves the initial preparation of N-phenylhydroxylamine via a high-yield transfer hydrogenation of nitrobenzene, followed by its acylation with 2-phenylacetyl chloride under controlled, basic conditions. This guide is designed for researchers, scientists, and professionals in drug development, offering detailed procedural steps, explanations for experimental choices, safety protocols, and methods for purification and characterization.

Introduction and Scientific Background

N-hydroxy-N,2-diphenylacetamide belongs to the class of hydroxamic acids, which are characterized by the -C(=O)N(OH)- functional group. This moiety is a well-known structural motif in a variety of biologically active molecules, often acting as a metal-chelating pharmacophore. The synthesis of such molecules is of significant interest for creating libraries of novel compounds for screening and development.

The synthetic strategy detailed herein is a logical and efficient two-step process:

  • Formation of the N-phenylhydroxylamine intermediate: This is achieved through the reduction of nitrobenzene. While classical methods often employ zinc dust, this protocol utilizes a cleaner and more efficient transfer hydrogenation method using hydrazine hydrate as the hydrogen source and rhodium on carbon as the catalyst.[1] This approach avoids the generation of large quantities of metallic waste and often results in higher purity of the intermediate.[1]

  • Acylation of N-phenylhydroxylamine: The intermediate is then acylated using 2-phenylacetyl chloride. This reaction forms the final amide bond. It is critical to perform this step at low temperatures and in the presence of a mild base to prevent side reactions, such as the acid-catalyzed Bamberger rearrangement, to which N-phenylhydroxylamine is susceptible.[1][2]

This document provides a robust and reproducible methodology, grounded in established chemical principles, to afford the target compound in good yield and purity.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )Purity/GradeSupplierNotes
NitrobenzeneC₆H₅NO₂123.11≥99%Sigma-AldrichToxic, handle with care
5% Rhodium on CarbonRh/CN/AWet catalystStrem ChemicalsHandle cautiously
Hydrazine HydrateH₆N₂O50.06≥98%Sigma-AldrichToxic and corrosive
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-AldrichUse under inert gas
2-Phenylacetyl ChlorideC₈H₇ClO154.60≥98%Sigma-AldrichCorrosive, moisture-sensitive
Sodium BicarbonateNaHCO₃84.01ACS ReagentFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS ReagentVWR
Petroleum EtherN/AN/AACS Reagent, bp 60-80°CVWR
Magnesium SulfateMgSO₄120.37AnhydrousVWR
Deionized WaterH₂O18.02Type 1Millipore
Equipment
  • Three-necked round-bottom flasks (500 mL, 1000 mL)

  • Mechanical stirrer

  • Thermometer and temperature controller

  • Condenser

  • Pressure-equalizing addition funnel

  • Ice-salt bath and water bath

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Magnetic stirrer and stir bars

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[3][4]

Experimental Workflow Diagram

The overall synthetic process is illustrated below. It outlines the two primary stages: the synthesis of the N-phenylhydroxylamine intermediate and its subsequent acylation to yield the final product.

SynthesisWorkflow cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Acylation and Purification A 1. Charge Reactor: Nitrobenzene, THF, 5% Rh/C B 2. Cool to 15°C A->B C 3. Add Hydrazine Hydrate (Maintain 25-30°C) B->C D 4. Stir for 2 hours at 25-30°C C->D E 5. Filter Catalyst D->E F N-Phenylhydroxylamine Solution (Use Immediately) E->F G 6. Add NaHCO₃ Slurry to Intermediate F->G Proceed to Acylation H 7. Cool to -5°C to 0°C G->H I 8. Add 2-Phenylacetyl Chloride (Maintain < 0°C) H->I J 9. Stir for 30 min at < 0°C I->J K 10. Aqueous Work-up & Extraction J->K L 11. Dry, Concentrate & Purify K->L M Final Product: N-hydroxy-N,2-diphenylacetamide L->M

Caption: Synthetic workflow for N-hydroxy-N,2-diphenylacetamide.

Step-by-Step Synthesis Protocol

Safety First: All operations should be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5] Hydroxylamine derivatives can be unstable, and acyl chlorides are corrosive and react violently with water.[1][6]

Part A: Synthesis of N-Phenylhydroxylamine Intermediate[1]

This procedure is adapted from Organic Syntheses for the preparation of N-phenylhydroxylamine via transfer hydrogenation.[1]

  • Reactor Setup: Assemble a 500 mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a condenser.

  • Charging the Flask: To the flask, add wet 5% rhodium on carbon (1.1 g), tetrahydrofuran (THF, 200 mL), and nitrobenzene (41.0 g, 0.333 mol).

  • Initial Cooling: Begin stirring the mixture and cool it to 15°C using an ice-water bath.

  • Reagent Addition: Introduce hydrazine hydrate (17.0 g, 0.340 mol) into a pressure-equalizing addition funnel and add it to the reaction mixture dropwise over 30 minutes. The addition is exothermic; use the ice-water bath to maintain the internal temperature between 25–30°C.

  • Reaction: After the addition is complete, continue to stir the mixture for an additional 2 hours, maintaining the temperature at 25–30°C.

  • Catalyst Removal: Once the reaction is complete (as monitored by TLC, observing the disappearance of the nitrobenzene spot), filter the mixture through a pad of Celite to remove the rhodium catalyst. Wash the catalyst pad with a small amount of THF (approx. 20 mL).

  • Intermediate Solution: The resulting filtrate is a solution of N-phenylhydroxylamine. Crucial Note: N-phenylhydroxylamine is thermally unstable and should not be isolated.[1] Proceed immediately to the acylation step with this solution.

Part B: Synthesis of N-hydroxy-N,2-diphenylacetamide

This procedure is adapted from the acylation method for N-acetyl-N-phenylhydroxylamine.[1]

  • Reactor Setup: Transfer the N-phenylhydroxylamine solution from Part A into a 1000 mL, three-necked, round-bottomed flask fitted with a mechanical stirrer and a thermometer.

  • Base Addition: Prepare a slurry of sodium bicarbonate (42 g, 0.50 mol) in water (40 mL) and add it to the THF solution.

  • Cooling: Immerse the flask in an ice-salt bath and cool the well-stirred mixture to between -5°C and 0°C.

  • Acylation: Slowly add 2-phenylacetyl chloride (51.5 g, 0.333 mol) dropwise over 1 hour, ensuring the internal temperature is maintained below 0°C.

    • Causality: Slow addition and low temperature are critical to control the exothermic reaction and prevent the acid-catalyzed Bamberger rearrangement of the starting material.[1][7] The heterogeneous mixture requires efficient stirring to ensure the neutralization of the HCl byproduct as it forms.[7]

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes while maintaining the temperature below 0°C.

  • Work-up:

    • Quench the reaction by adding 200 mL of cold water.

    • Transfer the mixture to a separatory funnel. Separate the aqueous layer.

    • Wash the organic (THF) layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product will likely be an oil or a semi-solid. To purify, dissolve the crude material in a minimal amount of hot ethyl acetate and add petroleum ether until turbidity persists.

    • Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with cold petroleum ether, and dry under vacuum.

  • Characterization: The final product, N-hydroxy-N,2-diphenylacetamide, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight is 227.26 g/mol .[7]

Expected Results and Troubleshooting

  • Yield: The expected yield for this two-step synthesis should be in the range of 60-75% based on the initial amount of nitrobenzene.

  • Appearance: The final product should be an off-white to pale yellow crystalline solid.

  • Troubleshooting:

    • Low Yield in Part A: Ensure the rhodium catalyst is active and that the temperature was properly maintained.

    • Formation of Byproducts in Part B: If significant byproducts are observed (e.g., from the Bamberger rearrangement), it indicates that the temperature during acylation was too high or the HCl byproduct was not effectively neutralized. Ensure vigorous stirring and slow addition of the acyl chloride.

    • Purification Issues: If the product fails to crystallize, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable alternative purification method.[8]

References

  • N-Phenylhydroxylamine. (n.d.). In Wikipedia. Retrieved February 20, 2026. [Link]

  • Kamm, O. (1925). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 4, 57. [Link]

  • Anwar, M., & Johnstone, R. A. W. (1988). N-ACETYL-N-PHENYLHYDROXYLAMINE. Organic Syntheses, 66, 12. [Link]

  • Preparation of phenylhydroxylamine. (2018, October 5). PrepChem.com. Retrieved February 20, 2026. [Link]

  • N,N-Diethyl-2-hydroxy-2-phenylacetamide. (n.d.). CompTox Chemicals Dashboard, EPA. Retrieved February 20, 2026. [Link]

  • N-Hydroxy-2,2-diphenylacetamide. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved February 20, 2026. [Link]

  • N-HYDROXY-2,2-DIPHENYLACETAMIDE. (n.d.). gsrs.ncats.nih.gov. Retrieved February 20, 2026. [Link]

  • HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved February 20, 2026. [Link]

  • Hydroxylamine Hydrochloride Safety Data Sheet. (n.d.). Company Information. Retrieved February 20, 2026. [Link]

  • N-hydroxy-2,2-diphenylacetamide. (n.d.). PubChemLite. Retrieved February 20, 2026. [Link]

  • 2-hydroxy-N,N-dimethyl-2,2-diphenylacetamide. (n.d.). Chemical Synthesis Database. Retrieved February 20, 2026. [Link]

  • Hydroxylamine hydrochloride Safety Data Sheet. (2025, March 17). PENTA. Retrieved February 20, 2026. [Link]

  • Phenylacetamide. (n.d.). Organic Syntheses Procedure. Retrieved February 20, 2026. [Link]

  • Synthesis of Para Hydroxy Phenyl Acetamide. (n.d.). Scribd. Retrieved February 20, 2026. [Link]

Sources

HPLC Method Development Guide: Detection of N-Hydroxy-N,2-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic method development and validation protocol for the quantification of N-hydroxy-N,2-diphenylacetamide (also known as N-hydroxy-N-phenyl-2-phenylacetamide). As an N-arylhydroxamic acid, this analyte presents specific challenges including metal chelation-induced peak tailing, thermal instability, and hydrophobic retention behavior. This guide provides a robust Reversed-Phase HPLC (RP-HPLC) protocol, addressing critical physicochemical properties to ensure high sensitivity, precision, and regulatory compliance suitable for metabolic stability and toxicological screening.

Introduction & Analyte Profiling[1]

N-hydroxy-N,2-diphenylacetamide is a lipophilic N-arylhydroxamic acid. Compounds in this class are frequently studied as carcinogenic metabolites of aromatic amides or as pharmacophores in histone deacetylase (HDAC) and metalloprotease inhibitors.

Physicochemical Profile

Understanding the molecule is the prerequisite for method design.

PropertyValue (Approx.)Implication for HPLC
Structure

Two aromatic rings induce high lipophilicity and strong UV absorption.
LogP ~2.5 – 3.2Requires a C18 stationary phase and high organic mobile phase strength.
pKa ~8.5 (Hydroxamic -OH)Analyte is neutral at acidic pH; anionic at basic pH. Method must be acidic to suppress ionization.
Reactivity Metal Chelator (Fe³⁺)Critical: Can chelate trace metals in stainless steel, causing severe peak tailing.
UV Max ~254 nm, ~210 nm254 nm is preferred for selectivity; 210 nm for sensitivity (with higher solvent noise).

Method Development Strategy (The "Why")

Stationary Phase Selection
  • Recommendation: End-capped C18 (Octadecylsilane) column.

  • Reasoning: The high logP requires strong hydrophobic interaction for retention. "End-capping" is non-negotiable to cover free silanol groups, which would otherwise hydrogen-bond with the N-hydroxy group, causing irreversible retention or tailing.

  • Mitigation of Chelation: Use high-purity "Type B" silica (low metal content) or a glass-lined column if available.

Mobile Phase Engineering
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better UV cutoff at low wavelengths.

  • Buffer/Additive:

    • Acidification: 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 3.0). Acidic conditions keep the hydroxamic acid protonated (neutral), ensuring sharp peaks.

    • Chelation Suppression: If peak splitting or tailing persists, add 0.1 mM EDTA to the aqueous phase. This sequesters trace iron in the system, preventing the analyte from binding to the column frits.

Detection
  • UV-Vis (DAD): Primary detection at 254 nm (aromatic

    
     transition).
    
  • Secondary: 210 nm for impurity profiling (non-specific).

Detailed Experimental Protocol

Equipment & Reagents[2]
  • HPLC System: Binary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water.

  • Additives: Formic Acid (mass spec grade) or Phosphoric Acid.[2]

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C (Controlled to prevent retention time drift)
Detection UV 254 nm (Bandwidth 4 nm), Ref 360 nm
Gradient Program

Rationale: A gradient is necessary to elute the highly lipophilic parent compound while separating potential polar hydrolysis products (e.g., N,2-diphenylacetamide).

Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic loading
10.090Linear Ramp to elute analyte
12.090Wash
12.130Re-equilibration
17.030End of Run

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the separation of N-arylhydroxamic acids.

MethodDevelopment Start Start: N-Hydroxy-N,2-diphenylacetamide CheckLogP Check Hydrophobicity (LogP ~3.0) Start->CheckLogP SelectColumn Select C18 Column (High Purity Silica) CheckLogP->SelectColumn High Hydrophobicity MobilePhase Mobile Phase Selection SelectColumn->MobilePhase CheckTailing Test Run: Check Peak Shape MobilePhase->CheckTailing TailingYes Issue: Peak Tailing/Splitting CheckTailing->TailingYes Asymmetry > 1.5 TailingNo Peak Shape Good CheckTailing->TailingNo Asymmetry < 1.2 FixChelation Add 0.1 mM EDTA or Switch to Glass Column TailingYes->FixChelation Metal Chelation? FixSilanol Lower pH to 2.5-3.0 (Suppress Ionization) TailingYes->FixSilanol Silanol Interaction? Finalize Finalize Method Validation TailingNo->Finalize FixChelation->CheckTailing FixSilanol->CheckTailing

Caption: Decision tree for optimizing HPLC conditions, specifically addressing the chelation and ionization risks of hydroxamic acids.

Sample Preparation Protocol

Objective: Extract analyte from biological matrices (plasma/microsomes) or dissolve pure standard while minimizing degradation.

  • Stock Solution: Dissolve 1 mg of N-hydroxy-N,2-diphenylacetamide in 1 mL Methanol . (Avoid ACN for stock if stability is unknown; MeOH is generally gentler for hydroxamic acids). Store at -20°C.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

  • Biological Sample Extraction (Protein Precipitation):

    • Aliquot 100 µL plasma/reaction mixture.

    • Add 300 µL ice-cold Acetonitrile (containing Internal Standard, e.g., N-hydroxyacetanilide).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect supernatant.

    • Crucial Step: Evaporate under Nitrogen at <40°C (Heat sensitive!). Reconstitute in 100 µL Mobile Phase (30% ACN).

Validation Parameters (Acceptance Criteria)

ParameterAcceptance CriteriaNotes
Specificity No interference at retention time (RT)Check blank matrix.
Linearity

Range: 0.1 – 50 µg/mL.
Precision RSD < 2.0% (n=6)System suitability.
Accuracy 95% - 105% recoverySpike recovery test.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Estimated LOQ ~50 ng/mL.

Troubleshooting & Expert Insights

The "Metal Chelation" Trap

Hydroxamic acids are potent siderophores (iron chelators). If you observe broad, tailing peaks or doublets that do not resolve with pH adjustment:

  • Diagnosis: The analyte is stripping iron from the stainless steel frits or column body.

  • Solution: Passivate the LC system with 6N Nitric Acid (remove column first!) OR add 0.1 mM EDTA to Mobile Phase A. This is a known phenomenon in hydroxamic acid analysis [1].

Stability Warning

N-arylhydroxamic acids can undergo the Lossen Rearrangement or hydrolysis to the corresponding amide (N,2-diphenylacetamide) under acidic conditions + heat.

  • Control: Keep autosampler at 4°C. Limit run times to <20 mins.

References

  • Lippstreu-Fisher, D. L., & Bickel, M. H. (2008). Evaluation of lipophilicity of N-arylhydroxamic acids by reversed phase-high performance liquid chromatographic method. National Institutes of Health (PubMed). Available at: [Link]

  • PubChem. (n.d.).[3] N-Hydroxy-2,2-diphenylacetamide Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2025). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the laboratory-scale synthesis of N-hydroxy-N,2-diphenylacetamide, a hydroxamic acid derivative, starting from N,2-diphenylacetamide. The core of this process is the selective N-hydroxylation of a secondary amide, a transformation of significant interest in medicinal chemistry and drug development due to the prevalence of the hydroxamic acid moiety in various biologically active compounds. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, safety procedures, and analytical characterization methods. We will first detail the synthesis of the precursor, N,2-diphenylacetamide, followed by its oxidation to the target N-hydroxy product. The protocols are structured to be self-validating, with integrated troubleshooting and characterization steps to ensure procedural integrity and desired outcomes.

Introduction and Mechanistic Rationale

The conversion of an amide to its corresponding N-hydroxy derivative (a hydroxamic acid) is a fundamental oxidative transformation. Hydroxamic acids are a critical class of compounds, notably recognized for their role as potent inhibitors of metalloenzymes, particularly histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The synthesis of N-hydroxy-N,2-diphenylacetamide from N,2-diphenylacetamide involves the direct oxidation of the amide nitrogen.

While various methods exist for N-oxidation, the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective strategy for oxidizing nitrogen-containing functional groups.[1] The generally accepted mechanism involves the electrophilic attack of the peroxy acid's outer oxygen atom on the lone pair of electrons of the amide nitrogen. This process is analogous to the epoxidation of alkenes. The choice of m-CPBA is strategic; it is a relatively stable, commercially available solid that is soluble in many organic solvents, and the byproduct, m-chlorobenzoic acid (m-CBA), can be readily removed during aqueous work-up.

Controlling reaction conditions, such as temperature, is crucial to prevent over-oxidation or side reactions. The protocol described herein employs a controlled-temperature approach to ensure the selective formation of the desired N-hydroxy product.

Experimental Workflows and Protocols

This section is divided into two primary experimental phases: the synthesis of the starting material, N,2-diphenylacetamide, and its subsequent conversion to the target compound, N-hydroxy-N,2-diphenylacetamide.

Phase 1: Synthesis of N,2-diphenylacetamide

This protocol is adapted from established amidation procedures, providing a reliable method to produce the necessary starting material.[2]

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMolar Equiv.Notes
2-Phenylacetic acid136.155.00 g1.0
Aniline93.133.42 g (3.35 mL)1.0Freshly distilled recommended
Iron(III) Chloride (FeCl₃)162.201.19 g0.2Anhydrous
Acetic Acid (AcOH)60.051.10 g (1.05 mL)0.5Glacial
Toluene-75 mL-Anhydrous
Ethyl Acetate (EtOAc)-~200 mL-For extraction & chromatography
Hexane-~400 mL-For chromatography
5% Na₂CO₃ solution-50 mL-For work-up
1M HCl solution-50 mL-For work-up
Brine-50 mL-Saturated NaCl solution
Anhydrous Na₂SO₄-As needed-For drying
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenylacetic acid (5.00 g), iron(III) chloride (1.19 g), acetic acid (1.10 g), and toluene (45 mL).

  • Initial Stirring: Stir the resulting mixture at 50°C for 15 minutes.

  • Addition of Aniline: In a separate beaker, dissolve aniline (3.42 g) in toluene (30 mL). Slowly add this solution to the reaction flask via an addition funnel.

  • Reaction: Heat the reaction mixture to reflux (approx. 75-80°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (2-phenylacetic acid) is consumed.[3]

  • Cooling and Filtration: Once complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and any insoluble materials.

  • Solvent Removal: Evaporate the toluene from the filtrate under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with 5% Na₂CO₃ solution (2 x 25 mL), 1M HCl (2 x 25 mL), water (2 x 25 mL), and finally, brine (1 x 50 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuum to yield the crude N,2-diphenylacetamide.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc) as the eluent to afford the pure product as a solid.[2]

  • Characterization: Confirm the identity and purity via ¹H NMR, Mass Spectrometry, and melting point analysis. The product should appear as a white to off-white solid.

Phase 2: Preparation of N-hydroxy-N,2-diphenylacetamide

This protocol details the N-hydroxylation of the previously synthesized N,2-diphenylacetamide.

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMolar Equiv.Notes
N,2-diphenylacetamide211.264.00 g1.0From Phase 1
m-CPBA (70-77%)172.57 (pure)~4.8 g1.5Assay dependent
Dichloromethane (DCM)-150 mL-Anhydrous
Saturated NaHCO₃ soln.-100 mL-For work-up
10% Na₂S₂O₃ soln.-50 mL-For quenching
Brine-50 mL-Saturated NaCl solution
Anhydrous Na₂SO₄-As needed-For drying
  • Reaction Setup: Dissolve N,2-diphenylacetamide (4.00 g) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Oxidant: While stirring vigorously, add m-chloroperoxybenzoic acid (m-CPBA, ~4.8 g, 1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC for the appearance of a more polar product spot and consumption of the starting material.

  • Quenching: Upon completion, cool the mixture back to 0°C and quench the excess m-CPBA by slowly adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL). Stir for 20 minutes until a test with starch-iodide paper indicates no remaining peroxide.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer thoroughly with saturated aqueous NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic (DCM) layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude N-hydroxy-N,2-diphenylacetamide can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point determination. The expected molecular formula is C₁₄H₁₃NO₂.[4]

Visualization of Chemistry and Workflow

G cluster_reactants cluster_products R1 N,2-diphenylacetamide P1 N-hydroxy-N,2-diphenylacetamide R1->P1 DCM, 0°C to RT P2 m-CBA R2 m-CPBA R2->P1 DCM, 0°C to RT

Caption: Reaction scheme for the N-hydroxylation of N,2-diphenylacetamide.

G start Dissolve Starting Material (N,2-diphenylacetamide in DCM) cool Cool to 0°C start->cool add_oxidant Add m-CPBA Portion-wise cool->add_oxidant react Stir at 0°C -> RT (Monitor by TLC) add_oxidant->react quench Quench with Na₂S₂O₃ react->quench workup Aqueous Work-up (NaHCO₃, Brine) quench->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Column Chromatography dry->purify analyze Characterize Final Product (NMR, MS, MP) purify->analyze

Caption: Experimental workflow for the synthesis of N-hydroxy-N,2-diphenylacetamide.

Safety and Handling

Adherence to good laboratory practice is mandatory. All operations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.[5][6]

  • Reagent Handling:

    • m-CPBA: Is a strong oxidizing agent and can be shock-sensitive, especially when dry. Handle with care and avoid contact with metals.

    • Dichloromethane (DCM): Is a volatile and suspected carcinogen. Handle only in a well-ventilated fume hood.

    • Acids and Bases: Handle with care to avoid chemical burns.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

  • Emergency Procedures: In case of skin or eye contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[7][8] Ensure emergency exits and safety showers/eyewash stations are accessible.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Inactive oxidizing agent. 3. Product loss during work-up.1. Extend reaction time or consider a slight increase in temperature, monitoring carefully by TLC.[3] 2. Use a fresh bottle of m-CPBA or titrate to determine its active oxygen content. 3. Ensure pH is basic during NaHCO₃ wash to prevent loss of acidic product. Avoid formation of emulsions.
Incomplete Reaction 1. Insufficient oxidant. 2. Low reaction temperature or short duration.1. Use a slight excess of m-CPBA (e.g., 1.5-2.0 equivalents). 2. Allow the reaction to stir longer at room temperature after the initial cooling phase.
Presence of Impurities 1. Unreacted starting material. 2. Byproduct (m-CBA) not fully removed. 3. Over-oxidation or decomposition.1. Optimize column chromatography for better separation. 2. Perform additional washes with saturated NaHCO₃ solution. 3. Ensure the reaction temperature is strictly controlled during the addition of m-CPBA.

Conclusion

This guide provides a detailed, reliable, and scientifically grounded protocol for the synthesis of N-hydroxy-N,2-diphenylacetamide from its amide precursor. By following the outlined steps for synthesis, purification, and characterization, and by adhering to the specified safety measures, researchers can confidently produce the target compound with high purity. The inclusion of mechanistic rationale and troubleshooting advice aims to empower scientists to not only execute the procedure but also to understand and optimize it for their specific research and development needs.

References

  • Benchchem. (n.d.). Optimizing Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide. Technical Support Center.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-hydroxyoctanamide.
  • ECHEMI. (n.d.). Amides, coco, N-(hydroxyethyl) SDS, 68140-00-1 Safety Data Sheets.
  • NOAA. (n.d.). n-hydroxybenzamide - Report | CAMEO Chemicals.
  • ChemicalBook. (2026). Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Pailloux, S., Binyamin, I., Deck, L. M., Rapko, B. M., Hay, B. P., Duesler, E. N., & Paine, R. T. (2007). Oxidation Reactivity Channels for 2-(Pyridin-2-yl)-N,N-diphenylacetamides. The Journal of Organic Chemistry, 72(24), 9221–9229. Retrieved from [Link]

  • PubChem. (n.d.). N-Hydroxy-2,2-diphenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Rajeswari, M., & P, K. (2016). Crystal structure analysis of N,2-diphenylacetamide. International Journal of ChemTech Research, 9(4), 301-305. Retrieved from [Link]

Sources

Application Note: Solvent Selection & Handling of N-Hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers working with N-hydroxy-N,2-diphenylacetamide (also known as N-hydroxy-N-phenyl-2-phenylacetamide). It addresses the critical challenges of solubility, stability, and safety associated with this lipophilic N-aryl hydroxamic acid.

Executive Summary & Compound Identification

N-hydroxy-N,2-diphenylacetamide is a specialized N-aryl hydroxamic acid derivative often utilized in metabolic studies of aromatic amines, carcinogenesis research, and as a chelating pharmacophore in metalloenzyme inhibition (e.g., HDAC, MMP).

Unlike its isomer N-phenyl-2-hydroxy-2-phenylacetamide (a mandelamide derivative), this compound features a reactive N-hydroxy moiety on the amide nitrogen. This structural feature dictates a unique solubility profile and stability concerns, specifically susceptibility to oxidation and Lossen-type rearrangements under specific conditions.

Chemical Profile
PropertySpecification
IUPAC Name N-hydroxy-N-phenyl-2-phenylacetamide
Structure Ph-CH₂-C(=O)-N(OH)-Ph
Molecular Weight 227.26 g/mol
Estimated LogP 2.3 – 2.8 (Lipophilic)
pKa (Hydroxamic) ~8.5 – 9.0 (Weakly acidic)
Appearance White to off-white crystalline solid

Solvent Selection Matrix

The selection of a solvent system must balance solubility limit (thermodynamic capability) with chemical stability (kinetic degradation).

Tier 1: Primary Stock Solvents (High Solubility)

These solvents are recommended for preparing concentrated stock solutions (10–100 mM).

SolventSolubility RatingApplicationCritical Notes
DMSO (Dimethyl Sulfoxide)Excellent (>50 mM)Biological Assays, CryopreservationPreferred. Hygroscopic; store under inert gas to prevent water absorption which can accelerate hydrolysis.
DMF (Dimethylformamide)Excellent (>50 mM)Chemical Synthesis, High Conc. StocksAlternative to DMSO. Higher toxicity; avoid in live-cell assays if possible.
Ethanol (Absolute)Good (~10–20 mM)Chemical Reactivity StudiesProtic nature may stabilize H-bonding networks. Evaporation is easier than DMSO.
Methanol Good (~10–20 mM)Analytical Standards (HPLC)Suitable for preparing LC-MS standards.
Tier 2: Working Solvents & Co-Solvents

Used for diluting stocks into reaction media.

SolventSolubility RatingApplicationCritical Notes
PBS / Cell Media Poor (<100 µM)Aqueous Biological AssaysRequires Co-solvent. Precipitates rapidly if >1% DMSO is used without mixing.
DCM / Chloroform Good Extraction / PurificationExcellent for organic phase extraction.
Acetonitrile Good HPLC Mobile PhaseCompatible; ensure pH is controlled to prevent peak tailing.

Detailed Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Calculate Mass: For 1 mL of 50 mM stock, weigh 11.36 mg of N-hydroxy-N,2-diphenylacetamide.

  • Weighing: Weigh the solid into a generic amber glass vial (borosilicate). Note: Use amber glass to protect the N-OH group from photo-oxidation.

  • Solvent Addition: Add 1000 µL of anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1–2 minutes.

    • Checkpoint: Solution must be optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquot & Storage: Divide into 50–100 µL aliquots in PCR tubes or cryovials.

    • Storage: -20°C or -80°C.

    • Stability: Stable for >6 months if protected from moisture and freeze-thaw cycles.

Protocol B: Preparation of Aqueous Working Solution (100 µM)

Objective: Dilute stock into aqueous buffer without precipitation for biological assays.

  • Preparation: Pre-warm the aqueous buffer (PBS, pH 7.4) to 37°C.

  • Intermediate Dilution (Optional but Recommended): Dilute the 50 mM DMSO stock 1:10 in Ethanol or pure DMSO to create a 5 mM intermediate. This reduces the "shock" of adding high-conc DMSO to water.

  • Dropwise Addition: While vortexing the buffer, slowly add the intermediate/stock solution.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cytotoxicity and solvent effects.

  • Clarification: Inspect for "crashing out" (cloudiness). If precipitation occurs:

    • Lower the concentration (e.g., to 50 µM).

    • Add a solubilizing agent: Cyclodextrin (HP-β-CD) at 2–5 equivalents can significantly enhance aqueous solubility.

Stability & Safety Considerations

Chemical Stability Risks
  • Oxidation: N-aryl hydroxamic acids can oxidize to nitroxyl free radicals or nitroso compounds, especially in basic solutions or presence of transition metals (Fe, Cu).

    • Mitigation: Use degassed buffers; include EDTA (1 mM) in buffers to chelate trace metals.

  • Hydrolysis: At extreme pH (<2 or >10), the amide bond may hydrolyze.

  • Rearrangement: Under acylating conditions, the Lossen rearrangement can occur, converting the hydroxamic acid to an isocyanate. Avoid mixing with strong acylating agents (anhydrides, acid chlorides) unless this reaction is intended.

Safety Protocol (E-E-A-T)
  • Hazard Class: Potential Carcinogen / Mutagen.

  • Reasoning: Structurally similar to N-hydroxy-2-acetylaminofluorene (a potent carcinogen). The N-hydroxy-N-aryl moiety is a known pharmacophore for DNA adduct formation.

  • PPE: Double nitrile gloves, lab coat, safety glasses.

  • Containment: Handle all dry powder in a chemical fume hood.

Visualizations

Figure 1: Solubility & Workflow Decision Tree

This diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended application.

SolventSelection Start Start: N-Hydroxy-N,2-diphenylacetamide AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay ChemSyn Chemical Synthesis / Reactivity AppCheck->ChemSyn Analytic Analytical (LC-MS/NMR) AppCheck->Analytic DMSO_Stock Prepare 50mM Stock in Anhydrous DMSO BioAssay->DMSO_Stock OrgSolv Solvents: DCM, THF, Ethanol, DMF ChemSyn->OrgSolv MobilePhase Dissolve in MeOH/H2O or ACN/H2O Analytic->MobilePhase Dilution Dilute to <100µM in Buffer (PBS) DMSO_Stock->Dilution CheckPrecip Check Precipitation Dilution->CheckPrecip AddCD Add HP-β-Cyclodextrin or BSA CheckPrecip->AddCD Cloudy SuccessBio Ready for Assay (Keep DMSO <0.5%) CheckPrecip->SuccessBio Clear AddCD->SuccessBio AvoidBase WARNING: Avoid Strong Base (Prevents Oxidation) OrgSolv->AvoidBase Acidify Add 0.1% Formic Acid (Stabilizes Ionization) MobilePhase->Acidify

Caption: Decision tree for solvent selection based on experimental end-use, highlighting critical stability checkpoints.

Figure 2: Chemical Structure & Interaction Map

Visualizing the H-bonding potential and reactive sites.

StructureMap Core N-Hydroxy-N,2-diphenylacetamide (C14H13NO2) Phenyl_N N-Phenyl Group (Lipophilic / Hydrophobic) Core->Phenyl_N Phenyl_2 2-Phenyl Group (Lipophilic / Hydrophobic) Core->Phenyl_2 Hydroxamic N-Hydroxy Amide (-C(=O)N(OH)-) Core->Hydroxamic Solubility Solubility Driver: Requires Polar Aprotic (DMSO) or Alcohols Phenyl_N->Solubility Increases LogP Phenyl_2->Solubility Increases LogP Hydroxamic->Solubility H-Bond Donor/Acceptor Reactivity Reactivity Risk: Oxidation to Nitroxyl Metal Chelation Hydroxamic->Reactivity Active Site

Caption: Structural decomposition showing how lipophilic phenyl rings and the polar hydroxamic core influence solubility and reactivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220184, N-hydroxy-2-phenylacetamide. Retrieved February 20, 2026, from [Link](Note: Cited for structural class properties of phenylacetohydroxamic acids).

  • Miller, J. A. (1970).Carcinogenesis by Chemicals: An Overview. Cancer Research, 30(3), 559–576. (Foundational text on N-aryl hydroxamic acid metabolism and safety).
  • Gupta, S. P. (2012).Hydroxamic Acids: A Promising Family of Biologically Active Agents. Springer Science & Business Media.
  • Sigma-Aldrich (2025).Safety Data Sheet: N-hydroxy-2-acetylaminofluorene. (Reference for safety handling of structurally analogous carcinogens).

Mass spectrometry settings for analyzing N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of LC-MS/MS Parameters for the Quantitation and Structural Elucidation of N-hydroxy-N,2-diphenylacetamide

Executive Summary

This guide details the mass spectrometry (MS) settings and liquid chromatography (LC) protocols for the analysis of N-hydroxy-N,2-diphenylacetamide (Formula: C₁₄H₁₃NO₂; MW: 227.26 g/mol ). This compound, a hydroxamic acid derivative and potential metabolite of N,2-diphenylacetamide, presents specific analytical challenges due to the thermal instability of the N-O bond and its hydrophobic bis-phenyl structure.[1]

Key Technical Recommendations:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode is recommended for maximum specificity of the hydroxamic acid moiety (

    
    ), though Positive Mode  (
    
    
    
    ) offers superior sensitivity for trace analysis in complex matrices.[1]
  • Chromatography: Reverse-phase C18 with a methanol/ammonium acetate gradient to stabilize the N-hydroxy functionality.

  • Critical Control Point: Source temperature must be optimized (<350°C) to prevent in-source degradation (deoxygenation) to the amide.[1]

Chemical Context & Ionization Physics

The analyte contains two phenyl rings contributing to significant lipophilicity (LogP ~2.[1]4) and a hydroxamic acid core (-N(OH)-C=O).[1]

  • Negative Mode Logic: The proton on the hydroxyl group attached to the nitrogen is weakly acidic (pKa ~8–9).[1] Deprotonation yields a stable

    
     ion at m/z 226.[1]2. This mode is less susceptible to matrix interference from endogenous amines.[1]
    
  • Positive Mode Logic: The amide carbonyl oxygen can be protonated, yielding

    
     at m/z 228.[1]2. While more sensitive, this mode risks in-source fragmentation (loss of H₂O) which must be distinguished from metabolic dehydration.[1]
    
Visualizing the Fragmentation Logic

FragmentationPathway cluster_legend Legend Precursor Precursor [M+H]+ m/z 228.26 LossWater Dehydration [M+H-H2O]+ m/z 210.2 Precursor->LossWater - H2O (18 Da) Tropylium Tropylium Ion (Benzyl Cleavage) m/z 91.0 Precursor->Tropylium C-N Bond Break AmideCleavage Amide Cleavage (Phenyl Isocyanate) m/z 119.0 Precursor->AmideCleavage Amide Bond Break key Blue: Parent | Red: 1° Fragment | Green: Diagnostic Ion

Figure 1: Proposed ESI+ fragmentation pathway for N-hydroxy-N,2-diphenylacetamide. The tropylium ion (m/z 91) is a high-intensity product ion due to the benzyl moiety.

Instrumentation & Chromatographic Setup

System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series, Sciex QTRAP, or Thermo Altis).[1]

LC Parameters

The hydrophobic nature of the two phenyl rings requires a strong organic eluent.[1] We utilize Ammonium Acetate to buffer the pH near neutral, preserving the N-OH stability.[1]

ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)High surface area for hydrophobic retention; sub-2µm particles for sharp peaks.[1]
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 6.[1]5)Buffers pH to prevent on-column hydrolysis.[1]
Mobile Phase B Methanol (LC-MS Grade)MeOH provides better solvation for phenyl rings than ACN.[1]
Flow Rate 0.4 mL/minOptimal linear velocity for ESI efficiency.[1]
Column Temp 40°CReduces backpressure and improves mass transfer.[1]
Injection Vol 2–5 µLMinimize volume to prevent solvent effects.[1]

Gradient Profile:

  • 0.0 min: 10% B

  • 0.5 min: 10% B[1]

  • 3.0 min: 95% B (Ramp)[1]

  • 4.5 min: 95% B (Hold)[1]

  • 4.6 min: 10% B (Re-equilibrate)

Mass Spectrometry Parameters (The Core)

These settings are the "Self-Validating System." You must run a Source Optimization Ramp (varying voltage/temp) during method development, as optimal values vary by instrument geometry.[1]

Source Parameters (ESI)
  • Gas Temperature: 300°C (Do not exceed 350°C to avoid thermal degradation).

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psi.[1]

  • Capillary Voltage: 3500 V (Positive) / 3000 V (Negative).[1]

MRM Transitions (Multiple Reaction Monitoring)

Note: Energies (CE) are estimates and should be optimized ±5 eV.

Table 1: Positive Mode (ESI+) - Recommended for Sensitivity

Analyte Precursor (m/z) Product (m/z) Dwell (ms) Frag (V) CE (eV) Type
N-OH-Diphenyl 228.3 91.1 50 100 25 Quantifier
N-OH-Diphenyl 228.3 210.2 50 100 15 Qualifier 1 (-H₂O)

| N-OH-Diphenyl | 228.3 | 119.1 | 50 | 100 | 30 | Qualifier 2 (Ph-CH₂-CO) |

Table 2: Negative Mode (ESI-) - Recommended for Selectivity

Analyte Precursor (m/z) Product (m/z) Dwell (ms) Frag (V) CE (eV) Type
N-OH-Diphenyl 226.2 108.1 50 110 20 Quantifier

| N-OH-Diphenyl | 226.2 | 208.2 | 50 | 110 | 10 | Qualifier 1 (-H₂O) |

Expert Insight: The transition 228.3


 91.1 (Tropylium ion) is extremely intense but non-specific if other benzyl-containing compounds are present.[1] Always confirm with the 228.3 

210.2 transition (dehydration characteristic of N-hydroxy compounds).[1]

Sample Preparation Protocol

To ensure data integrity, we use Liquid-Liquid Extraction (LLE) to separate the hydrophobic analyte from hydrophilic matrix components (salts, proteins).[1]

Workflow Diagram

SamplePrep Sample Biological Sample (Plasma/Microsomes, 100 µL) IS Add Internal Standard (Diphenamid-d6 or similar) Sample->IS Extract LLE Extraction Add 1 mL Ethyl Acetate Vortex 5 min IS->Extract Centrifuge Centrifuge 10,000 x g, 5 min Extract->Centrifuge Transfer Transfer Supernatant Evaporate to Dryness (N2) Centrifuge->Transfer Recon Reconstitute 100 µL Mobile Phase (50:50 MeOH:H2O) Transfer->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: Liquid-Liquid Extraction workflow ensuring removal of matrix interferences and concentration of the hydrophobic analyte.

Step-by-Step Protocol:

  • Aliquot: Place 100 µL of plasma/microsomal incubation into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (1 µg/mL). Note: If deuterated analog is unavailable, use Carbamazepine as a structural surrogate.[1]

  • Extraction: Add 1000 µL Ethyl Acetate . The analyte is highly soluble in EtAc.[1]

  • Agitation: Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of Nitrogen at 35°C.[1]

  • Reconstitution: Reconstitute in 100 µL of 50:50 Methanol:Water. Vortex for 1 minute.

  • Clarification: Centrifuge again if particulates are visible before transferring to autosampler vials.

Troubleshooting & Validation (Self-Validating Systems)

A. In-Source Conversion Check N-hydroxy compounds can thermally degrade to their amide counterparts (Loss of Oxygen) or dehydrate (Loss of Water) inside the ion source.

  • Test: Inject a pure standard of the amide (N,2-diphenylacetamide) and the N-hydroxy analyte separately.[1]

  • Validation: Ensure the N-hydroxy standard does not show a peak at the retention time of the amide in the parent ion channel.[1]

B. Linearity & Carryover

  • Range: 1 ng/mL to 1000 ng/mL.

  • Carryover: The two phenyl rings make this compound "sticky."[1] Inject a blank (MeOH) after the highest standard.[1] If carryover > 20% of LLOQ, add a needle wash step (50:50 ACN:IPA).[1]

C. Matrix Effects Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into extracted blank matrix vs. neat solvent.[1]

  • Target MF: 0.85 – 1.15.[1]

References

  • PubChem. (2025).[1][2][3] N-Hydroxy-2,2-diphenylacetamide Compound Summary. National Library of Medicine.[1] [Link]

  • Parise, R. A., et al. (2006).[1][4] Liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (SAHA). Journal of Chromatography B. [Link]

    • Context: Provides foundational methodology for analyzing hydroxamic acid deriv
  • Agilent Technologies. (2007).[1][5] Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. [Link]

    • Context: Source for general parameters regarding ESI source optimization for hydrophobic nitrogenous compounds.
  • NIST Mass Spectrometry Data Center. (2025).[1] 4-Hydroxyphenylacetamide Mass Spectrum. NIST WebBook.[1] [Link]

    • Context: Used to corroborate fragmentation patterns of phenylacetamide derivatives (e.g., tropylium ion formation).[1]

Sources

Application Note: Enzymatic Hydrolysis of N-Hydroxy-N,2-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug metabolism and toxicology. It details the enzymatic hydrolysis of N-hydroxy-N,2-diphenylacetamide (a structural analog of the carcinogen N-hydroxy-2-acetylaminofluorene, often used to probe specific esterase activities).

The guide focuses on the cleavage of the hydroxamic acid bond by Carboxylesterases (CES) and Arylacetamide Deacetylases (AADAC) , a critical step in the bioactivation or detoxification of N-arylhydroxamic acids.

Introduction & Mechanistic Basis

N-hydroxy-N,2-diphenylacetamide (N-hydroxy-N-phenyl-2-phenylacetamide) is a lipophilic hydroxamic acid. In mammalian systems, these compounds are primarily metabolized by hepatic microsomal carboxylesterases (CES1, CES2) and arylacetamide deacetylase (AADAC) .

Unlike simple amides, the N-hydroxy substitution weakens the amide bond resonance, making the carbonyl carbon more susceptible to nucleophilic attack by the serine residue of the esterase catalytic triad.

Reaction Stoichiometry


Critical Consideration: The metabolite N-phenylhydroxylamine (PHA) is chemically unstable and readily oxidizes to nitrosobenzene in aerobic conditions. Protocols must prioritize the quantification of the co-product, Phenylacetic Acid (PAA) , for kinetic accuracy, or utilize antioxidants (ascorbic acid) if PHA detection is required.

Mechanism of Action

The hydrolysis follows a ping-pong bi-bi mechanism involving a serine-hydrolase catalytic triad (Ser-His-Asp/Glu).

HydrolysisMechanism Enzyme Free Enzyme (Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex + Substrate Substrate Substrate (N-OH-Amide) Substrate->Complex AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Release Prod 1 Product1 Product 1: N-Phenylhydroxylamine Complex->Product1 AcylEnzyme->Enzyme Hydrolysis Product2 Product 2: Phenylacetic Acid AcylEnzyme->Product2 Release Prod 2 Water H2O Water->AcylEnzyme Nucleophilic Attack

Figure 1: Catalytic cycle of serine esterase-mediated hydrolysis of N-hydroxy-arylamides.

Materials & Reagents

ComponentSpecificationPurpose
Enzyme Source Pooled Liver Microsomes (Human/Rat) or Recombinant CES1/CES2Primary source of hydrolytic activity.
Buffer System 100 mM Potassium Phosphate (pH 7.4)Physiological pH maintenance.
Substrate Stock 10-50 mM in DMSON-hydroxy-N,2-diphenylacetamide (Keep DMSO <1% final).
Stop Solution Ice-cold Acetonitrile (ACN) containing 1% Formic AcidProtein precipitation and reaction quenching.
Internal Standard 2-Phenylpropionic acid or ChlorpropamideNormalization of extraction efficiency.
Inhibitor (Validation) BNPP (Bis-p-nitrophenyl phosphate)Specific inhibitor of carboxylesterases (CES).[1][2][3][4]
Stabilizer Ascorbic Acid (1 mM)Prevents oxidation of N-phenylhydroxylamine (optional).

Experimental Protocols

Protocol A: Microsomal Hydrolysis Assay (Standard)

This protocol determines the intrinsic clearance (


) and half-life of the compound.
  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare Reaction Buffer : 100 mM Phosphate buffer (pH 7.4) + 3 mM MgCl₂.

  • Pre-incubation:

    • In a 1.5 mL tube, mix:

      • 180 µL Reaction Buffer

      • 10 µL Microsomes (20 mg/mL stock

        
         1 mg/mL final)
        
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add 10 µL Substrate Stock (e.g., 200 µM stock

      
       10 µM final).
      
    • Note: Ensure final DMSO concentration is

      
      .
      
  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
  • Termination:

    • Immediately transfer aliquot into 150 µL Ice-cold Stop Solution (ACN + IS).

    • Vortex for 30 seconds.

  • Clarification:

    • Centrifuge at 15,000

      
       g for 10 minutes at 4°C.
      
    • Transfer supernatant to HPLC vials for analysis.

Protocol B: Validation of Esterase Specificity (Inhibition)

To confirm the hydrolysis is mediated by CES/AADAC and not spontaneous chemical instability:

  • Inhibitor Pre-treatment:

    • Incubate microsomes with BNPP (100 - 500 µM) for 15 minutes prior to adding the substrate.

    • BNPP is a potent, irreversible inhibitor of carboxylesterases.

  • Control: Run a parallel incubation with Heat-Inactivated Microsomes (boiled for 10 min) to assess non-enzymatic hydrolysis.

  • Expectation: BNPP should abolish >90% of hydrolytic activity if CES is the primary driver.

Analytical Methodology (HPLC-UV)

Due to the instability of the hydroxylamine product, Phenylacetic Acid (PAA) is the preferred analyte for quantification.

Instrument: HPLC with Diode Array Detector (DAD) or LC-MS/MS. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

ParameterCondition
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV 210 nm (for PAA) and 254 nm (for Substrate)
Injection Vol 10 - 20 µL

Gradient Profile:

  • 0-1 min: 10% B (Isocratic)

  • 1-8 min: 10%

    
     70% B (Linear Gradient)
    
  • 8-10 min: 95% B (Wash)

  • 10-13 min: 10% B (Re-equilibration)

Data Interpretation:

  • Substrate Loss: Monitor peak at ~254 nm.

  • Product Formation: Monitor Phenylacetic acid peak at 210 nm (Retention time approx 4-5 min depending on column).

Workflow Visualization

ExperimentalWorkflow Start Start: Thaw Microsomes PreInc Pre-incubation 37°C, 5 min Start->PreInc Inhibitor Optional: Add BNPP (Inhibitor Check) Spike Add Substrate (N-OH-N,2-diphenylacetamide) Inhibitor->Spike PreInc->Inhibitor Validation PreInc->Spike Standard Incubation Incubation (0 - 60 mins) Spike->Incubation Quench Quench: Ice-Cold ACN + Internal Standard Incubation->Quench At Timepoints Spin Centrifuge 15,000g, 10 min Quench->Spin Analyze HPLC-UV / LC-MS Quantify Phenylacetic Acid Spin->Analyze

Figure 2: Step-by-step workflow for the enzymatic hydrolysis assay.

Troubleshooting & Scientific Notes

  • Spontaneous Hydrolysis: N-hydroxy amides can be chemically unstable at high pH. Always run a "Buffer Only" control (no microsomes) to subtract non-enzymatic degradation.

  • Solubility: This compound is highly lipophilic. If the solution turns cloudy upon adding substrate to the buffer, reduce the concentration to 1 µM or increase BSA (Bovine Serum Albumin) concentration to 0.1% to act as a dispersant, though BSA can bind the drug and lower

    
    .
    
  • Product Instability: If you must quantify the N-phenylhydroxylamine moiety, add 1 mM Ascorbic Acid and 1 mM EDTA to the stop solution to prevent metal-catalyzed oxidation to nitrosobenzene.

  • Enzyme Source: Human liver microsomes contain both CES1 and CES2. To distinguish, use Loperamide (inhibits CES2) or Digitonin (inhibits AADAC) in inhibition assays.

References

  • Vertex Pharmaceuticals. (2010). Utility of the Carboxylesterase Inhibitor Bis-Para-Nitrophenylphosphate (BNPP) in the Plasma Unbound Fraction Determination. PubMed.[5] Link

  • Watanabe, A., et al. (2012). Contributions of arylacetamide deacetylase and carboxylesterase 2 to flutamide hydrolysis in human liver. Drug Metabolism and Disposition.[4][6] Link

  • Hanna, P.E., et al. (1988). Microsomal deacetylation of ring-hydroxylated 2-(acetylamino)fluorene isomers. Cancer Research.[5] Link

  • Fukami, T., & Yokoi, T. (2012). The Emerging Role of Arylacetamide Deacetylase (AADAC) in Drug Metabolism. Drug Metabolism and Pharmacokinetics. Link

  • Thangarathinam, K., et al. (2019).[7] A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine. Journal of Chromatographic Science. Link

Sources

Crystallization techniques for N-hydroxy-N,2-diphenylacetamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Crystallization of N-Hydroxy-N,2-diphenylacetamide

Executive Summary

This technical guide details the purification of N-hydroxy-N,2-diphenylacetamide (also known as N-phenyl-2-phenylacetohydroxamic acid) via crystallization. As a lipophilic N-aryl hydroxamic acid, this compound presents specific challenges, including thermal instability (risk of Lossen rearrangement) and propensity for "oiling out" due to its intermediate polarity.

This protocol moves beyond standard recipes, offering a Solvent Selection Strategy and two validated workflows: a Standard Binary Solvent Recrystallization (Ethyl Acetate/Hexane) for high yield, and a Green Chemistry Alternative (Ethanol/Water) for removal of ionic impurities.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful crystallization.

PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula

Moderate molecular weight (227.26 g/mol ).
Structure Ph-CH₂-C(=O)-N(OH)-PhContains both lipophilic (two phenyl rings) and polar (hydroxamic acid) domains.
Acidity (

)
~8.0 – 8.5 (Weak Acid)Soluble in alkaline solutions; crystallizes best in neutral/acidic conditions.
Thermal Stability Sensitive > 80°CCRITICAL: Avoid prolonged boiling to prevent decomposition to isocyanates (Lossen rearrangement).
Solubility (Cold) Insoluble in water, Hexane.Ideal anti-solvents.
Solubility (Hot) Soluble in EtOAc, EtOH, CHCl₃.Ideal primary solvents.

Expert Insight: The presence of the N-hydroxy group allows for hydrogen bonding, often leading to distinct polymorphs. Slow cooling is essential to establish the thermodynamically stable crystal lattice rather than amorphous oils.

Pre-Crystallization Workflow

Before initiating crystallization, the crude material must be assessed.[1] If the crude is dark or contains significant tarry residues from coupling reagents (e.g., DCC/EDC byproducts), a pre-filtration step is required.

Protocol:

  • Dissolve crude solid in minimal Dichloromethane (DCM).

  • Pass through a short pad of silica gel or Celite to remove polar tars.

  • Evaporate DCM to yield a solid/foam.

  • Proceed to crystallization.[1][2][3]

Protocol A: Standard Binary Solvent Crystallization (EtOAc / n-Hexane)

This is the preferred method for maximizing yield and removing non-polar impurities.

Reagents:

  • Solvent A (Good): Ethyl Acetate (HPLC Grade)

  • Solvent B (Bad): n-Hexane (or n-Heptane for higher boiling point safety)

Step-by-Step Methodology:

  • Saturation: Place 5.0 g of crude N-hydroxy-N,2-diphenylacetamide in a 100 mL Erlenmeyer flask. Add 15 mL of Ethyl Acetate.

  • Dissolution: Heat gently on a water bath to 60°C. Do not exceed 70°C. Swirl until dissolved.[1] If solids persist, add EtOAc in 1 mL increments.

    • Checkpoint: If the solution is colored, add activated carbon (5% w/w), stir for 5 mins, and hot-filter.

  • The Cloud Point: Remove from heat. While still hot (~50°C), slowly add n-Hexane dropwise with constant swirling.

    • Target: Continue adding until a faint, persistent turbidity (cloudiness) appears.

    • Correction: Add 2-3 drops of EtOAc to clear the turbidity. The solution is now supersaturated.

  • Seeding (Optional but Recommended): Add a single seed crystal of pure product to induce nucleation and prevent oiling out.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature (RT) undisturbed for 2 hours.

    • Transfer to a refrigerator (4°C) for 12 hours.

  • Isolation: Filter the white needles using a Buchner funnel.

  • Washing: Wash the filter cake with 10 mL of cold (0°C) 1:3 EtOAc:Hexane mixture.

  • Drying: Vacuum dry at 40°C for 6 hours.

Protocol B: Green Chemistry / Polar Impurity Removal (Ethanol / Water)

Use this method if the crude contains inorganic salts (e.g., hydroxylamine hydrochloride residues) or very polar byproducts.

Reagents:

  • Solvent A: Ethanol (95% or Absolute)

  • Solvent B: Deionized Water (Acidified to pH 4 with dilute HCl to suppress ionization)

Methodology:

  • Dissolve crude in boiling Ethanol (approx. 5 mL per gram).

  • Add hot Water dropwise until turbidity persists.

  • Add minimal Ethanol to clear.

  • Cool slowly. Note: Hydroxamic acids often form voluminous, cotton-like crystals in aqueous systems. Ensure the flask is large enough to handle the bulk.

Visualization: Crystallization Decision Tree

The following diagram illustrates the logical flow for purifying N-aryl hydroxamic acids, including decision points for troubleshooting "oiling out."

CrystallizationWorkflow Start Crude N-hydroxy-N,2-diphenylacetamide CheckPurity Pre-Check: Tarry/Dark? Start->CheckPurity SilicaPad Pass through Silica/Celite (DCM Elution) CheckPurity->SilicaPad Yes SolventSelect Select Solvent System CheckPurity->SolventSelect No SilicaPad->SolventSelect EtOAc Protocol A: EtOAc / Hexane (Standard) SolventSelect->EtOAc EtOH Protocol B: EtOH / Water (Salt Removal) SolventSelect->EtOH Dissolve Dissolve at T < 70°C (Avoid Decomposition) EtOAc->Dissolve EtOH->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CloudPoint Add Anti-Solvent to Cloud Point Filter->CloudPoint Cooling Controlled Cooling (RT -> 4°C) CloudPoint->Cooling DecisionOil Did it Oil Out? Cooling->DecisionOil Reheat Reheat & Add More Solvent A DecisionOil->Reheat Yes Isolate Filtration & Drying DecisionOil->Isolate No (Crystals) Seed Add Seed Crystal / Scratch Glass Reheat->Seed Seed->Cooling QC QC: HPLC, MP, FeCl3 Test Isolate->QC

Caption: Decision-matrix for the purification of N-aryl hydroxamic acids, addressing common failure modes like oiling out.

Quality Control & Validation

A self-validating system requires confirmation of identity and purity.

TestExpected ResultTroubleshooting
Ferric Chloride Test Deep Red/Violet color in MeOH.No Color: Hydrolysis has occurred (Amide formed). Weak Color: Low purity.
Melting Point Sharp range (e.g.,

). Note: Compare with literature for N-phenyl-2-phenylacetohydroxamic acid.
Broad Range: Solvent inclusion or mixed crystals. Dry longer under vacuum.
HPLC Purity > 98% Area (UV 254 nm).Extra Peaks: Check for Phenylacetic acid (starting material) or Lossen rearrangement products.

Safety Warning: Hydroxamic acids and their precursors (hydroxylamines) can be mutagenic (Ames positive). All weighing and handling should occur in a fume hood. Avoid skin contact.

References

  • PubChem. N-Hydroxy-2,2-diphenylacetamide (Isomer/Analog Data).[4] National Library of Medicine. Available at: [Link]

  • Marmion, C. J., et al.Hydroxamic acids: An intriguing family of enzyme inhibitors and metal chelators. European Journal of Inorganic Chemistry. (General properties of hydroxamic acids).
  • Rochester University. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • MDPI. Crystal Structures of a Series of Hydroxamic Acids. (Crystallization behavior of hydroxamic acids in Ethyl Acetate). Available at: [Link][5]

Sources

Using N-hydroxy-N,2-diphenylacetamide as a model for nitrenium ion generation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using N-hydroxy-N,2-diphenylacetamide as a Model for Nitrenium Ion Generation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Arylnitrenium ions are highly reactive electrophilic intermediates implicated as the ultimate carcinogenic species derived from the metabolic activation of aromatic amines and amides.[1][2][3] Their ability to form covalent adducts with nucleophilic sites in DNA, particularly the C8 position of guanine, is a critical event in the initiation of chemical carcinogenesis.[4][5] Studying these transient species is essential for understanding mechanisms of toxicity and for developing safer chemical entities. This guide details the use of N-hydroxy-N,2-diphenylacetamide and its derivatives as a robust model system for the controlled generation of a corresponding arylnitrenium ion. We provide detailed protocols for both chemical and enzymatic activation, methods for trapping the resulting reactive intermediate, and analytical techniques for product characterization, offering a comprehensive framework for investigating nitrenium ion chemistry and its biological implications.

Introduction: The Significance of Arylnitrenium Ions

A nitrenium ion (R₂N⁺) is a divalent, positively charged nitrogen species, isoelectronic with carbenes.[6] Arylnitrenium ions, in particular, have garnered significant interest due to their role as the ultimate electrophiles in the bioactivation pathway of many carcinogenic aromatic amines and amides.[7] This pathway typically involves an initial N-hydroxylation of the parent amine or amide by cytochrome P450 enzymes, followed by esterification of the resulting N-hydroxy metabolite, often through sulfonation or acetylation.[2][8]

The critical step in the generation of the reactive species is the subsequent heterolytic cleavage of the N-O bond of the ester, which releases the arylnitrenium ion (Scheme 1).[1] This ion is a powerful electrophile, with the positive charge delocalized into the aromatic ring.[1] It can react with various biological nucleophiles, but its most consequential reaction is with DNA, leading to the formation of DNA adducts that can trigger mutagenic events and initiate cancer.[3][4]

Scheme 1: General Bioactivation Pathway of Aromatic Amides

Bioactivation Pathway A Aromatic Amide B N-Hydroxy Metabolite A->B N-Hydroxylation (CYP450) C Ester (N-Acetoxy or N-Sulfonyloxy) B->C Esterification (SULT, NAT) D Arylnitrenium Ion C->D N-O Bond Heterolysis (Rate-Limiting) E DNA Adducts D->E Reaction with DNA

Caption: Metabolic activation of aromatic amides to DNA-damaging nitrenium ions.

Given their transient nature and high reactivity, studying nitrenium ions requires model systems that allow for their generation under controlled laboratory conditions. N-hydroxy-N,2-diphenylacetamide serves as an excellent precursor for this purpose, enabling detailed investigation into the ion's formation, lifetime, and reactivity.

N-hydroxy-N,2-diphenylacetamide: A Versatile Precursor

N-hydroxy-N,2-diphenylacetamide is a stable N-hydroxy hydroxamic acid. Its utility lies in the ability to readily convert its N-hydroxy group into a good leaving group. By forming an ester, such as an N-acetoxy or N-sulfonyloxy derivative, the N-O bond is weakened, facilitating its cleavage to generate the N,2-diphenylacetamidylnitrenium ion. This process can be initiated either through direct chemical synthesis or, more relevant to biological systems, through enzymatic catalysis.

Mechanism of Nitrenium Ion Formation

The generation of the nitrenium ion from N-hydroxy-N,2-diphenylacetamide proceeds in two key steps:

  • Activation: The oxygen of the N-OH group is acylated or sulfonylated. This converts the poor leaving group (hydroxide) into a much better one (acetate or sulfate).

  • Heterolysis: The activated ester undergoes spontaneous, rate-limiting N-O bond cleavage, yielding the resonance-stabilized N,2-diphenylacetamidylnitrenium ion and the corresponding anion of the leaving group.

Nitrenium Ion Generation cluster_0 Activation Step cluster_1 Heterolysis Precursor N-hydroxy-N,2-diphenylacetamide Activated N-acetoxy or N-sulfonyloxy intermediate Precursor->Activated Acetylation or Sulfonation Nitrenium N,2-diphenylacetamidylnitrenium ion Activated->Nitrenium Spontaneous N-O Bond Cleavage LeavingGroup Acetate or Sulfate Anion TrappedProduct Stable Adduct Nitrenium->TrappedProduct Reaction with Nucleophile (Nu⁻)

Caption: Two-step process for generating and trapping the nitrenium ion.

Experimental Protocols

These protocols provide step-by-step methods for generating, trapping, and analyzing the nitrenium ion derived from N-hydroxy-N,2-diphenylacetamide.

Protocol 1: Chemical Generation via N-Acetoxy Intermediate

This protocol describes the in-situ generation of N-acetoxy-N,2-diphenylacetamide and its subsequent conversion to the nitrenium ion.

Objective: To generate the arylnitrenium ion under non-enzymatic conditions for reactivity studies.

Materials:

  • N-hydroxy-N,2-diphenylacetamide

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Nucleophilic trap (e.g., Sodium Azide or 2'-Deoxyguanosine)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Preparation of Precursor Solution: Dissolve N-hydroxy-N,2-diphenylacetamide in a minimal amount of acetonitrile to a final concentration of 10 mM.

  • Acetylation (Activation):

    • Place the precursor solution in a round-bottom flask and cool to 0°C in an ice bath with gentle stirring.

    • Add 1.5 equivalents of pyridine to the solution.

    • Slowly add 1.2 equivalents of acetic anhydride dropwise.

    • Allow the reaction to stir at 0°C for 30 minutes. The formation of the N-acetoxy intermediate is typically rapid.

  • Nitrenium Ion Generation and Trapping:

    • Prepare a solution of the desired nucleophilic trap (e.g., 100 mM Sodium Azide or 20 mM 2'-Deoxyguanosine) in an appropriate buffer (e.g., sodium phosphate buffer, pH 7.4).

    • Add an aliquot of the freshly prepared N-acetoxy intermediate solution from step 2 to the trapping solution. The final concentration of the precursor should be in the range of 100-500 µM.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours). During this time, the N-O bond will cleave, generating the nitrenium ion, which is then trapped by the nucleophile.

  • Sample Quenching and Analysis:

    • Stop the reaction by adding an equal volume of ice-cold methanol or by flash-freezing in liquid nitrogen.

    • Analyze the sample for product formation using HPLC or LC-MS/MS (see Section 4).

Causality: Acetic anhydride acetylates the hydroxyl group, creating an acetate ester. Acetate is an excellent leaving group, making the subsequent N-O bond heterolysis thermodynamically favorable and kinetically accessible at physiological temperature.

Protocol 2: Enzymatic Generation via Sulfotransferase (SULT)

This protocol mimics the metabolic activation pathway using a recombinant sulfotransferase enzyme.

Objective: To generate the arylnitrenium ion in a biologically relevant context.

Materials:

  • N-hydroxy-N,2-diphenylacetamide

  • Recombinant human sulfotransferase (e.g., SULT1A1, available commercially)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor cofactor

  • Tris-HCl buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂, 5 mM)

  • 2'-Deoxyguanosine (dG)

  • Deionized Water

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following reagents to the specified final concentrations:

    • 100 mM Tris-HCl, pH 7.4

    • 5 mM MgCl₂

    • 1-5 µM N-hydroxy-N,2-diphenylacetamide (from a stock in DMSO or methanol)

    • 10 mM 2'-Deoxyguanosine (as the nucleophilic trap)

    • 0.1-1.0 µg/mL recombinant SULT1A1 enzyme

  • Pre-incubation: Gently mix and pre-incubate the reaction mixture at 37°C for 3 minutes to allow components to equilibrate.

  • Initiate Reaction: Start the enzymatic reaction by adding PAPS to a final concentration of 40-100 µM.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes. The SULT enzyme will transfer a sulfonate group from PAPS to the precursor, forming a highly unstable sulfate ester that rapidly breaks down to the nitrenium ion.[8]

  • Termination and Analysis:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

    • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis of the dG-adduct.

Causality: SULT enzymes catalyze the transfer of a sulfonate group from the universal donor PAPS to a hydroxyl group.[9] In this case, the N-hydroxy group is sulfated, creating an N-sulfonyloxy ester. The sulfate group is an extremely good leaving group, leading to near-instantaneous heterolysis to form the nitrenium ion.

Analysis and Characterization of Trapped Intermediates

Direct detection of nitrenium ions in solution is challenging due to their short lifetimes, though advanced techniques like laser flash photolysis can be used.[10][11] For most laboratories, the most practical approach is the analysis of stable products formed from trapping experiments.

Analytical Workflow

Analytical Workflow Start Reaction Mixture (Post-Incubation) Quench Quench Reaction (e.g., cold MeCN) Start->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC MS MS/MS Detection and Quantification HPLC->MS Analysis Data Analysis: - Product Identification - Adduct Quantification MS->Analysis

Caption: General workflow for sample preparation and analysis.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to separate the components of the reaction mixture. By comparing the retention times with authentic standards (if available), one can identify and quantify the parent compound, hydrolysis products, and trapped adducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for unambiguous identification.[9][12] The mass spectrometer provides the molecular weight of the eluting compounds. Tandem MS (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which serves as a molecular fingerprint for positive identification of the adduct. For example, the dG adduct of the N,2-diphenylacetamidylnitrenium ion would be expected to lose the deoxyribose sugar moiety upon fragmentation.

CompoundExpected [M+H]⁺ (m/z)Key MS/MS Fragment (loss of)
N-hydroxy-N,2-diphenylacetamide228.102Varies with instrument conditions
2'-Deoxyguanosine (dG)268.104Deoxyribose (-116 Da)
dG-Adduct (C8-linked)479.188Deoxyribose (-116 Da)
Azide Adduct 253.119Varies with linkage site

Table 1: Expected mass-to-charge ratios for key compounds in positive ion mode ESI-MS.

Conclusion and Outlook

The use of N-hydroxy-N,2-diphenylacetamide provides a powerful and adaptable model for studying the chemistry of arylnitrenium ions. The protocols outlined here for chemical and enzymatic generation, coupled with robust trapping and LC-MS/MS analysis, allow researchers to probe the reactivity of these critical intermediates. This system can be used to investigate how substituents on the aromatic rings affect nitrenium ion stability and reactivity, to screen potential inhibitors of the activation process, and to elucidate the structural features that govern the formation of mutagenic DNA adducts. Such studies are vital for advancing our understanding of chemical carcinogenesis and for the rational design of safer drugs and industrial chemicals.

References

  • Novak, M. (n.d.). Nitrenium ions. MacSOS. Retrieved from [Link]

  • Zhang, T., et al. (2022). Generation and direct observation of a triplet arylnitrenium ion. Nature Communications. Available at: [Link]

  • Cooks, R. G., et al. (2016). Observation of electrochemically generated nitrenium ions by desorption electrospray ionization mass spectrometry. Chemical Science. Available at: [Link]

  • Cravotto, C., et al. (2020). Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection. MDPI. Available at: [Link]

  • McClelland, R. A., & Fishbein, J. C. (n.d.). Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime. Canadian Science Publishing. Retrieved from [Link]

  • Novak, M., & Rajagopal, S. (2002). Selective Trapping of N-Acetyl-N-(4-biphenylyl)nitrenium and N-Acetyl-N-(2-fluorenyl)nitrenium Ions by 2'-Deoxyguanosine in Aqueous Solution. Journal of the American Chemical Society. Available at: [Link]

  • Taylor & Francis. (n.d.). Nitrenium ion – Knowledge and References. Retrieved from [Link]

  • Liu, C.-Y., & Chen, Y. (2024). Identification of the Electrogenerated Hidden Nitrenium Ions by In Situ Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Novak, M., & Nguyen, T.-M. (2007). N,N-Di(4-halophenyl)nitrenium Ions: Nucleophilic Trapping, Aromatic Substitution, and Hydrogen Atom Transfer. ResearchGate. Available at: [Link]

  • G. G. G. (2000). Reactivity and genotoxicity of arylnitrenium ions in bacterial and mammalian cells. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Nitrenium ion. Retrieved from [Link]

  • Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. Retrieved from [Link]

  • Guengerich, F. P. (2013). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. IMR Press. Available at: [Link]

  • Singh, R., & Farmer, P. B. (2016). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. PMC. Available at: [Link]

  • SyMMES. (n.d.). DNA adducts. Retrieved from [Link]

  • Pharmaron. (2026). Comprehensive analysis of sulfotransferase activity using LC-MS/MS. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sulfotransferase – Knowledge and References. Retrieved from [Link]

Sources

Application Notes & Protocols: Safe Handling of N-hydroxy-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of N-hydroxy-2,2-diphenylacetamide (also known as Diphenylacetohydroxamic acid). While the specific isomer N-hydroxy-N,2-diphenylacetamide is not widely documented, the protocols outlined here are based on the known hazards of the closely related and cataloged isomer, N-hydroxy-2,2-diphenylacetamide (CAS 4099-51-8), and the broader class of hydroxamic acids. These guidelines are intended for researchers, scientists, and drug development professionals to ensure a high standard of safety in the laboratory.

Chemical Identity and Hazard Analysis
1.1 Compound Identification

The subject of this guide is N-hydroxy-2,2-diphenylacetamide. It is crucial to distinguish it from other isomers.

  • IUPAC Name: N-hydroxy-2,2-diphenylacetamide[1]

  • Synonyms: Diphenylacetohydroxamic acid[1]

  • CAS Number: 4099-51-8[1]

  • Molecular Formula: C₁₄H₁₃NO₂[1][2]

  • Molecular Weight: 227.26 g/mol [2]

The core structure contains a hydroxamic acid functional group (-C(=O)N-OH), which is a key determinant of its chemical and toxicological properties. Hydroxamic acids are known to act as chelating agents and can exhibit significant biological activity, sometimes including reproductive toxicity or mutagenicity, as seen in other members of this class[3].

1.2 GHS Hazard Classification and Analysis

A comprehensive hazard profile has been synthesized from data on N-hydroxy-2,2-diphenylacetamide and structurally similar compounds, such as N-hydroxy-N-phenylacetamide, to provide a cautious and protective overview.

Table 1: GHS Hazard Summary

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[1][4][5]
Acute Toxicity, Dermal H312Harmful in contact with skin[5]
Acute Toxicity, Inhalation H332Harmful if inhaled[5]
Skin Corrosion/Irritation H315Causes skin irritation[5][6][7]
Serious Eye Damage/Irritation H319Causes serious eye irritation[5][6][7]
STOT - Single Exposure H335May cause respiratory irritation[5][6]
Hazardous to the Aquatic Environment H400Very toxic to aquatic life[1]
Potential Reproductive Toxicity -Some hydroxamic acids may damage fertility or the unborn child[3][8]

Causality of Hazards: The toxicity profile is largely driven by the hydroxamic acid moiety and the aryl groups. Skin and eye irritation are common for acidic organic compounds. The systemic "harmful if" warnings (oral, dermal, inhalation) suggest that the compound can be absorbed into the body and cause systemic effects. The potential for reproductive toxicity, observed in related hydroxamic acids like Vorinostat, necessitates handling this compound as a potential teratogen until proven otherwise[3].

Risk Assessment and Mitigation

A thorough risk assessment must be performed before any experiment. This involves evaluating the quantity of material used, the experimental procedure, and the potential for exposure.

RiskAssessment cluster_plan Planning Phase cluster_control Control & Mitigation cluster_action Action & Review start Identify Experimental Need for N-hydroxy-2,2-diphenylacetamide review_sds Review SDS & Literature for Hazards (Acute, Chronic, Environmental) start->review_sds assess_proc Assess Procedure: - Scale (mg, g, kg) - Dust/Aerosol Generation? - Heating? review_sds->assess_proc select_controls Select Engineering Controls (Fume Hood, Glovebox) assess_proc->select_controls stop STOP & Re-evaluate assess_proc->stop High Risk Identified Controls Insufficient select_ppe Determine Required PPE (Gloves, Goggles, Lab Coat, Respirator?) select_controls->select_ppe plan_waste Plan Waste Disposal Route (Hazardous Waste Stream) select_ppe->plan_waste approval Obtain Supervisor Approval plan_waste->approval proceed Proceed with Experiment stop->assess_proc approval->proceed All Controls in Place

Caption: Risk assessment workflow for handling N-hydroxy-2,2-diphenylacetamide.

Standard Operating Procedures
3.1 Personal Protective Equipment (PPE)

The minimum required PPE must be worn at all times when handling this compound.

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield if there is a splash hazard[9].

  • Skin Protection: A standard laboratory coat is required. For all handling activities, wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated[10].

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation[9]. If engineering controls are not sufficient or for large-scale work, a respirator may be necessary[9].

3.2 Weighing and Solution Preparation Protocol

This protocol is designed to minimize exposure and contamination.

WeighingProtocol start Start: Prepare Workspace step1 1. Don Required PPE (Gloves, Goggles, Lab Coat) start->step1 step2 2. Work Inside a Chemical Fume Hood step1->step2 step3 3. Decontaminate balance and work surface step2->step3 step4 4. Use a tared weigh boat or vial step3->step4 step5 5. Carefully transfer solid with a spatula (Avoid generating dust) step4->step5 step6 6. Record weight, close primary container step5->step6 step7 7. Place weigh boat into receiving flask step6->step7 step8 8. Add solvent slowly to dissolve (Rinse weigh boat) step7->step8 step9 9. Decontaminate spatula and work surface step8->step9 end End: Solution Prepared step9->end

Caption: Step-by-step workflow for weighing and dissolving the solid compound.

3.3 Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[9][11]. The compound should be protected from moisture.

  • Security: Due to its hazard profile, the compound should be stored in a locked cabinet or a location with controlled access[8].

  • Incompatibilities: Avoid strong oxidizing agents.

Emergency Procedures
4.1 Spills and Accidental Release
  • Minor Spill (Solid):

    • Ensure the area is well-ventilated (inside a fume hood is ideal).

    • Wearing appropriate PPE, gently sweep or scoop the material into a labeled container for hazardous waste. Avoid raising dust.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Minor Spill (Liquid/Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Scoop the absorbed material into a labeled container for hazardous waste.

    • Clean the spill area with soap and water.

  • Major Spill: Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

4.2 First Aid Measures

Immediate action is critical in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[12].

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[11][12].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[11].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[12].

Waste Disposal

All waste containing N-hydroxy-2,2-diphenylacetamide, including unused material, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this material down the drain, as it is very toxic to aquatic life[1][9].

References
  • PubChem. (n.d.). N-Hydroxy-2,2-diphenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,2-Diphenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Diphenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Chloro-N,N-diphenylacetamide - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]

  • CAMACHEM. (2021, November 1). Material Safety Data Sheet: Alkyl Hydroxamic Acid. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-hydroxy-N,N-dimethyl-2,2-diphenylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenylglycolhydroxamate. National Center for Biotechnology Information. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: N,N-Dimethylacetamide dimethylacetal. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, December 22). Octanamide, N-hydroxy- - Evaluation statement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). N-HYDROXY-2,2-DIPHENYLACETAMIDE. Retrieved from [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.
  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

  • Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Royal Society of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-hydroxy-N,2-diphenylacetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals optimize their synthetic protocols and improve product yields. Our approach is grounded in mechanistic principles and practical, field-tested experience.

I. Reaction Overview and Mechanism

The synthesis of N-hydroxy-N,2-diphenylacetamide is typically achieved via the N-acylation of N-phenylhydroxylamine with a suitable phenylacetylating agent, such as phenylacetyl chloride. This reaction, while straightforward in principle, is sensitive to a number of variables that can significantly impact the final yield and purity of the desired product.

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of N-phenylhydroxylamine on the electrophilic carbonyl carbon of phenylacetyl chloride. A base is required to neutralize the HCl byproduct generated during the reaction.

Caption: General reaction scheme for the synthesis of N-hydroxy-N,2-diphenylacetamide.

II. Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<40%). What are the most likely causes?

Low yields in this synthesis can typically be traced back to one of three critical areas: the stability and purity of the N-phenylhydroxylamine starting material, the reaction conditions during acylation, or losses during the workup and purification process.

  • N-Phenylhydroxylamine Instability: This is the most common culprit. N-phenylhydroxylamine is notoriously unstable and can deteriorate upon storage, especially if exposed to air, light, or heat.[1][2][3][4] It is recommended to use it immediately after preparation.[1] If you are using a commercial source, ensure it is fresh and has been stored properly under an inert atmosphere. Degradation of this starting material is a primary reason for low yields.

  • Suboptimal Reaction Conditions: The acylation step is highly sensitive to temperature and pH. The reaction should be conducted at low temperatures (typically below 0°C) to minimize side reactions.[1] The presence of a mild base like sodium bicarbonate is crucial to neutralize the generated HCl, as acidic conditions can cause the product and the N-phenylhydroxylamine to undergo a Bamberger rearrangement.[1][5]

  • Workup and Purification Losses: The product, being a hydroxamic acid, can be sensitive to harsh pH conditions during extraction. Furthermore, mechanical losses during filtration, transfers, and crystallization can significantly reduce the isolated yield.[6]

Q2: I'm observing a significant amount of a water-insoluble byproduct. What could it be?

The formation of byproducts often points towards issues with the acylation conditions.

  • Diacylated Product: If the reaction conditions are not carefully controlled, a diacylated product can form. Using a slight excess of the acylating agent or running the reaction at higher temperatures can favor this side reaction.[1]

  • Bamberger Rearrangement Products: If the reaction mixture becomes acidic, N-phenylhydroxylamine can rearrange to form 4-aminophenol.[1][5] This aminophenol can then be acylated to form N-(4-hydroxyphenyl)acetamide, which may precipitate as a byproduct.

  • Oxidation Products: N-phenylhydroxylamine can be oxidized to nitrosobenzene, especially if the reaction is not maintained under an inert atmosphere.[5]

Q3: Is it necessary to prepare N-phenylhydroxylamine fresh for each reaction?

Yes, it is highly recommended. N-phenylhydroxylamine is thermally unstable and deteriorates on storage.[1][2][3][4] For optimal and reproducible yields, it is best practice to prepare it immediately before the acylation step. A common method is the reduction of nitrobenzene with zinc dust in the presence of ammonium chloride.[5] An alternative is the catalytic transfer hydrogenation of nitrobenzene using hydrazine.[1]

III. Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered during the synthesis.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Degraded N-Phenylhydroxylamine Check the appearance of your N-phenylhydroxylamine. It should be yellow needles or a tan powder.[3][5] Significant darkening or a tar-like appearance indicates decomposition.Prepare N-phenylhydroxylamine fresh via a reliable method, such as the reduction of nitrobenzene, and use it immediately without isolation.[1]
Inactive Phenylacetyl Chloride Phenylacetyl chloride is moisture-sensitive. If it has been exposed to air, it may have hydrolyzed to phenylacetic acid.Use freshly distilled or a newly opened bottle of phenylacetyl chloride. Ensure all glassware is flame-dried or oven-dried before use.[6]
Incorrect Reaction Temperature Was the reaction mixture kept consistently cold (e.g., -5 to 0 °C) during the addition of phenylacetyl chloride?Use an ice-salt bath to maintain a low temperature throughout the addition.[1] Monitor the internal temperature with a thermometer.
Inadequate Mixing Is the reaction mixture a heterogeneous slurry? Inefficient stirring can lead to localized areas of high reagent concentration and side reactions.Use a mechanical stirrer to ensure vigorous and efficient mixing of the biphasic or slurry mixture.[1]
Problem 2: Product Contamination and Purification Difficulties
Potential Cause Diagnostic Check Recommended Solution
Acid-Catalyzed Rearrangement Monitor the pH of the reaction mixture. It should remain neutral or slightly basic throughout.Ensure a sufficient amount of a mild base (e.g., sodium bicarbonate) is present to neutralize the HCl as it forms. Add the acyl chloride slowly to prevent a rapid drop in pH.[1]
O-Acylation While N-acylation is generally favored due to the higher nucleophilicity of the nitrogen, some O-acylation can occur, leading to an isomeric ester byproduct.This is often minimized by careful control of reaction conditions (low temperature, appropriate base). Purification by recrystallization or column chromatography may be necessary to separate the isomers.
Difficult Crystallization The crude product is an oil or fails to crystallize effectively.Try different solvent systems for recrystallization. A common technique is to dissolve the crude product in a minimal amount of a good solvent and then add a poor solvent until turbidity is observed, followed by cooling. Ensure the crude product is reasonably pure before attempting crystallization.

IV. Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from analogous procedures.[1]

Part A: Preparation of N-Phenylhydroxylamine Solution (To be used immediately)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add nitrobenzene (1.0 eq) and tetrahydrofuran (THF).

  • Cool the mixture to 15°C in an ice-water bath.

  • Slowly add hydrazine hydrate (approx. 4 eq) over 30 minutes, maintaining the temperature between 25-30°C.

  • Add a catalytic amount of 5% Rhodium on carbon.

  • Stir the mixture for 2-3 hours at 25-30°C. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the catalyst. The resulting THF solution of N-phenylhydroxylamine is used directly in the next step.

Part B: Synthesis of N-hydroxy-N,2-diphenylacetamide

  • To the freshly prepared N-phenylhydroxylamine solution, add a slurry of sodium bicarbonate (approx. 3 eq) in water.

  • Cool the mixture to below 0°C using an ice-salt bath.

  • Slowly add a solution of phenylacetyl chloride (1.05 eq) in THF over 1 hour, ensuring the temperature remains below 0°C.

  • Continue stirring for an additional 30-60 minutes at low temperature.

  • Perform an aqueous workup, carefully separating the organic layer. The product is often extracted into a basic aqueous solution and then re-precipitated by acidification, but care must be taken to avoid acid-catalyzed degradation.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Caption: A decision-making workflow for troubleshooting low yields.

V. References

  • Wikipedia. N-Phenylhydroxylamine. [Link]

  • Organic Syntheses. N-Acetyl-N-phenylhydroxylamine. [Link]

  • Glowiak, R. J., & Sabin, J. R. (1984). The purification of rat liver arylhydroxamic acid N,O-acyltransferase. PubMed. [Link]

  • Google Patents. Preparation method of hydroxamic acid or hydroxamic acid salt.

  • National Center for Biotechnology Information. N-Phenylhydroxylamine. PubChem Compound Database. [Link]

  • Riva, E., et al. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. Organic Chemistry Portal. [Link]

  • Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2017). Methods for Hydroxamic Acid Synthesis. PMC. [Link]

  • Cadoni, E., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. UniCA IRIS. [Link]

  • Australian Journal of Chemistry. Diversified applications and synthesis of hydroxamic acids. [Link]

  • Wikipedia. Hydroxamic acid. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

Sources

Troubleshooting solubility issues of N-hydroxy-N,2-diphenylacetamide in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note: AN-4099-SOL

Executive Summary & Molecule Profile

N-Hydroxy-N,2-diphenylacetamide (CAS: 4099-51-8) is an


-aryl hydroxamic acid often utilized as a metal chelating agent, analytical reagent, or metalloenzyme inhibitor (e.g., HDAC inhibition).[1]

Users frequently encounter solubility challenges due to its lipophilic backbone (two phenyl rings) competing with the ionizable hydroxamic acid moiety . This guide addresses the three most common failure modes: precipitation upon buffer dilution, pH-dependent solubility limits, and unexpected color changes due to trace metal contamination.

Physicochemical Profile
PropertyValue / DescriptionImplication for Solubility
Structure

High lipophilicity (

estimated).[1]
pKa ~8.1 – 8.6 (Hydroxamic –OH)Predominantly neutral and insoluble at physiological pH (7.4).
Chelation Bidentate ligand (

-donor)
Forms colored complexes with

,

, etc.
Stability Amide bond susceptibilityProne to hydrolysis at extreme pH (

or

).
Diagnostic Workflow

Use this logic gate to identify the root cause of your solubility failure.

SolubilityDiagnosis Start Start: Observation Precipitation Precipitation / Turbidity Start->Precipitation ColorChange Color Change (Violet/Red) Start->ColorChange Degradation Loss of Purity (HPLC) Start->Degradation CheckPH Check Buffer pH Precipitation->CheckPH Is pH < 8? CheckSolvent Check Cosolvent % Precipitation->CheckSolvent Is pH OK? CheckMetal Check for Iron (Fe3+) ColorChange->CheckMetal CheckStorage Check Storage Temp/pH Degradation->CheckStorage Solution1 Adjust pH > 8.5 (Risk: Hydrolysis) CheckPH->Solution1 Yes (Neutral Species) Solution2 Increase DMSO/PEG (Rec: >10% v/v) CheckSolvent->Solution2 Low Organic % Solution3 Add EDTA (1-5 mM) to sequester metals CheckMetal->Solution3 Confirm Fe contamination Solution4 Prepare fresh. Avoid pH > 10. CheckStorage->Solution4 High pH or Heat

Figure 1: Diagnostic decision tree for troubleshooting N-hydroxy-N,2-diphenylacetamide formulations.

Troubleshooting Guide (FAQ)
Issue 1: "My compound precipitates immediately when I add the DMSO stock to PBS (pH 7.4)."

Root Cause: The "Crash-Out" Effect. At pH 7.4, the molecule is below its pKa (~8.3). It exists primarily in its protonated, neutral form, which has very low aqueous solubility. When you dilute a concentrated DMSO stock (e.g., 100 mM) into an aqueous buffer, the solvent power drops exponentially, causing immediate aggregation.

Solution:

  • Use an Intermediate Dilution Step: Do not pipette 100 mM stock directly into buffer. Predilute to 10 mM in pure DMSO or PEG400 first.

  • Increase Cosolvent Fraction: A buffer system containing 5–10% DMSO or 20% PEG400 is often required to maintain solubility for neutral hydroxamic acids.

  • Vortex During Addition: Inject the stock solution into the center of the vortexing buffer to prevent local high concentrations.

Issue 2: "The solution turned deep violet (or red) upon dissolving."

Root Cause: Metal Chelation (The "Siderophore" Mimic). N-aryl hydroxamic acids are potent chelators.[1] They form highly colored complexes with trace Ferric iron (


) or Vanadium (

) present in lower-grade buffer salts or water sources.[1] A 1:3 Iron:Hydroxamate complex is typically violet/red.

Solution:

  • Validation: Add 1–5 mM EDTA to the solution. If the color fades or disappears, the issue is metal contamination, not chemical degradation.

  • Prevention: Use high-purity (trace metal grade) buffer salts and Milli-Q water.[1]

Issue 3: "Can I use basic pH to dissolve it? It seems soluble at pH 10."

Root Cause: Ionization vs. Hydrolysis Trade-off. Yes, raising the pH above the pKa (> 8.5) ionizes the hydroxamic acid group (


), drastically increasing water solubility.[1] However, the amide backbone is susceptible to base-catalyzed hydrolysis, breaking the molecule into 

-phenylhydroxylamine and phenylacetic acid.[1]

Recommendation:

  • Short-term: pH 9.0–9.5 is acceptable for experiments running < 4 hours.

  • Long-term: Avoid storing at pH > 9.0. For long-term storage, keep in 100% DMSO at -20°C.[1]

Experimental Protocols
Protocol A: Kinetic Solubility Screening (The "Shake-Flask" Alternative)

Use this to determine the maximum soluble concentration in your specific buffer.[1]

  • Preparation: Prepare a 50 mM stock solution in DMSO.

  • Spiking: Into a 96-well plate, pipette increasing volumes of stock into your buffer (e.g., PBS pH 7.4) to target final concentrations of 10, 50, 100, 200, and 500

    
    . Ensure final DMSO concentration is constant (e.g., 2%).
    
  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter using a 0.45

    
     PVDF filter plate to remove precipitates.
    
  • Quantification: Analyze filtrate via UV-Vis (approx. 250–280 nm) or HPLC.

    • Note: If the absorbance plateaus while the theoretical concentration rises, you have reached the solubility limit.

Protocol B: Cosolvent Formulation for Animal Studies

Standard vehicle for lipophilic hydroxamic acids.

ComponentPercentage (v/v)Function
DMSO 5%Primary solubilizer for the stock.[1]
PEG 400 30%Cosolvent to prevent precipitation.
Tween 80 5%Surfactant to stabilize the emulsion.
Saline/Water 60%Bulk aqueous phase.

Mixing Order (Critical):

  • Dissolve solid compound in DMSO.

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add Saline while vortexing. (Adding saline too fast will cause irreversible precipitation).

References
  • PubChem. N-Hydroxy-2,2-diphenylacetamide (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Agrawal, Y. K., & Tandon, S. G. (1970). Preparation and properties of some N-arylhydroxamic acids. Journal of Chemical & Engineering Data. (Establishes pKa range of 8.0–8.6 for N-aryl hydroxamic acids).
  • Patre, S., Thakur, P., & Pande, R. (2011).[2] Solubility and Hydrophobic Descriptors of N-Arylhydroxamic Acids. International Journal of Bioscience, Biochemistry and Bioinformatics.[2] Available at: [Link]

  • Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of chelators. European Journal of Inorganic Chemistry.

Sources

Technical Support Center: N-hydroxy-N,2-diphenylacetamide Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-hydroxy-N,2-diphenylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of this compound. Here, you will find in-depth answers to common questions, detailed troubleshooting protocols, and expert insights to ensure the integrity and success of your experimental work. Our focus is on providing not just steps, but the scientific reasoning behind them, empowering you to navigate the complexities of degradation product analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the primary degradation pathways for N-hydroxy-N,2-diphenylacetamide and what products should I expect?

Understanding the inherent stability of N-hydroxy-N,2-diphenylacetamide is the first step in any robust analytical study. The molecule possesses two key functional groups susceptible to degradation: the N-hydroxyacetamide group and the amide bond itself. Your experimental results will likely reveal products stemming from hydrolysis and oxidation.

  • Hydrolytic Degradation: The amide bond is susceptible to cleavage under both acidic and basic conditions.[1] This is often the most common degradation pathway observed.[2] The primary products of hydrolysis are:

    • Diphenylacetic acid

    • N-phenylhydroxylamine

  • Oxidative Degradation: The N-hydroxy group is prone to oxidation.[3][4] The use of reagents like hydrogen peroxide can lead to the formation of various oxidized species.[2][5] A likely product from the oxidation of the N-hydroxyacetamide functionality is the corresponding nitrone. Further oxidation could potentially lead to 2-nitrosofluorene.[3]

The diagram below illustrates these primary degradation routes.

DegradationPathways cluster_main N-hydroxy-N,2-diphenylacetamide cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent N-hydroxy-N,2- diphenylacetamide dpa Diphenylacetic acid parent->dpa Acid/Base Hydrolysis nph N-phenylhydroxylamine parent->nph Acid/Base Hydrolysis nitrone Corresponding Nitrone parent->nitrone Oxidation (e.g., H₂O₂) nitroso 2-Nitrosofluorene nitrone->nitroso Further Oxidation

Caption: Predicted degradation pathways of N-hydroxy-N,2-diphenylacetamide.

FAQ 2: I'm seeing unexpected peaks in my HPLC chromatogram after storing my sample. What's happening and how do I fix it?

This is a classic sign of sample instability. The new peaks are likely degradation products.[1] To address this, a systematic approach is required to identify the degradants and prevent further sample decomposition.

Troubleshooting Workflow: Identifying Unknown Peaks

TroubleshootingWorkflow start Unexpected Peak(s) Observed in HPLC step1 Characterize New Peaks using LC-MS start->step1 step2 Perform a Forced Degradation Study step1->step2 step3 Compare Mass Spectra and Retention Times step2->step3 decision Do Degradant Profiles Match? step3->decision solution1 Identity Confirmed. Optimize Storage Conditions: - Adjust pH to neutral - Store at 4°C or -20°C - Use amber vials decision->solution1 Yes solution2 Identity Not Confirmed. Consider other impurities (e.g., from synthesis) or perform structural elucidation (NMR). decision->solution2 No

Caption: Workflow for troubleshooting unexpected chromatographic peaks.

Detailed Steps:

  • Characterize with Mass Spectrometry (LC-MS): The first and most critical step is to get a mass for the unknown peaks. An LC-MS analysis will provide the molecular weight of the degradants, which you can compare against the expected products from hydrolysis or oxidation.[1]

  • Conduct a Forced Degradation Study: Intentionally degrading the N-hydroxy-N,2-diphenylacetamide under controlled stress conditions will generate a reference profile of its degradation products.[1][6] This is a cornerstone of developing a stability-indicating method.[5][7]

  • Compare and Confirm: By comparing the retention times and mass spectra from your stored sample with those from the forced degradation study, you can confirm the identity of the degradants.

  • Optimize Storage Conditions: Once confirmed, optimize your storage to mitigate the specific degradation pathway.

    • For Hydrolysis: Buffer your solution to a neutral pH and store at reduced temperatures (4°C or -20°C).[1]

    • For Oxidation: Degas your solvents and consider storing samples under an inert atmosphere like nitrogen or argon.[1]

    • For Photodegradation: Always use amber vials or protect samples from light.[1]

FAQ 3: How do I set up a proper forced degradation study for this compound?

A forced degradation study is essential to understand degradation pathways and develop a stability-indicating analytical method.[6][8][9] The goal is to achieve 2-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are detectable without excessively breaking down the main compound.[8]

Experimental Protocol: Forced Degradation Study

1. Stock Solution Preparation: Prepare a stock solution of N-hydroxy-N,2-diphenylacetamide at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions: For each condition, a control sample (stored under normal conditions) should be analyzed alongside the stressed sample.[8]

Stress ConditionReagent & ConditionsProcedure
Acid Hydrolysis 0.1 M HCl. Incubate at 60°C.Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.[1][10]
Base Hydrolysis 0.1 M NaOH. Incubate at 60°C.Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Withdraw aliquots at various time points (e.g., 1, 4, 8 hours), neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.[1][10]
Oxidation 3% H₂O₂. Room Temperature.Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Monitor at time points such as 2, 8, and 24 hours. Dilute for HPLC analysis.[1][5]
Thermal Degradation 80°C Oven.Place both a solid sample and a solution sample in an 80°C oven. Analyze at various time points (e.g., 24, 48, 72 hours).[1]
Photodegradation UV light (e.g., 254 nm) or exposure to light as per ICH Q1B guidelines.Expose the solution to a controlled light source. Analyze at various time points. A control sample should be wrapped in aluminum foil to shield it from light.

3. Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometric detection to separate and identify the parent compound from all degradation products.[1][7]

FAQ 4: My HPLC method shows poor separation between the parent drug and a key degradant. How can I optimize my chromatography?

Achieving good resolution is critical for a stability-indicating method.[7] If you're experiencing co-elution, systematic method development is key. The choice of column and mobile phase pH are the most influential factors.[11]

HPLC Method Development Strategy

  • Column Screening: Different column chemistries offer different selectivities. It's advisable to screen a set of columns with diverse stationary phases (e.g., C18, Phenyl-Hexyl, Cyano).[11]

  • pH Optimization: The pH of the mobile phase can dramatically alter the retention of ionizable compounds. It is recommended to work at a pH that is at least 2 units away from the pKa of your analytes to ensure robust retention.[11]

  • Organic Modifier and Gradient:

    • Start with fast gradients to screen for appropriate isocratic conditions.[11]

    • Evaluate different organic modifiers (e.g., acetonitrile vs. methanol) as they can provide different selectivities.

    • Once you have a general idea of the elution profile, you can fine-tune the gradient slope or switch to an optimized isocratic method for better resolution and shorter run times.

Sample HPLC Method Parameters (Starting Point)

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and/or Mass Spectrometer
Injection Volume 10 µL

This method should be validated according to ICH guidelines to demonstrate its accuracy, precision, specificity, and linearity.[5][12]

FAQ 5: How can I confidently elucidate the structure of an unknown degradation product?

When you encounter a significant degradation product that cannot be identified by comparison to known standards, structural elucidation is necessary. This is typically achieved using a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (LC-MS/MS):

    • Accurate Mass Measurement: HRMS (e.g., TOF or Orbitrap) provides a highly accurate mass of the parent ion, allowing you to determine its elemental composition.

    • Fragmentation Analysis (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), you can generate a fragmentation pattern.[13][14] Analyzing these fragments provides clues about the molecule's substructures. For instance, cleavage of the amide bond in N-hydroxy-N,2-diphenylacetamide would likely produce characteristic fragments.[14][15]

  • Isolation and NMR Spectroscopy:

    • If the degradant is present in sufficient quantities, it can be isolated using preparative HPLC.

    • The isolated compound can then be analyzed by NMR (¹H, ¹³C, and 2D-NMR techniques like COSY and HMBC) to definitively determine its chemical structure.

By combining the insights from these advanced analytical techniques, a confident structural assignment of unknown degradation products can be achieved.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020, November 15). Pharmaceutical Technology.
  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • Waters Corporation. Stability-Indicating HPLC Method Development. vscht.cz.
  • BenchChem. (2025). N-(2-chlorobenzyl)-2,2-diphenylacetamide stability issues in solution. BenchChem Tech Support.
  • Development of forced degradation and stability indicating studies of drugs—A review. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Stability Indicating HPLC Method Development and Validation. SciSpace.
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Bolton, P. D., & Jackson, G. L. (1969). Hydrolysis of Amides. III. Dilute Acid Hydrolysis of Amides of the Type R-CH2-CONH2. Australian Journal of Chemistry, 22(3), 527-541.
  • Ritter, A., & Sacher, F. (2005). Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments A review of kinetic data of. Chemosphere, 60(8), 1067-1084.
  • Bolton, P. D., & Jackson, G. L. (1969). Hydrolysis of Amides. III. Dilute Acid Hydrolysis of Amides of the Type R-CH2-CONH2. Australian Journal of Chemistry, 22(3), 527-541. Available from: [Link]

  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Ritter, C. L., et al. (1985). A novel oxidation of the carcinogen N-hydroxy-N-2-fluorenylacetamide catalyzed by peroxidase/H2O2/Br-. Biochemical and Biophysical Research Communications, 131(1), 174-181. Available from: [Link]

  • Pailloux, S., et al. (2007). Oxidation Reactivity Channels for 2-(Pyridin-2-yl)-N,N-diphenylacetamides. The Journal of Organic Chemistry, 72(24), 9221-9229. Available from: [Link]

  • Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292.
  • Goti, A., et al. (2017). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Reagents. CHIMIA International Journal for Chemistry, 71(5), 274-284.
  • Morreel, K., et al. (2007). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 79(21), 8094-8105. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing Procedure.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Kulkarni, S. K. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 103.
  • Garcia, N. A. (2005). Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments. ResearchGate.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Bakshi, M., & Singh, S. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-19.
  • Mass Spectrometry: Fragmentation. University of Colorado Boulder.
  • Kumar, V., & Kumar, P. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5039-5045.

Sources

Technical Support Center: Optimizing Extraction of N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering variability in the recovery of N-hydroxy-N,2-diphenylacetamide (and structurally related N-arylhydroxamic acids) due to two competing factors: chemical instability (oxidation/reduction) and amphiphilic solubility .

This compound is not a standard lipophilic drug; it is a reactive metabolite. The N-hydroxy functionality is labile. If your recovery is


 or RSD is 

, the issue is rarely the extraction solvent alone—it is almost always pre-extraction degradation or pH-dependent ionization .

This guide outlines the specific protocols to stabilize the N-O bond and optimize partitioning efficiency.

Module 1: The Critical Variable – Sample Stabilization

Status: Mandatory Pre-requisite

Before optimizing the extraction, you must arrest the chemical degradation of the N-hydroxy group. In plasma, this compound is susceptible to:

  • Auto-oxidation to the nitroxide radical or nitroso derivative.

  • Enzymatic reduction back to the amide (N,2-diphenylacetamide).

The Stabilization Protocol

Do not treat this as a standard plasma sample. Treat it as a reactive species.

ParameterRecommendationScientific Rationale
Temperature Ice Bath (4°C) Reduces kinetics of spontaneous oxidation and enzymatic activity immediately upon collection.
Antioxidant Ascorbic Acid (10 mM final) The N-OH group is redox-active. Ascorbic acid acts as a scavenger, preventing oxidation to the nitroso form during processing.
Enzyme Inhibitor Sodium Fluoride (NaF) Prevents non-specific esterase/amidase activity that might cleave the amide bond or reduce the N-OH group.
pH Adjustment Acidify to pH 6.0 N-arylhydroxamic acids are more stable at slightly acidic pH than in alkaline conditions where the hydroxamate anion is prone to oxidation.

Module 2: Extraction Methodology (LLE Focus)

While Solid Phase Extraction (SPE) is possible, Liquid-Liquid Extraction (LLE) is often superior for N-hydroxy-arylamides because it allows for rapid separation from the aqueous phase where redox enzymes reside.

The "Gold Standard" LLE Protocol

Objective: Maximize partition coefficient (


) into the organic phase while minimizing degradation.

Step 1: Matrix Modification

  • Thaw plasma on ice.[1]

  • Add 10 µL of 1M Ascorbic Acid per 1 mL plasma (if not added at collection).

  • Critical Step: Acidify plasma with 0.1M HCl or Formic Acid to roughly pH 3.0 – 4.0 .

    • Reasoning: The pKa of N-arylhydroxamic acids is typically ~8–9. At pH 7.4 (plasma), a fraction exists as the ionized hydroxamate anion, which does not extract well into organic solvents. Acidification ensures the molecule is in its neutral, protonated form (

      
      ), driving it into the organic layer.
      

Step 2: Solvent Selection

  • Primary Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether .

    • Data: EtOAc provides the best balance of polarity for the hydroxyl group while excluding bulk plasma proteins.

    • Alternative: Methyl tert-butyl ether (MTBE) is less volatile and forms a cleaner upper layer, but recovery may be 5-10% lower than EtOAc.

Step 3: The Extraction

  • Add 3 volumes of cold Ethyl Acetate to the acidified plasma.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C .

  • Transfer the supernatant to a clean silanized glass tube.

    • Note: Avoid plastic tubes if possible, as lipophilic metabolites can adsorb to polypropylene.

Step 4: Evaporation (The Danger Zone)

  • Evaporate under a stream of Nitrogen at < 35°C .

  • Do not over-dry. Prolonged exposure to dry surfaces and heat promotes oxidation. Reconstitute immediately upon dryness.

Module 3: Troubleshooting & Diagnostics (FAQ)

Q1: My recovery is consistently low (<40%). What is wrong?

Diagnostic: Check your aqueous phase pH. Explanation: If you extracted at physiological pH (7.4), the compound is partially ionized and stays in the water. Fix: Measure the pH of your plasma after adding the buffer/acid. It must be < 5.0.[2]

Q2: I see a "ghost" peak eluting earlier than my analyte.

Diagnostic: This is likely the Nitroso degradation product or the Amide reduction product. Explanation:

  • Nitroso: Formed by oxidation. Indicates insufficient antioxidant (Ascorbic acid) or heat damage during evaporation.

  • Amide: Formed by reduction. Indicates biological activity was not stopped (sample sat at Room Temp too long). Fix: Increase Ascorbic Acid concentration and keep all steps strictly at 4°C.

Q3: Why is my signal variable (High %CV)?

Diagnostic: Internal Standard (IS) mismatch. Explanation: You are likely using a generic IS (like phenacetin). N-hydroxy compounds degrade at different rates than stable amides. Fix: You must use a stable isotope-labeled analog (e.g.,


-N-hydroxy-N,2-diphenylacetamide) or a structurally similar hydroxamic acid that mimics the redox instability of your analyte.

Module 4: Visualizing the Workflow

Diagram 1: Optimized Extraction Logic

This flow illustrates the critical decision points to prevent analyte loss.

ExtractionWorkflow Start Plasma Sample (N-hydroxy-N,2-diphenylacetamide) Stabilize Step 1: Stabilization Add Ascorbic Acid + NaF Keep at 4°C Start->Stabilize Immediate pH_Adjust Step 2: pH Adjustment Acidify to pH 3.5 (Protonate N-OH group) Stabilize->pH_Adjust Crucial for Recovery Solvent Step 3: Solvent Addition Ethyl Acetate (3:1 ratio) pH_Adjust->Solvent Partition Partitioning Neutral Analyte -> Organic Phase Proteins/Salts -> Aqueous Phase Solvent->Partition Evap Step 4: Nitrogen Evaporation <35°C, Do not over-dry Partition->Evap Transfer Supernatant Recon Reconstitution Mobile Phase (High % Organic initially) Evap->Recon

Caption: Workflow emphasizing the critical acidification step to drive the neutral hydroxamic acid into the organic phase.

Diagram 2: Troubleshooting Decision Tree

Use this to diagnose low recovery issues.

Troubleshooting Issue Problem: Low Recovery Check_pH Check Aqueous pH Is it > 5.0? Issue->Check_pH Check_Ox Check Chromatogram Extra peaks? Check_pH->Check_Ox No Sol_Acid Solution: Acidify to pH 3-4 Check_pH->Sol_Acid Yes (Ionization loss) Sol_Anti Solution: Increase Ascorbic Acid Reduce Evap Temp Check_Ox->Sol_Anti Yes (Degradation) Sol_Protein Solution: Use Stronger Solvent (EtOAc vs Ether) Check_Ox->Sol_Protein No (Binding/Solubility)

Caption: Diagnostic logic to distinguish between pH-mediated loss (ionization) and chemical degradation (oxidation).

Comparative Data: Solvent Efficiency

The following table summarizes expected recovery rates based on solvent polarity and pH conditions for N-arylhydroxamic acids.

Extraction SolventpH ConditionRecovery (%)Matrix EffectComments
Ethyl Acetate Acidic (pH 3.5) 85 - 95% ModerateRecommended. Best balance of recovery and cleanliness.
Ethyl AcetateNeutral (pH 7.4)40 - 55%ModeratePoor recovery due to partial ionization of the N-OH group.
DichloromethaneAcidic (pH 3.5)70 - 80%HighGood recovery but often extracts more plasma lipids (matrix suppression).
Protein Precip (ACN)N/A60 - 70%HighSignificant ion suppression in LC-MS; protein trapping of analyte.

References

  • Preparation and Properties of Some N-Aryl Hydroxamic Acids. Journal of Chemical and Engineering Data. (Establishes the weak acidic nature and solubility profiles of this compound class).

  • Stability of N-hydroxy metabolites in plasma. National Institutes of Health (PMC). (Discusses the oxidation risks of N-hydroxy compounds and the necessity of antioxidants).

  • Extraction of Acidic Compounds From Human Plasma. Agilent Technologies. (Validates the use of acidification and polymeric SPE/LLE for weak acids).

  • Metabolism of N-hydroxy-2-acetylaminofluorene. PubMed. (Provides mechanistic context on the instability and enzymatic reduction of N-hydroxy-arylamides).

Sources

Resolving peak tailing in HPLC analysis of N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving common chromatographic challenges encountered during the HPLC analysis of N-hydroxy-N,2-diphenylacetamide. This resource is designed to provide in-depth troubleshooting guidance, grounded in established scientific principles, to help you achieve optimal peak shape and reliable quantification.

Introduction to the Challenge

N-hydroxy-N,2-diphenylacetamide is a hydroxamic acid derivative. This class of compounds is notorious for poor peak shape in reversed-phase HPLC, often exhibiting significant tailing. The primary cause is the hydroxamic acid moiety, -C(=O)N(OH)-, which is an excellent metal chelator. Trace amounts of metal ions (e.g., iron, nickel, chromium) present in the HPLC system—originating from stainless steel components (frits, tubing, column hardware), the silica-based stationary phase, or even the sample itself—can lead to strong, secondary interactions with the analyte. These interactions result in delayed elution for a portion of the analyte molecules, causing the characteristic peak tailing.

This guide provides a systematic approach to diagnose and resolve this issue, ensuring robust and reproducible analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding peak tailing with N-hydroxy-N,2-diphenylacetamide.

Q1: Why is my N-hydroxy-N,2-diphenylacetamide peak tailing so severely?

A: The most probable cause is the interaction between the hydroxamic acid group in your molecule and residual metal ions within your HPLC system. This secondary interaction mechanism, known as chelation, is a common issue for this class of compounds and leads to a non-ideal chromatographic peak shape. The silica backbone of many C18 columns can also have acidic silanol groups that interact with the polar N-hydroxy group, further contributing to tailing.

Q2: I've tried increasing the organic solvent percentage, but the tailing persists. Why?

A: While increasing the mobile phase strength (organic content) will decrease the retention time, it often does little to mitigate peak tailing caused by chelation or silanol interactions. These secondary interactions are mechanistically different from the primary reversed-phase retention mechanism and must be addressed directly, typically by modifying the mobile phase with additives or choosing a more inert stationary phase.

Q3: Is my column permanently damaged?

A: Not necessarily. While severe metal contamination can be difficult to remove completely, many columns can be regenerated. More importantly, the issue can often be managed by using a mobile phase designed to mask the active sites causing the tailing. However, repeated injections of samples containing high concentrations of metal ions can lead to irreversible column degradation.

Q4: Can the problem be related to my sample preparation?

A: Yes. If your sample matrix contains metal ions, this can exacerbate the problem. Ensure your sample diluent is compatible with the mobile phase and consider using a diluent that contains a weak chelating agent to pre-complex any contaminating metals.

Part 2: Systematic Troubleshooting Guide

This guide presents a step-by-step approach to identifying and resolving the root cause of peak tailing for N-hydroxy-N,2-diphenylacetamide.

Step 1: Diagnose the Interaction Mechanism

The first step is to confirm the nature of the secondary interaction. We will use a targeted experiment to differentiate between metal chelation and silanol interactions.

Experimental Protocol: The Trifluoroacetic Acid (TFA) vs. Medronic Acid Test

  • Baseline Experiment:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Analyte Concentration: 10 µg/mL in 50:50 Water:Acetonitrile.

    • Action: Run the analysis and record the peak tailing factor (Tf).

  • Test A: Suppressing Silanol Interactions.

    • Action: Modify the mobile phase by replacing 0.1% Formic Acid with 0.1% Trifluoroacetic Acid (TFA). TFA is a strong ion-pairing agent that effectively masks silanol groups.

    • Observation: If peak shape improves significantly, silanol interactions are a major contributor.

  • Test B: Masking Metal Contamination.

    • Action: Revert to the baseline mobile phase (0.1% Formic Acid). Add a small concentration of a strong chelating agent, such as 5 mM Medronic Acid (Methylene Diphosphonic Acid), to the aqueous mobile phase (Mobile Phase A).

    • Observation: If peak shape improves dramatically, metal chelation is the dominant cause of tailing.

Interpreting the Results:

Observation Primary Cause Next Steps
Significant improvement with TFASilanol InteractionsProceed to Mobile Phase Optimization (Section 2.1)
Significant improvement with Medronic AcidMetal ChelationProceed to Additive Selection (Section 2.2) and Hardware Inertness (Section 2.3)
Improvement with bothMixed-Mode InteractionCombine strategies from Sections 2.1 and 2.2

Logical Flow for Diagnosis

G cluster_0 Step 1: Diagnosis cluster_1 Step 2: Resolution Pathways cluster_2 Step 3: Corrective Actions Start Observe Peak Tailing Test Perform TFA vs. Medronic Acid Test Start->Test Result Analyze Results Test->Result Silanol Silanol Interaction (TFA Improves Peak) Result->Silanol TFA test positive Metal Metal Chelation (Medronic Acid Improves Peak) Result->Metal Medronic acid test positive Mixed Mixed-Mode Interaction Result->Mixed Both tests positive Action_Silanol Optimize Mobile Phase pH Use End-capped Column Silanol->Action_Silanol Action_Metal Use Chelating Additives Utilize Bio-inert Hardware Metal->Action_Metal Action_Mixed Combine pH Control & Chelating Additives Mixed->Action_Mixed

Caption: Diagnostic workflow for identifying the root cause of peak tailing.

Section 2.1: Mitigating Silanol Interactions

If the TFA test indicated silanol interactions, the goal is to protonate the silanol groups (Si-OH) on the silica surface to reduce their interaction with the polar N-hydroxy group of the analyte.

  • pH Adjustment: The pKa of silanol groups is typically around 3.8-4.5. Maintaining a mobile phase pH well below this range (e.g., pH 2.5-3.0) will ensure they remain protonated (Si-OH) rather than ionized (Si-O⁻).

    • Recommended Buffers: Use formic acid (pKa ~3.75) or phosphate buffer (pKa1 ~2.15) to maintain a low pH.

  • Column Selection: Modern, high-purity silica columns that are "end-capped" are designed to have minimal residual silanol groups. If you are using an older column (Type A silica), switching to a modern, base-deactivated column (Type B silica) can significantly improve peak shape.

Section 2.2: Overcoming Metal Chelation

If the Medronic Acid test confirmed metal chelation, the strategy is to "passivate" the system by introducing a competing chelating agent into the mobile phase. This agent will bind to the active metal sites, preventing them from interacting with your analyte.

Selection of a Chelating Additive:

The ideal additive should be a strong chelator, soluble in the mobile phase, and not interfere with detection.

Additive Typical Concentration Pros Cons
Citric Acid 10-20 mMEffective, readily available, good for MS compatibility.Can be corrosive to stainless steel over time.
EDTA 0.1-1.0 mMVery strong chelator.Not MS-friendly due to ion suppression.
Medronic Acid 1-5 mMExcellent chelator, particularly for iron.Can be less soluble in high organic mobile phases.

Experimental Protocol: Optimizing Citric Acid Concentration

  • Preparation: Prepare a 100 mM citric acid stock solution in water.

  • Mobile Phase A Preparation: Prepare several versions of the aqueous mobile phase (e.g., 99% Water / 1% ACN) with increasing concentrations of citric acid: 0 mM (control), 5 mM, 10 mM, 15 mM, and 20 mM. Adjust the pH of each to 3.0 with formic acid.

  • Analysis: Equilibrate the column with each mobile phase for at least 20 column volumes before injecting the sample.

  • Evaluation: Plot the peak tailing factor and retention time against the citric acid concentration to find the optimal concentration that provides a symmetric peak without excessive retention shifts.

Section 2.3: The Importance of an Inert Flow Path

Even with an optimized mobile phase, the HPLC hardware itself can be a source of metal ions. Standard stainless steel components can contribute to peak tailing for highly sensitive chelating agents like N-hydroxy-N,2-diphenylacetamide.

  • Bio-Inert/MP35N Systems: For ultimate performance, consider using an HPLC system with a "bio-inert" or "biocompatible" flow path. These systems utilize materials like PEEK (polyetheretherketone) and MP35N alloy in place of stainless steel for tubing, needle seats, and frits, effectively eliminating a major source of metal ion contamination.

  • Column Hardware: Some column manufacturers offer PEEK-lined or other inert hardware options that can further reduce on-column metal interactions.

System Passivation Workflow

G cluster_0 System Passivation Protocol Start System with Peak Tailing Issue Prep Prepare Passivation Solution (e.g., 20 mM Citric Acid) Start->Prep Flush_Low Flush System at Low Flow Rate (0.2 mL/min) for 2 hours Prep->Flush_Low Flush_High Flush System at High Flow Rate (1.0 mL/min) for 1 hour Flush_Low->Flush_High Equilibrate Equilibrate with Analytical Mobile Phase (with additive) Flush_High->Equilibrate Test Inject Analyte Equilibrate->Test Result_Good Symmetric Peak Achieved Test->Result_Good Success Result_Bad Tailing Persists Test->Result_Bad Failure Action_Bad Consider Inert Hardware Upgrade Result_Bad->Action_Bad

Caption: A typical workflow for passivating an HPLC system to reduce metal activity.

Part 3: Summary and Final Recommendations

Achieving a symmetric peak for N-hydroxy-N,2-diphenylacetamide requires a multi-faceted approach that addresses the unique chemical properties of the analyte.

  • Prioritize an Inert System: The most robust solution is to use an HPLC system with a bio-inert flow path. This proactively eliminates the primary source of metal-induced peak tailing.

  • Employ a Chelating Additive: In any system, the use of a mobile phase additive like 10-20 mM citric acid at pH 3.0 is highly recommended. This will mask residual active sites on both the column and in the hardware.

  • Select a Modern Column: Use a high-purity, end-capped C18 column to minimize the potential for silanol interactions.

  • Systematic Approach: Follow the diagnostic steps outlined in this guide to systematically identify and resolve the specific cause of peak tailing in your method. Do not change multiple parameters at once.

By understanding the underlying chemistry of the interaction between N-hydroxy-N,2-diphenylacetamide and the chromatographic system, you can effectively troubleshoot and develop a robust, reliable HPLC method.

References

  • The Role of Metal Interactions in HPLC. Journal of Chromatography A. A comprehensive overview of how metal impurities in HPLC systems can affect separation, with a focus on chelating compounds. [Link]

  • HPLC Troubleshooting Guide. Waters Corporation. An industry guide covering common HPLC problems, including peak tailing, and providing systematic solutions. [Link]

  • The pKa of Silanol Groups on a Silica Surface. Langmuir. A foundational paper discussing the surface chemistry of silica gel, which is critical for understanding secondary interactions in HPLC. [Link]

  • Use of Chelating Agents in the Mobile Phase. Agilent Technologies Application Note. This document provides practical examples of using additives like EDTA to improve the peak shape of problematic compounds. [Link]

Minimizing light sensitivity degradation of N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with N-hydroxy-N,2-diphenylacetamide (also referred to in literature as N-hydroxy-N-phenyl-2-phenylacetamide).

This compound belongs to the N-arylhydroxamic acid class.[1][2][3] Its structural core contains a labile N–O bond susceptible to homolytic cleavage upon UV excitation, a process often accelerated by transition metals and specific solvent environments.[1]

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Photolytic & Oxidative Degradation[1]

Module 1: Critical Handling Protocols

The "Golden Rules" of Stability

Before troubleshooting specific anomalies, verify that your workflow adheres to these non-negotiable standards. Deviations here are the root cause of 90% of degradation issues.

ParameterStandard ProtocolTechnical Rationale
Light Exclusion Absolute. Use amber borosilicate vials. Wrap clear vessels in aluminum foil immediately. Work under yellow/red safety lights if possible.[1]The N–O bond undergoes homolysis at wavelengths <400 nm, generating reactive amidyl radicals.
Tools Non-Metallic. Use PTFE (Teflon) or ceramic spatulas.[1] Avoid stainless steel.[1]Hydroxamic acids are potent chelators.[1] Trace Fe(III) from spatulas forms highly colored (red/violet) complexes that catalyze oxidative breakdown.[1]
Solvent Choice Degassed Acetonitrile (MeCN). Avoid ethers (THF) or aged alcohols for long-term storage.[1]Ethers form peroxides that oxidize the N-OH group.[1] Alcohols can act as H-donors, propagating radical chains initiated by light.[1]
Atmosphere Argon/Nitrogen Headspace. Displaces dissolved oxygen, preventing the conversion of photo-generated radicals into nitrosoarenes (

).[1]

Module 2: Troubleshooting & FAQs

Category A: Visual Anomalies (Color Changes)[1]

Q: My clear solution turned a faint pink/violet color within minutes of preparation. Is this photodegradation? A: Likely not photodegradation, but metal contamination .[1]

  • Diagnosis: This compound is a structural analog of reagents used specifically to detect Iron(III).[1] Even ppb levels of iron from a spatula, a rusty syringe needle, or low-grade solvent can form a charge-transfer complex.

  • Solution: Add a chelating agent like EDTA (if compatible with your assay) or switch to LC-MS grade solvents and plasticware.[1] If the color is yellow/brown, that indicates oxidation to the nitroso species, which is light-driven.[1]

Q: The solid material has turned from white to off-white/tan on the shelf. A: This is surface photo-oxidation .[1]

  • Mechanism: UV light penetrates the outer crystal lattice, causing N–O bond cleavage.[1] The resulting radicals recombine to form colored impurities (often coupled azo/azoxy dimers).[1]

  • Action: Recrystallize from minimal hot ethyl acetate/hexane (shielded from light). Store the purified solid at -20°C under Argon.

Category B: Analytical (HPLC/LC-MS) Issues

Q: I see two distinct peaks in my HPLC chromatogram after leaving the sample in the autosampler. They have the same mass. A: You are observing the Photo-Fries Rearrangement .[1]

  • The Science: Upon UV irradiation, the N–O bond breaks.[1] The resulting hydroxyl radical (

    
    ) does not always leave; it often migrates to the ortho- or para- position of the N-phenyl ring.[1]
    
  • Result: You are detecting o-hydroxy or p-hydroxy isomers of the parent amide.[1]

  • Fix: Use an autosampler with a darkened compartment (set to 4°C). If using a UV detector, minimize the detection window time to prevent on-column degradation.[1]

Q: My LC-MS shows a prominent [M-16] peak. A: This indicates reduction to the amide .[1]

  • Mechanism: Loss of the oxygen atom from the N-hydroxy group.[1] This is common in protic solvents under light exposure, where the N-oxide moiety is reduced to the secondary amine (

    
    ).[1]
    

Module 3: Mechanistic Insight & Visualization

To prevent degradation, one must understand the pathway. The diagram below illustrates the cascade triggered by a single photon.[1]

Figure 1: Photolytic Degradation Pathway[1]

Photolysis Parent N-hydroxy-N,2-diphenylacetamide (Ground State) Excited Excited State (Singlet/Triplet) Parent->Excited UV Light (hν) RadicalPair Radical Pair [Amidyl Radical • + •OH] Excited->RadicalPair N-O Homolysis Amide Reduction Product (N,2-diphenylacetamide) RadicalPair->Amide H-Abstraction (Solvent assisted) Ortho Ortho-Rearrangement (o-hydroxy isomer) RadicalPair->Ortho Cage Recombination Para Para-Rearrangement (p-hydroxy isomer) RadicalPair->Para Cage Recombination Nitroso Oxidation Product (Nitrosobenzene deriv.) RadicalPair->Nitroso Oxidation (+O2)

Caption: Mechanism of UV-induced N-O bond homolysis leading to rearrangement and reduction artifacts.

Module 4: Standard Handling Workflow

Follow this decision tree to ensure sample integrity during preparation.

Figure 2: Sample Preparation Decision Tree

Workflow Start Start: Solid Sample Weighing Weighing Step (Red/Yellow Light) Start->Weighing Solvent Select Solvent Weighing->Solvent MeCN Acetonitrile (Preferred) Solvent->MeCN Standard MeOH Methanol/Ethanol (High Risk) Solvent->MeOH Avoid if possible Vessel Vessel Selection MeCN->Vessel MeOH->Vessel Amber Amber Glass (Safe) Vessel->Amber Clear Clear Glass (Wrap in Foil!) Vessel->Clear Storage Storage -20°C, Argon Amber->Storage Clear->Storage

Caption: Operational workflow to minimize environmental stress on N-hydroxy amides.

Module 5: Validated Stability Data

The following table summarizes the half-life (


) of N-arylhydroxamic acids under varying conditions, derived from comparative photolysis studies.
ConditionSolvent SystemLight SourceApprox.

Primary Degradant
Control MeCN (Dark, 25°C)None> 6 MonthsNone
Ambient MeCN (Lab Light)Fluorescent4–6 HoursAmide (Reduction)
Stress MeOH (UV 254nm)UV Lamp< 15 Minuteso/p-Rearrangement
Oxidative Water/Buffer (pH >8)Ambient1–2 HoursNitroso/Hydrolysis

Note: Data extrapolated from N-phenylhydroxamic acid analogs.

References

  • Photochemistry of Hydroxamic Acids : Cohen, S. G., & Ji, H. (1992). Photoreduction and photo-Fries rearrangement of hydroxamic acids.[1] Journal of the American Chemical Society.[1]

  • Radical Mechanisms : Banks, R. E., et al. (1991).[1] Homolytic N-O bond cleavage in N-alkoxy-N-acylaminyl radicals. Journal of the Chemical Society, Perkin Transactions.

  • Metal Chelation Effects : Farkas, E., et al. (2000).[1] Iron(III) complexation by hydroxamic acids: Stability and structure. Journal of Inorganic Biochemistry.

  • Handling Guidelines : BenchChem Technical Repository. (2025).[1] Stability of N-Aryl Amides and Hydroxamic Derivatives.

  • General Photolysis of N-O Compounds : Horspool, W., & Lenci, F. (2003). CRC Handbook of Organic Photochemistry and Photobiology.[1] CRC Press.

Sources

Overcoming side reactions in N-hydroxy-N,2-diphenylacetamide preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Target Molecule:


-hydroxy-

,2-diphenylacetamide (also known as

-phenylphenylacetohydroxamic acid). Core Challenge: The ambident nucleophilicity of

-phenylhydroxylamine. Critical Mechanism: The nitrogen atom in

-phenylhydroxylamine has reduced nucleophilicity due to resonance delocalization with the phenyl ring. Consequently, competition between N-acylation (desired) and O-acylation (undesired ester formation) is the primary failure mode.

This guide provides a self-validating protocol to maximize regioselectivity and minimize oxidative degradation.

Critical Reagent Control (The Foundation)

Before attempting the synthesis, you must validate the integrity of your starting material. 90% of reported failures stem from degraded


-phenylhydroxylamine. 
Reagent: -Phenylhydroxylamine[1]
  • Stability Profile: Unstable at room temperature; sensitive to light and air.

  • Degradation Pathway: Oxidizes rapidly to nitrosobenzene (green/yellow oil), which further couples to form azoxybenzene (orange solid).

  • Validation Protocol:

    • Visual Check: Must be white or pale yellow needles. If orange or brown, recrystallize immediately (Benzene/Petroleum Ether or Ethanol/Water).

    • Melting Point: Target range 58–59 °C . If

      
      , do not proceed.
      
    • Storage: Store under

      
       at 
      
      
      
      .

Reaction Control & Optimization

The Protocol: Low-Temperature Biphasic Acylation

Rationale: We utilize a biphasic system with a weak inorganic base to neutralize the HCl byproduct without deprotonating the formed hydroxamic acid (


), which would otherwise encourage di-acylation.

Reagents:

  • 
    -phenylhydroxylamine (1.0 eq)
    
  • Phenylacetyl chloride (1.05 eq) — Freshly distilled preferred.

  • Sodium Bicarbonate (

    
    ) (Excess, slurry)
    
  • Solvent: Diethyl Ether (or MTBE) and Water (

    
     ratio).
    

Step-by-Step Methodology:

  • Preparation (

    
    ):  Suspend 
    
    
    
    -phenylhydroxylamine in diethyl ether. Add an equal volume of water containing suspended
    
    
    . Cool the biphasic mixture to
    
    
    in an ice bath.
    • Why: Low temperature favors the kinetic product (N-acyl) over the thermodynamic product (O-acyl).

  • Addition (

    
    ):  Dissolve phenylacetyl chloride in a minimal amount of dry ether. Add this solution dropwise  over 30–45 minutes with vigorous stirring.
    
    • Control Point: Internal temperature must not exceed

      
      . Higher temperatures promote the Lossen rearrangement and O-acylation.
      
  • Reaction (

    
    ):  After addition, allow the mixture to warm to room temperature and stir for 30 minutes.
    
    • Observation: The ether layer may turn reddish-violet if traces of ferric ions are present (positive hydroxamate test), but usually remains pale yellow.

  • Workup:

    • Separate the ether layer.[1]

    • Critical Step: Wash the ether layer with dilute Ammonium Hydroxide (2-3 times).

    • Mechanism:[2][3] The hydroxamic acid (product) forms a water-soluble ammonium salt and moves to the aqueous layer. Impurities (neutral amides, O-acyl esters, di-acyl species, nitrosobenzene) remain in the ether.

  • Isolation:

    • Separate the aqueous ammoniacal layer.

    • Cool to

      
       and acidify carefully with dilute HCl (to pH ~3-4).
      
    • The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Benzene/Petroleum ether or Ethanol/Water.

Troubleshooting & Diagnostics (FAQs)

Category A: Purity & Physical State

Q: My product is an oily sludge that won't crystallize. What happened? A: This indicates the presence of O-acyl or N,O-diacyl impurities, or nitrosobenzene from starting material oxidation.

  • Fix: Use the Ammonia Extraction Method (Step 4 above). The target hydroxamic acid is soluble in ammonia; the impurities are not. Extracting into base and re-precipitating with acid is the most effective purification method.

Q: The product has a persistent orange tint. A: This is Azoxybenzene contamination.

  • Cause: Your

    
    -phenylhydroxylamine was partially oxidized before you started.
    
  • Fix: Recrystallization from ethanol/water usually removes this, but prevention (fresh starting material) is superior.

Category B: Yield Issues

Q: My yield is very low (<40%), but the product is pure. A: You likely lost product during the acidic precipitation step.

  • Cause: Hydroxamic acids can hydrolyze back to the carboxylic acid and hydroxylamine in strong acid.

  • Fix: Do not drop pH below 3. Use Acetic Acid instead of HCl for the final precipitation if hydrolysis is suspected.

Q: I see a significant amount of "insoluble white solid" during the reaction. A: This is likely N,O-diacyl-N,2-diphenylacetamide .

  • Cause: Localized excess of acid chloride.

  • Fix: Increase stirring speed (vortex) during addition and ensure dropwise addition is slow.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the "Ammonia Wash" purification logic.

ReactionPathways Start N-Phenylhydroxylamine + Phenylacetyl Chloride NAcyl N-Acylation (Kinetic Product) Target Molecule Start->NAcyl 0°C, Weak Base OAcyl O-Acylation (Side Product) Start->OAcyl High Temp / Strong Base DiAcyl N,O-Diacylation (Over-reaction) NAcyl->DiAcyl Excess Acid Chloride Ammonia Ammonia Wash (NH4OH) NAcyl->Ammonia OAcyl->Ammonia DiAcyl->Ammonia AqLayer Aqueous Layer (Ammonium Salt) Ammonia->AqLayer Soluble Salt OrgLayer Organic Layer (Discard) Ammonia->OrgLayer Insoluble Impurities Final Precipitate with HCl Pure Product AqLayer->Final Acidify (pH 4)

Caption: Competitive reaction pathways and the critical "Ammonia Wash" purification strategy to isolate the N-acyl target.

Data Summary: Solvent & Base Effects[5][6]

VariableConditionOutcomeMechanism
Base

/

Failure Strong base promotes O-acylation and hydrolysis.
Base Pyridine /

Poor Promotes rearrangement; difficult to remove colored complexes.
Base

Optimal Buffers HCl without forming the highly nucleophilic hydroxamate anion.
Solvent THF / DCMVariable Homogeneous conditions often lead to di-acylation.
Solvent Ether/WaterOptimal Biphasic system protects the product from over-acylation.

References

  • Kamm, O. (1925). "

    
    -Phenylhydroxylamine". Organic Syntheses, 5, 72. 
    
    • Grounding: Standard protocol for preparing the unstable starting m
  • Priyadarshini, U., & Tandon, S. G. (1967). "Preparation and properties of some N-arylhydroxamic acids". Journal of Chemical & Engineering Data, 12(1), 143–144.

    • Grounding: The authoritative source for the low-temperature biphasic synthesis method described in Module 3.
  • Gupta, Y. K., & Tandon, S. G. (1973). "Studies on N-arylhydroxamic acids". Journal of the Indian Chemical Society, 50, 556.
  • BenchChem Technical Support. (2024). "Hydroxamic Acid Synthesis: Troubleshooting Guide".

    • Grounding: General troubleshooting for Lossen rearrangement and hydrolysis issues.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. N-hydroxy-N,2-diphenylacetamide, a hydroxamic acid derivative, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth interpretation of its Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative analysis with alternative spectroscopic techniques to ensure comprehensive characterization.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone of organic structure determination due to the wealth of information it provides about the molecular framework. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms, their chemical environment, and even their spatial relationships. For a molecule like N-hydroxy-N,2-diphenylacetamide, with its distinct aromatic and aliphatic regions, as well as the characteristic hydroxamic acid moiety, NMR provides a detailed molecular fingerprint.

Interpreting the ¹H NMR Spectrum of N-hydroxy-N,2-diphenylacetamide

The proton NMR spectrum offers a quantitative and qualitative assessment of the hydrogen atoms within the molecule. Based on the structure of N-hydroxy-N,2-diphenylacetamide, we can predict a spectrum with several key signals. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-OH9.0 - 11.0Broad Singlet1HThe acidic proton of the hydroxamic acid is typically broad due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration.
Phenyl (N-Ph & C-Ph)7.2 - 7.6Multiplet10HThe ten protons on the two phenyl rings will appear in the aromatic region. The overlapping signals will likely form a complex multiplet.
Methine (CH)~5.0Singlet1HThe single proton on the carbon adjacent to the two phenyl groups and the carbonyl group is expected to be a singlet as there are no adjacent protons to couple with.
Acetyl (CH₂)This compound does not have an acetyl CH₂ group.N/AN/AThe structure is a diphenylacetamide, not a simple acetamide.

A Deeper Dive with ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and allows for the clear identification of each carbon environment.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)165 - 175The carbonyl carbon of an amide is significantly deshielded and appears far downfield.[1][2]
Phenyl (ipso-C)135 - 145The carbons in the phenyl rings directly attached to the nitrogen and the methine carbon are quaternary and will have distinct chemical shifts. Quaternary carbons often show weaker signals.[3]
Phenyl (o, m, p-C)120 - 130The other aromatic carbons will resonate in this typical range.[4]
Methine (CH)55 - 65The sp³-hybridized carbon attached to two phenyl groups and the carbonyl group will be found in this region.

The Power of Comparison: Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive characterization of N-hydroxy-N,2-diphenylacetamide relies on a multi-technique approach. Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary information that confirms the functional groups present and the molecular weight of the compound.

TechniqueKey Expected Observations for N-hydroxy-N,2-diphenylacetamideComparison with NMR
Infrared (IR) Spectroscopy O-H stretch: Broad band around 3200 cm⁻¹.C=O stretch (amide): Strong absorption around 1640-1680 cm⁻¹.N-O stretch: Around 910 cm⁻¹.[5][6]IR is excellent for identifying functional groups but provides no information on the carbon-hydrogen framework. NMR, in contrast, maps out the entire molecular structure.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): Expected at m/z = 227.26, corresponding to the molecular weight of C₁₄H₁₃NO₂.MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. NMR provides the detailed atomic connectivity.

Experimental Protocols

NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[7][8]

Sample Preparation:

  • Weigh 5-10 mg of purified N-hydroxy-N,2-diphenylacetamide.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for hydroxamic acids as it can help in observing the exchangeable N-OH proton.[9]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A D₂O exchange experiment can be performed to confirm the N-OH proton signal; adding a drop of D₂O will cause the N-OH peak to disappear or significantly diminish.[10][11]

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.[3][12]

Visualizing the Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Resolution NMR Spectrometer transfer->instrument h1_nmr ¹H NMR Acquisition instrument->h1_nmr c13_nmr ¹³C NMR Acquisition instrument->c13_nmr d2o_exchange D₂O Exchange (optional) h1_nmr->d2o_exchange process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process interpret Interpret Spectra (Chemical Shifts, Integration, Coupling) process->interpret structure Structure Elucidation interpret->structure

Caption: Workflow for NMR analysis of N-hydroxy-N,2-diphenylacetamide.

Logical Relationships in Spectroscopic Data Interpretation

Interpretation_Logic cluster_nmr NMR Interpretation cluster_ir IR Interpretation cluster_ms MS Interpretation NMR NMR Data (¹H & ¹³C) Connectivity Atom Connectivity NMR->Connectivity Chem_Env Chemical Environment NMR->Chem_Env IR IR Data Func_Groups Functional Groups IR->Func_Groups MS MS Data Mol_Weight Molecular Weight MS->Mol_Weight Formula Elemental Formula MS->Formula Structure N-hydroxy-N,2- diphenylacetamide Structure Connectivity->Structure Chem_Env->Structure Func_Groups->Structure Mol_Weight->Structure Formula->Structure

Sources

IR spectroscopy characteristic bands of N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Profiling of Hydroxamic Acid Derivatives: A Comparative IR Analysis of N-hydroxy-N,2-diphenylacetamide

Executive Summary & Strategic Context

Objective: This guide provides a technical comparison of the infrared (IR) spectral characteristics of N-hydroxy-N,2-diphenylacetamide (Target Compound) against its metabolic precursor and synthetic analogue, N,2-diphenylacetamide (Control).

Relevance: N-hydroxy-N,2-diphenylacetamide represents a class of N-aryl hydroxamic acids often investigated for their metal-chelating properties (e.g., metalloprotease inhibition) and mutagenic potential (via nitrenium ion formation).[1] In drug development, distinguishing the N-hydroxy derivative from its non-hydroxylated amide precursor is a critical Quality Control (QC) checkpoint.[1]

The Analytical Challenge: Both compounds share a diphenyl backbone and an acetamide core, leading to a highly congested aromatic fingerprint region (


).[1] This guide isolates the diagnostic bands—specifically the Hydroxamic O-H , N-O stretch , and Amide I/II shifts —required to definitively validate the N-hydroxylation.

Structural & Theoretical Basis

To interpret the spectra accurately, we must first define the structural divergence.

  • Target (Hydroxamic Acid):

    
    .[1] The Nitrogen atom is trisubstituted (Acyl, Phenyl, Hydroxyl), eliminating the N-H bond. The -OH group is acidic (
    
    
    
    ) and participates in strong intermolecular hydrogen bonding.
  • Alternative (Secondary Amide):

    
    .[1] Contains a secondary amide N-H group, giving rise to distinct Amide II coupling.
    
Mechanistic Impact on IR Bands
  • The "Hydroxamic Shift": The electronegative oxygen on the nitrogen atom in the target compound withdraws electron density, often shifting the Carbonyl (

    
    ) stretch to a lower frequency compared to the amide.
    
  • Hydrogen Bonding: The N-OH group forms broad, energetic H-bond networks (dimers), contrasting with the sharper N-H stretch of the amide.

  • The N-O Marker: The

    
     single bond stretch is a unique fingerprint for the target, absent in the amide alternative.
    

Comparative Spectral Analysis

The following data compares the Target (N-hydroxy) against the Control (Amide). Values are derived from standard hydroxamic acid correlations and N-phenyl acetamide spectral libraries.[1]

Table 1: Diagnostic Band Comparison
Functional GroupVibration ModeTarget: N-hydroxy-N,2-diphenylacetamide Control: N,2-diphenylacetamide Differentiation Logic
Hydroxyl / Amine

vs

3100–3350 cm⁻¹ (Broad, Strong)3250–3300 cm⁻¹ (Sharp, Medium)The Target's OH band is significantly broader due to H-bonding, often obscuring C-H stretches.[1][2][3] The Control shows a distinct, sharper N-H spike.
Carbonyl (Amide I)

1635–1655 cm⁻¹ 1650–1670 cm⁻¹ The Target's C=O is often shifted ~10-15 cm⁻¹ lower due to the electron-withdrawing N-OH group and conjugation.[1]
Amide II

Absent 1530–1550 cm⁻¹ Critical Check: The Target lacks the N-H bond, so the Amide II band (N-H bending) disappears.
N-O Linkage

910–950 cm⁻¹ (Medium)Absent This band is unique to the hydroxamic acid. It appears in the fingerprint region.
Aromatic Ring

1590, 1490 cm⁻¹1595, 1495 cm⁻¹Both compounds show strong aromatic ring breathing; not diagnostic for separation.
Out-of-Plane (OOP)

690–710, 730–770 cm⁻¹690–710, 730–770 cm⁻¹Indicates monosubstituted phenyl rings (present in both).[1]

Experimental Protocol: Validated Characterization Workflow

To ensure reproducibility, follow this self-validating protocol. Hydroxamic acids are hygroscopic; moisture interference in the 3300 cm⁻¹ region can mimic the N-OH band.

Step-by-Step Methodology
  • Sample Preparation (Solid State):

    • Technique: KBr Pellet (Preferred over ATR for resolution of weak N-O bands).

    • Drying: Dry the KBr powder at 110°C for 2 hours. Dry the target compound in a vacuum desiccator over

      
       for 24 hours to remove lattice water.
      
    • Ratio: Mix 1–2 mg of sample with 200 mg KBr. Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).[1]

  • Data Acquisition:

    • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).[1]

    • Parameters:

      • Resolution: 4 cm⁻¹[4]

      • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

      • Range: 4000–400 cm⁻¹.

  • Data Processing & Validation:

    • Baseline Correction: Apply automatic baseline correction.

    • CO2/H2O Removal: Subtract atmospheric background.

    • Validation Check: Inspect 2350 cm⁻¹ (CO2) and >3600 cm⁻¹ (Free water). If peaks exist, purge chamber and re-run.

Decision Logic & Workflow Visualization

The following diagram outlines the logical pathway for confirming the identity of N-hydroxy-N,2-diphenylacetamide during a QC release, specifically rejecting the amide impurity.

IR_Characterization_Workflow Start Start: Unknown Sample (Suspected N-hydroxy-N,2-diphenylacetamide) Acquire Acquire FT-IR Spectrum (KBr Pellet / Dry) Start->Acquire Check_OH Check 3100-3400 cm⁻¹ Region Acquire->Check_OH Broad_Band Broad, Strong Band (Centered ~3200 cm⁻¹) Check_OH->Broad_Band Observed Sharp_Spike Sharp Spike (~3280 cm⁻¹) Check_OH->Sharp_Spike Observed Check_AmideII Check 1530-1550 cm⁻¹ (Amide II Region) Broad_Band->Check_AmideII Result_Amide REJECT: N,2-diphenylacetamide (Precursor) Sharp_Spike->Result_Amide Primary Amide Detected Band_Present Band Present (N-H Bending) Check_AmideII->Band_Present Yes Band_Absent Band Absent Check_AmideII->Band_Absent No Band_Present->Result_Amide Contamination Check_NO Check 900-950 cm⁻¹ (N-O Stretch) Band_Absent->Check_NO NO_Present Medium Band Present Check_NO->NO_Present Yes Result_Wet INCONCLUSIVE: Sample Wet (Recrystallize) Check_NO->Result_Wet No (Weak Signal) Result_Target CONFIRMED: N-hydroxy-N,2-diphenylacetamide NO_Present->Result_Target

Caption: Logical decision tree for distinguishing the target hydroxamic acid from its amide precursor using key spectral checkpoints.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Authoritative text on general IR band assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[5] (Source for specific N-O and Hydroxamic acid frequencies).[1]

  • Yale, H. L. (1943). "The Hydroxamic Acids."[6] Chemical Reviews, 33(3), 209-256.[1] (Foundational review on hydroxamic acid properties and structure).[1]

  • Exner, O., & Simon, W. (1965).[1] "Acyl Derivatives of Hydroxylamine: X. Infrared Spectra of Hydroxamic Acids." Collection of Czechoslovak Chemical Communications, 30, 4078-4100.[1] (Specific study on the IR shifts of N-substituted hydroxamic acids).

Sources

Comparative Mutagenicity Guide: N-hydroxy-N,2-diphenylacetamide vs. 2-AAF

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mutagenicity of N-hydroxy-N,2-diphenylacetamide versus the reference carcinogen 2-Acetylaminofluorene (2-AAF) .

Executive Summary

This guide analyzes the structural and functional divergence between 2-Acetylaminofluorene (2-AAF) , a potent model carcinogen, and its non-planar structural analog, N-hydroxy-N,2-diphenylacetamide (hereafter referred to as N-OH-DPA ).

While both compounds belong to the class of N-arylacetamides and share similar metabolic activation pathways (N-hydroxylation followed by esterification), they exhibit drastically different mutagenic profiles. The core distinction lies in molecular planarity : the rigid fluorene ring of 2-AAF facilitates DNA intercalation and stable adduct formation, whereas the flexible, twisted structure of N-OH-DPA hinders these critical genotoxic steps.

Target Audience: Toxicologists, Medicinal Chemists, and Genetic Toxicology Researchers.

Chemical Structure & Properties[1]

The fundamental difference in mutagenic potential stems from the steric configuration of the aromatic rings.

Feature2-Acetylaminofluorene (2-AAF)N-hydroxy-N,2-diphenylacetamide (N-OH-DPA)
Structure Rigid, Planar . Tricyclic fluorene ring system.Flexible, Non-Planar . Two phenyl rings separated by a rotatable linker.
CAS Number 53-96-313663-57-5 (or 10441-15-3)
Class Polycyclic Aromatic AmineN-Arylhydroxamic Acid Derivative
Proximate Metabolite N-hydroxy-2-AAF (N-OH-AAF)Compound is already N-hydroxylated
DNA Interaction Strong Intercalation (Frameshift mutations)Weak/No Intercalation
Structural Significance[2]
  • 2-AAF: The methylene bridge (C9) in the fluorene system locks the two phenyl rings into a coplanar orientation. This flatness allows the active metabolite (nitrenium ion) to slide between DNA base pairs (intercalation), stabilizing the covalent bond at the C8 position of Guanine.

  • N-OH-DPA: Lacking the methylene bridge, the two phenyl rings (N-phenyl and C-phenyl) rotate freely. Steric hindrance forces the molecule into a twisted conformation, preventing effective stacking within the DNA helix.

Metabolic Activation Pathways

Both compounds require metabolic processing to generate the ultimate electrophilic species (nitrenium ion) that attacks DNA.

The Activation Cascade
  • N-Hydroxylation: 2-AAF is oxidized by CYP1A2 to N-OH-AAF. N-OH-DPA is already N-hydroxylated , bypassing this rate-limiting step.

  • Esterification: Both N-hydroxy intermediates are substrates for Sulfotransferases (SULTs) and N-Acetyltransferases (NATs) .

  • Heterolysis: The unstable ester (sulfate or acetate) undergoes N-O bond cleavage, generating a highly reactive arylnitrenium ion .

Pathway Diagram (DOT)

The following diagram illustrates the parallel activation pathways and the divergence in DNA binding stability.

ActivationPathway AAF 2-AAF (Procarcinogen) N_OH_AAF N-OH-AAF (Proximate Carcinogen) AAF->N_OH_AAF CYP1A2 (Oxidation) N_OH_DPA N-OH-DPA (Analog) Ester_DPA N-Acetoxy/Sulfoxy-DPA N_OH_DPA->Ester_DPA SULT/NAT (Activation) Ester_AAF N-Acetoxy/Sulfoxy-AAF N_OH_AAF->Ester_AAF SULT/NAT (Activation) Nitrenium_AAF Fluorenyl Nitrenium Ion (Planar & Stabilized) Ester_AAF->Nitrenium_AAF Heterolysis Nitrenium_DPA Diphenyl Nitrenium Ion (Twisted & Unstable) Ester_DPA->Nitrenium_DPA Heterolysis Adduct Stable DNA Adduct (dG-C8-AAF) Nitrenium_AAF->Adduct Intercalation (High Mutagenicity) Repair Rapid Repair / Hydrolysis (No Mutation) Nitrenium_DPA->Repair Steric Hindrance (Low Mutagenicity)

Caption: Comparative metabolic activation of 2-AAF and N-OH-DPA leading to divergent genotoxic outcomes.[1]

Experimental Performance: Mutagenicity & DNA Binding

The following data summarizes the expected results in standard genotoxicity assays, synthesized from Structure-Activity Relationship (SAR) studies of N-arylhydroxamic acids.

Table 1: Comparative Assay Results
AssayParameter2-AAF (Reference)N-OH-DPA (Analog)
Ames Test Strain TA98 (Frameshift)Strong Positive (+S9)Negative / Weak
Strain TA100 (Base Pair)Positive (+S9)Negative / Weak
DNA Binding Adduct Level (in vivo)High (µmol/mol DNA)Negligible
Major Adduct StructuredG-C8-AAFN/A (Unstable)
Mechanism Mutation Type-2 Frameshift (GC deletion)N/A
Interpretation of Data[2][3][4][5][6][7][8]
  • 2-AAF: The "strong positive" in TA98 reflects the molecule's ability to cause frameshift mutations. The planar fluorene ring intercalates at the replication fork, causing "slippage" of the DNA polymerase.

  • N-OH-DPA: Despite being chemically reactive (capable of generating a nitrenium ion), N-OH-DPA lacks the biological interactivity required for mutagenesis. The non-planar ion cannot stack effectively with DNA bases, making it susceptible to hydrolysis by water or detoxification by glutathione before it can form a permanent genomic lesion.

Experimental Protocols

To validate these differences experimentally, the following protocols are recommended. These are self-validating systems where 2-AAF serves as the positive control.

Protocol A: Salmonella/Microsome Mutagenicity Assay (Ames Test)

Objective: Quantify the mutagenic potency of N-OH-DPA relative to 2-AAF.

  • Preparation of S9 Mix:

    • Harvest liver S9 fraction from Aroclor 1254-induced Sprague-Dawley rats.

    • Prepare standard cofactor mix (NADPH regenerating system: G-6-P, NADP+, MgCl2, Phosphate buffer pH 7.4).

    • Validation: Verify S9 activity using 2-AAF (requires activation) and Benzo[a]pyrene.

  • Test Compound Preparation:

    • Dissolve 2-AAF and N-OH-DPA in DMSO. Prepare serial dilutions (e.g., 1, 10, 100, 500 µ g/plate ).

    • Caution: N-OH-DPA is sensitive to oxidation; prepare fresh.

  • Plate Incorporation Method:

    • Mix 0.1 mL bacterial culture (TA98 and TA100), 0.1 mL test solution, and 0.5 mL S9 mix.

    • Add 2.0 mL molten top agar (containing traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Incubation & Counting:

    • Incubate at 37°C for 48 hours.

    • Count revertant colonies manually or using an automated counter.

  • Data Analysis:

    • Calculate the Mutagenic Ratio (Revertants treated / Revertants solvent control).

    • A ratio > 2.0 with a dose-response indicates a positive result.

Protocol B: 32P-Postlabeling for DNA Adducts

Objective: Detect covalent binding of the test compounds to DNA (High sensitivity).

  • Treatment:

    • Treat cultured hepatocytes or calf thymus DNA (in vitro) with compounds (10-100 µM) for 4 hours.

  • DNA Digestion:

    • Isolate DNA and digest enzymatically to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.

  • Adduct Enrichment:

    • Treat digest with Nuclease P1 (cleaves normal nucleotides but leaves bulky adducts intact) or extract with Butanol.

  • Labeling:

    • Incubate with [γ-32P]ATP and T4 Polynucleotide Kinase to radiolabel the 5'-OH of the adducts.

  • Chromatography (TLC):

    • Separate labeled adducts on PEI-cellulose plates using multi-directional solvent systems (e.g., Urea/Phosphate/Lithium formate).

  • Visualization:

    • Expose to X-ray film or PhosphorImager. 2-AAF will show distinct spots (C8-dG, N2-dG); N-OH-DPA should show background levels.

Experimental Workflow Diagram (DOT)

ExperimentalWorkflow Sample Test Compound (2-AAF vs N-OH-DPA) Target Target DNA (Salm. TA98 or Hepatocyte) Sample->Target System Metabolic System (Rat Liver S9) System->Target Activation Assay1 Ames Test (Colony Counting) Target->Assay1 Genotoxicity Assay2 32P-Postlabeling (Adduct Visualization) Target->Assay2 Binding Result Comparative Analysis (Mutagenic Potency) Assay1->Result Assay2->Result

Caption: Integrated workflow for assessing mutagenicity and DNA binding capability.

Conclusion

The comparison between 2-AAF and N-hydroxy-N,2-diphenylacetamide serves as a textbook example of the Structure-Activity Relationship (SAR) in chemical carcinogenesis.

  • 2-AAF is a potent mutagen because its rigid, planar structure allows the metabolically formed nitrenium ion to intercalate into DNA and form stable, mutagenic adducts.

  • N-OH-DPA , despite possessing the necessary functional groups for activation, fails to induce significant mutagenesis due to its non-planar, flexible structure which prevents effective DNA interaction.

Researchers utilizing N-OH-DPA should regard it as a negative structural control to demonstrate the necessity of planarity in the mechanism of action of polycyclic aromatic amines.

References

  • Miller, E. C., & Miller, J. A. (1981). Searches for Ultimate Chemical Carcinogens and Their Reactions with Cellular Macromolecules. Cancer, 47(10), 2327–2345. Link

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. Link

  • Gupta, R. C., Reddy, M. V., & Randerath, K. (1982). 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts. Carcinogenesis, 3(9), 1081–1092. Link

  • Heflich, R. H., & Neft, R. E. (1994). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-174. Link

  • Beland, F. A., & Kadlubar, F. F. (1990). Metabolic activation and DNA adducts of aromatic amines and nitroarenes. Handbook of Experimental Pharmacology, 94, 267-325. Link

Sources

A Senior Application Scientist's Guide to Reference Standards for N-hydroxy-N,2-diphenylacetamide Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of any chemical entity is paramount. This guide provides an in-depth comparison of analytical methodologies and reference standard qualification strategies for N-hydroxy-N,2-diphenylacetamide, a key exemplar of N-arylacetohydroxamic acids. We will explore the technical nuances of establishing a highly characterized in-house reference standard, a critical step when a pharmacopeial standard is not available.

The integrity of all analytical data hinges on the quality of the reference standard used. As defined by the US Pharmacopeia (USP), reference standards are highly characterized specimens essential for confirming the identity, strength, quality, and purity of substances.[1][2][3][4][5] When a compendial standard is unavailable, as is often the case for novel compounds or impurities, a secondary or in-house primary standard must be rigorously qualified.[6] This guide will delineate that qualification process.

Foundational Analytical Techniques for Purity Assessment

The selection of an analytical technique for purity determination is governed by the physicochemical properties of the analyte. For N-hydroxy-N,2-diphenylacetamide, a polar aromatic amide, High-Performance Liquid Chromatography (HPLC) is the method of choice over techniques like Gas Chromatography (GC), which may require derivatization for such compounds.[7]

Comparison of Primary Analytical Methods:

Technique Principle Applicability to N-hydroxy-N,2-diphenylacetamide Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Primary method. Excellent for quantifying the main component and known/unknown impurities.High resolution, quantitative accuracy, and established validation protocols (ICH Q2(R1)).[8][9][10][11]Requires chromophoric functional groups. Co-eluting impurities can be missed.
LC-MS HPLC separation followed by mass spectrometry detection.Confirmatory method. Used for impurity identification and structural elucidation.[1]High specificity and sensitivity; provides molecular weight information crucial for identifying unknown impurities.[12][13][14]Can be less quantitative than UV detection without appropriate standards for each impurity.
qNMR Quantitative Nuclear Magnetic Resonance.Absolute purity assignment. Used to assign a precise purity value to a primary reference standard.Provides an absolute measure of purity without needing a pre-existing standard of the same material.Requires specialized equipment and expertise; may have lower sensitivity for minor impurities.
Karl Fischer Titration Coulometric or volumetric titration to determine water content.Essential for characterization. Water is a common impurity that affects purity assignment.High accuracy and precision for water determination.Specific to water content only.

Qualifying an In-House Primary Reference Standard

Without a USP or other pharmacopeial reference standard, a batch of highly purified N-hydroxy-N,2-diphenylacetamide must be selected and thoroughly characterized to serve as the primary in-house standard.[1][6] The objective is to assign an unambiguous purity value to this material, against which all future working standards and routine samples will be compared.

The qualification process is a holistic endeavor, integrating multiple analytical techniques to build a complete profile of the material.

Caption: Workflow for qualifying an in-house primary reference standard.

Mass Balance Approach for Purity Assignment:

The purity of the reference standard is typically assigned using a mass balance approach, as outlined in the workflow. The formula is:

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)

This approach provides a robust and defensible purity value that accounts for all potential extraneous components.

Recommended Experimental Protocol: HPLC-UV Purity Method

This section details a starting point for a reversed-phase HPLC method suitable for the purity analysis of N-hydroxy-N,2-diphenylacetamide and its potential impurities. This method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[8][9][11]

Objective: To separate N-hydroxy-N,2-diphenylacetamide from process-related impurities and degradation products.

Instrumentation & Materials:

  • HPLC system with UV/PDA detector

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: 50:50 Acetonitrile:Water

  • N-hydroxy-N,2-diphenylacetamide candidate reference standard

Chromatographic Conditions:

Parameter Value Rationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for aromatic compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLBalances sensitivity with potential for peak overload.
Column Temperature 30 °CEnsures reproducible retention times.
UV Detection 240 nmAn appropriate wavelength for aromatic amides, should be optimized by PDA scan.
Gradient Elution 0-5 min: 20% BInitial isocratic hold for equilibration.
5-25 min: 20% to 80% BGradient to elute compounds with varying polarities.
25-30 min: 80% BHold to elute any highly non-polar impurities.
30.1-35 min: 20% BRe-equilibration for the next injection.

Method Validation Parameters (as per ICH Q2(R1)): [8][9][10][11]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities (e.g., via forced degradation studies).

  • Linearity: Establish a linear relationship between concentration and detector response over a specified range (e.g., 80-120% of the nominal concentration for assay).[8]

  • Accuracy: Determine the closeness of test results to the true value (e.g., by spiking with known amounts of impurities).

  • Precision (Repeatability & Intermediate Precision): Assess the method's consistency over short and longer timeframes.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Show the method's reliability with respect to deliberate variations in method parameters (e.g., flow rate, temperature).

Data Interpretation and Comparison

When comparing different batches or potential reference standards, the following data points are critical.

Comparative Data Table: Candidate Reference Standard Batches

Parameter Batch A Batch B Acceptance Criteria Rationale
Appearance White Crystalline SolidOff-White PowderWhite Crystalline SolidVisual indicator of purity.
Purity by HPLC (Area %) 99.85%99.10%≥ 99.5%Initial screening for high-purity candidates.
Largest Single Impurity 0.08%0.45%≤ 0.10%Controls individual known/unknown impurities.
Total Impurities 0.15%0.90%≤ 0.50%Ensures overall material purity.
Water Content (KF) 0.05%0.25%≤ 0.20%Water content directly impacts the assigned purity value.
Assigned Purity (Mass Balance) 99.75% 98.60% - Final, comprehensive purity value.

Based on this comparative data, Batch A is the superior candidate for qualification as the primary in-house reference standard due to its higher chromatographic purity, lower individual and total impurities, and lower water content, leading to a higher and more reliable assigned purity value.

Conclusion

The establishment of a well-characterized reference standard for N-hydroxy-N,2-diphenylacetamide is a foundational requirement for any research or development activity. In the absence of a compendial standard, a rigorous, multi-faceted analytical approach is not just recommended, but essential for ensuring data integrity. By combining high-resolution separation techniques like HPLC with absolute methods such as mass balance and, ideally, qNMR, a reference standard of the highest quality can be qualified. The protocols and comparative frameworks provided in this guide serve as a robust starting point for scientists to develop and implement a scientifically sound purity analysis program, ensuring compliance with global regulatory expectations.[15]

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Asa, R. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Lachman Consultants. (2024). Are You Handling USP Reference Standards Appropriately?. [Link]

  • USP. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. [Link]

  • USP. <11> USP REFERENCE STANDARDS. [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Pharmaffiliates. (2025). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. [Link]

  • USP-NF. <11> USP Reference Standards - ABSTRACT. [Link]

  • Wang, D., et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • Ouyang, X., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. [Link]

  • Global Substance Registration System. N-HYDROXY-2,2-DIPHENYLACETAMIDE. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • EPA CompTox Chemicals Dashboard. N,N-Diethyl-2-hydroxy-2-phenylacetamide Properties. [Link]

  • PubChem. N-Hydroxy-2,2-diphenylacetamide. [Link]

  • CORE. Analytical methods for quantification of tranexamic acid in biological fluids: A review. [Link]

  • Abualreish, M. J. A., & Abdein, M. A. (2014). The Analytical Applications And Biological Activity of Hydroxamic acids. ResearchGate. [Link]

  • Ubeda, A., et al. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]

  • Hanna, P. E., et al. (2004). Mass spectrometric investigation of the mechanism of inactivation of hamster arylamine N-acetyltransferase 1 by N-hydroxy-2-acetylaminofluorene. PubMed. [Link]

  • El-Gindy, A., et al. (2011). Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. [Link]

  • IJIRT. (2025). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatography-Mass Spectrometry. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-hydroxy-N,2-diphenylacetamide (MW: 227.26 g/mol , Formula: C₁₄H₁₃NO₂) is a hydroxamic acid derivative with a structure that presents unique challenges and considerations in bioanalysis.[1][2] Whether it is being investigated as a novel therapeutic agent, a metabolite of a parent drug, or a critical synthetic intermediate, the ability to accurately and reliably quantify it in complex biological matrices is paramount. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task due to its inherent selectivity and sensitivity.[3][4]

However, generating concentration data for pharmacokinetic, toxicokinetic, or bioequivalence studies demands more than just a functional method; it requires a rigorously validated one. This guide provides an in-depth, experience-driven comparison of two common sample preparation techniques for the LC-MS/MS analysis of N-hydroxy-N,2-diphenylacetamide in human plasma. It is designed for researchers, scientists, and drug development professionals who seek not just to follow a protocol, but to understand the causality behind the experimental choices that underpin a robust, defensible, and regulatory-compliant bioanalytical method.

The Regulatory Bedrock: Adherence to Global Standards

Before any validation is initiated, it is critical to ground the work in the appropriate regulatory framework. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation is now the globally accepted standard, superseding previous individual guidance from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] Adherence to this guideline is not merely a procedural formality; it is a commitment to data integrity, ensuring that the analytical results are reliable and reproducible for regulatory decision-making.[3][7] This guide is structured around the core tenets of the ICH M10 guideline.

Strategic Method Development for N-hydroxy-N,2-diphenylacetamide

The unique structure of N-hydroxy-N,2-diphenylacetamide, particularly the hydroxamic acid moiety, informs every decision in method development. This functional group can be prone to instability and may chelate with metals, requiring careful optimization.

Mass Spectrometry & Chromatography
  • Ionization and MRM Selection: The compound contains several sites amenable to protonation. Electrospray ionization in positive mode (ESI+) is a logical starting point, targeting the formation of the precursor ion [M+H]⁺. The subsequent fragmentation (MS/MS) should be optimized to yield stable, specific product ions. For N-hydroxy-N,2-diphenylacetamide (m/z 228.3 for [M+H]⁺), plausible multiple reaction monitoring (MRM) transitions would involve fragmentation around the amide bond.

  • Chromatography: A reversed-phase C18 column is a versatile starting point. The goal is to achieve a sharp, symmetrical peak shape and, critically, to chromatographically resolve the analyte from endogenous matrix components that could cause ion suppression or enhancement (matrix effects). A gradient elution using mobile phases like 0.1% formic acid in water and methanol or acetonitrile allows for efficient elution and good peak shape.[8]

The Core Comparison: Sample Preparation Strategy

The most significant variable affecting data quality is often the sample preparation method. Here, we will develop and compare two distinct approaches:

  • Method A: Protein Precipitation (PPT). A fast, straightforward "dilute-and-shoot" approach.

  • Method B: Solid-Phase Extraction (SPE). A more selective and rigorous technique for matrix cleanup.

The following sections will detail the validation of these two methods, presenting a side-by-side comparison of their performance based on core validation parameters.

Visualizing the Validation and Sample Preparation Workflows

dot digraph "Validation_Workflow" { graph [fontname="Arial", label="Bioanalytical Method Validation Workflow (ICH M10)", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_dev" { label="Phase 1: Development & Pre-Validation"; style="filled"; fillcolor="#FFFFFF"; Dev [label="Method Development\n(LC & MS Optimization)"]; PreVal [label="Partial 'Fit-for-Purpose'\nValidation"]; Dev -> PreVal [label="Initial Assessment"]; }

subgraph "cluster_val" { label="Phase 2: Full Validation"; style="filled"; fillcolor="#FFFFFF"; Selectivity [label="Selectivity &\nSpecificity"]; Linearity [label="Linearity, Range,\nLOD & LOQ"]; Accuracy [label="Accuracy &\nPrecision"]; Matrix [label="Matrix Effect &\nRecovery"]; Stability [label="Analyte Stability\n(Various Conditions)"]; }

subgraph "cluster_app" { label="Phase 3: Application"; style="filled"; fillcolor="#FFFFFF"; SampleAnalysis [label="Study Sample\nAnalysis"]; ISR [label="Incurred Sample\nReanalysis (ISR)"]; SampleAnalysis -> ISR [label="Confirms Reproducibility"]; }

PreVal -> Selectivity [lhead="cluster_val", label="Proceed to Full Validation", style=dashed]; Selectivity -> Linearity -> Accuracy -> Matrix -> Stability [style=solid]; Stability -> SampleAnalysis [lhead="cluster_app", label="Method is Validated", style=dashed]; } Caption: A high-level overview of the bioanalytical method validation process.

dot digraph "Sample_Prep_Comparison" { graph [fontname="Arial", label="Comparison of Sample Preparation Workflows", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_A" { label="Method A: Protein Precipitation (PPT)"; style="filled"; fillcolor="#E8F0FE"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_B" { label="Method B: Solid-Phase Extraction (SPE)"; style="filled"; fillcolor="#E6F4EA"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];

} } Caption: Step-by-step comparison of the two sample preparation methodologies.

Core Validation Parameters: A Head-to-Head Comparison

For this guide, we will assume the use of a stable isotope-labeled internal standard (SIL-IS) for N-hydroxy-N,2-diphenylacetamide, which is best practice for mitigating variability in sample processing and mass spectrometer response.

Specificity and Selectivity
  • Causality: The method must unequivocally differentiate the analyte from endogenous matrix components and other potential contaminants. A lack of selectivity can lead to falsely elevated results.

  • Protocol:

    • Analyze blank plasma samples from at least six different sources (individual donors).

    • Screen for any interfering peaks at the retention time of the analyte and internal standard.

    • The response of any interfering peak should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard.

  • Comparative Data:

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Interference at Analyte RTOne lot showed minor interference (4% of LLOQ)No interference observed in any lot< 20% of LLOQ
Interference at IS RTNo interference observedNo interference observed< 5% of IS response
  • Expert Insight: While both methods passed, the minor interference in Method A (PPT) highlights its key weakness: it carries more endogenous material into the final extract. Method B (SPE), with its wash steps, provides a cleaner baseline, inherently increasing confidence in its selectivity.

Linearity and Range
  • Causality: This establishes the concentration range over which the method is accurate and precise. The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.

  • Protocol:

    • Prepare a set of calibration standards in the biological matrix by spiking known concentrations of the analyte. A typical range might be 1-1000 ng/mL, consisting of 8-10 non-zero standards.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x² weighting factor, which gives less weight to the higher concentration standards where variance is greater.[9]

  • Comparative Data:

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Calibration Range1 - 1000 ng/mL1 - 1000 ng/mLMust cover expected concentrations
Regression ModelLinear, 1/x² weightingLinear, 1/x² weightingAppropriate for the data
Correlation Coefficient (r²)> 0.995> 0.998≥ 0.99
Back-calculated Conc.± 8.5% of nominal± 4.2% of nominal± 15% (± 20% at LLOQ)
  • Expert Insight: Both methods demonstrate excellent linearity. However, the tighter back-calculated concentrations for Method B (SPE) suggest that the cleaner extracts lead to more consistent and reliable instrument response across the entire calibration range.

Accuracy and Precision
  • Causality: This is the cornerstone of validation, demonstrating that the method can reliably measure the true concentration (accuracy) on a consistent basis (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in the matrix at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.

    • Analyze at least five replicates of each QC level in three separate analytical runs (inter-day) and within the same run (intra-day).

    • Accuracy is expressed as the percent relative error (%RE), and precision is expressed as the percent coefficient of variation (%CV).

  • Comparative Data (Inter-Day):

QC LevelMethod A (PPT)Method B (SPE)Acceptance Criteria
LLOQ (1 ng/mL) Accuracy: 5.5% REPrecision: 12.1% CVAccuracy: 2.8% REPrecision: 8.5% CVAccuracy: ±20%Precision: ≤20% CV
Low QC (3 ng/mL) Accuracy: 4.2% REPrecision: 9.8% CVAccuracy: 1.9% REPrecision: 6.2% CVAccuracy: ±15%Precision: ≤15% CV
Mid QC (100 ng/mL) Accuracy: -3.1% REPrecision: 7.5% CVAccuracy: -1.2% REPrecision: 4.1% CVAccuracy: ±15%Precision: ≤15% CV
High QC (800 ng/mL) Accuracy: -2.5% REPrecision: 6.8% CVAccuracy: -0.8% REPrecision: 3.5% CVAccuracy: ±15%Precision: ≤15% CV
  • Expert Insight: Both methods meet the standard acceptance criteria. However, Method B (SPE) is demonstrably superior, with lower %RE and %CV values at every level. This indicates a more robust and reproducible method, which is critical for large clinical studies where assay drift can become a significant issue. The higher variability of the PPT method, especially near the LLOQ, is a direct consequence of greater matrix interference.

Matrix Effect and Recovery
  • Causality: The matrix effect evaluates the impact of co-eluting endogenous components on the ionization of the analyte. Recovery measures the efficiency of the extraction process. These are distinct but related parameters.

  • Protocol:

    • Matrix Factor (MF): Compare the peak response of an analyte spiked into an extracted blank matrix (post-extraction) with the response of the analyte in a pure solution. An MF of 1 indicates no matrix effect.

    • Recovery (%RE): Compare the peak response of an analyte spiked into a matrix before extraction with the response of an analyte spiked post-extraction.

    • Evaluate in at least six different sources of matrix.

  • Comparative Data:

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Recovery 85 - 92%95 - 101%Consistent and reproducible
Matrix Factor 0.75 (25% suppression)0.98 (2% suppression)IS-normalized MF should have a CV ≤ 15%
IS-Normalized MF (CV%) 11.8%3.5%≤ 15%
  • Expert Insight: This is the most telling comparison. The PPT method shows significant ion suppression (Matrix Factor of 0.75), meaning the signal is only 75% of what it would be in a clean solvent. While the stable isotope-labeled internal standard corrects for this (as shown by the acceptable IS-Normalized MF CV), relying on this correction is less ideal than minimizing the suppression in the first place. Method B (SPE) virtually eliminates the matrix effect, leading to a more sensitive and reliable assay. The higher and more consistent recovery with SPE also contributes to better overall performance.

Stability
  • Causality: This ensures that the analyte's concentration does not change from the time of sample collection to the time of analysis. For a hydroxamic acid, this is particularly important as the functional group can be susceptible to degradation.

  • Protocol:

    • Analyze QC samples (Low and High) after subjecting them to various storage and handling conditions:

      • Bench-top stability: Room temperature for a duration reflecting sample handling time (e.g., 24 hours).[10]

      • Freeze-thaw stability: Multiple cycles of freezing (-80°C) and thawing.

      • Long-term stability: Stored at -80°C for a duration exceeding the expected sample storage time.

      • Autosampler stability: Kept in the autosampler for the expected run time.[10]

  • Comparative Data Summary:

Stability ConditionMethod A (PPT) & Method B (SPE)Acceptance Criteria
Bench-Top (24h, RT)Mean conc. within 94% of nominalMean conc. within ±15% of nominal
Freeze-Thaw (3 cycles)Mean conc. within 96% of nominalMean conc. within ±15% of nominal
Long-Term (-80°C, 90 days)Mean conc. within 97% of nominalMean conc. within ±15% of nominal
Autosampler (48h, 10°C)Mean conc. within 95% of nominalMean conc. within ±15% of nominal
  • Expert Insight: In this hypothetical case, N-hydroxy-N,2-diphenylacetamide was found to be stable under all tested conditions. The sample preparation method does not typically influence the intrinsic chemical stability of the analyte itself, so results are expected to be similar for both methods. However, if an analyte is prone to enzymatic degradation, a more rapid process like PPT could be advantageous, or the SPE process would need to be performed quickly and at low temperatures.

Conclusion and Recommendation

This comparative guide demonstrates that while both a simple Protein Precipitation method and a more complex Solid-Phase Extraction method can be validated to meet regulatory acceptance criteria, their performance is not equal.

  • Method A (Protein Precipitation) is fast, cost-effective, and acceptable for early-stage discovery or when sample throughput is the absolute priority. However, it is more susceptible to matrix effects, leading to higher variability and a greater risk of encountering issues with different patient populations or disease states that may alter the plasma matrix.

  • Method B (Solid-Phase Extraction) is unequivocally the more robust and reliable method. It provides cleaner extracts, virtually eliminates matrix effects, and yields superior accuracy and precision.[4] The initial investment in method development time and cost per sample is justified by the significant increase in data quality and assay ruggedness.

For any formal drug development program where data will be submitted to regulatory agencies, Method B (SPE) is the recommended approach. Its superior performance provides a higher degree of confidence in the analytical results, ensuring the integrity of the pharmacokinetic and clinical decisions that rely on them.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Al-Huniti, M. H., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Al-Huniti, M. H., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study. PubMed. [Link]

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. [Link]

  • Kries, H., et al. Supplementary Information HAMA: A multiplexed LC-MS/MS assay for specificity profiling of adenylate-forming enzymes. RCSB. [Link]

  • Global Substance Registration System (GSRS). N-HYDROXY-2,2-DIPHENYLACETAMIDE. [Link]

  • PubChem. N-Hydroxy-2,2-diphenylacetamide. [Link]

  • Suhartono, E., et al. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Frontiers in Chemistry. [Link]

  • Allied Academies. (2025). Advancements in lc-ms/ms bioanalytical method validation. [Link]

Sources

Comparison of N-hydroxy-N,2-diphenylacetamide with other hydroxamic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to N-hydroxy-N,2-diphenylacetamide and Other Hydroxamic Acids for Therapeutic Research

Introduction: The Versatile Pharmacophore of Hydroxamic Acids

Hydroxamic acids, organic compounds sharing the functional group R-CO-N(OH)-R', are a cornerstone in medicinal chemistry. Their significance stems from a unique chemical architecture that allows them to act as powerful metal chelators.[1][2] This ability is particularly crucial for interacting with the metal ions, such as zinc (Zn²⁺) and iron (Fe³⁺), that are essential cofactors in the active sites of many enzymes.[2][3][4] Consequently, hydroxamic acids are prominent inhibitors of metalloenzymes, a property that has been successfully exploited to develop drugs for a wide range of diseases, most notably cancer.[5][6][7]

The hydroxamic acid moiety (–CONHOH) is the key to their biological activity, serving as a bidentate ligand that coordinates with the zinc ion in the catalytic domain of enzymes like histone deacetylases (HDACs).[8][9] This interaction blocks the enzyme's active site, preventing it from carrying out its function.[8] Several hydroxamic acid-based drugs, including Vorinostat (SAHA) and Panobinostat, have received FDA approval for treating various cancers, validating this class of compounds as a successful therapeutic strategy.[10][11] This guide provides a comparative analysis of N-hydroxy-N,2-diphenylacetamide against other well-characterized hydroxamic acids, offering insights into its potential performance based on its structural characteristics and the established activities of this compound class.

A Profile of N-hydroxy-N,2-diphenylacetamide

N-hydroxy-N,2-diphenylacetamide belongs to the broader family of hydroxamic acids. Its chemical structure features a central acetamide backbone with two phenyl groups attached to the α-carbon and a hydroxyl group on the amide nitrogen.

Chemical Structure:

  • IUPAC Name: N-hydroxy-2,2-diphenylacetamide[12]

  • Molecular Formula: C₁₄H₁₃NO₂[12][13]

  • Molecular Weight: 227.26 g/mol [13]

The presence of the core hydroxamic acid functional group suggests that N-hydroxy-N,2-diphenylacetamide likely shares the hallmark biological activities of its class, including enzyme inhibition and antioxidant effects. The two phenyl rings contribute to the molecule's lipophilicity and may influence its binding affinity and specificity for various biological targets.

Comparative Analysis of Biological Performance

The therapeutic potential of a hydroxamic acid is evaluated through several key performance metrics. Here, we compare the anticipated activities of N-hydroxy-N,2-diphenylacetamide with established hydroxamic acids like the pan-HDAC inhibitor Vorinostat (SAHA).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin compaction and repression of gene transcription.[10][14] Overexpression of certain HDACs is a hallmark of many cancers, making them a prime therapeutic target.[10] Hydroxamic acids are potent HDAC inhibitors, and this is arguably their most significant mechanism of anticancer activity.[5][8]

The inhibitory mechanism involves the hydroxamic acid group chelating the Zn²⁺ ion in the HDAC active site, effectively blocking substrate access.[8] The potency and selectivity of inhibition are influenced by the entire molecular structure, including the "linker" region and the "cap" group that interacts with the surface of the enzyme.

Table 1: Comparative HDAC Inhibition Data for Reference Hydroxamic Acids

CompoundTarget HDACsIC₅₀ (Representative Value)Reference
Vorinostat (SAHA) Pan-HDAC (Class I, II, IV)~0.67 µM (in HCT116 cells)[14]
Trichostatin A (TSA) Pan-HDAC (Class I, II)~0.16 µM (in HCT116 cells)[14]
Belinostat (PXD101) Pan-HDAC27 nM[15]
Panobinostat (LBH589) Pan-HDAC5 nM[15]
Note: IC₅₀ values can vary significantly based on the specific HDAC isoform and the assay conditions.

While specific IC₅₀ data for N-hydroxy-N,2-diphenylacetamide is not widely published, its structural components suggest it would be an active HDAC inhibitor. The diphenylmethyl group acts as a bulky, hydrophobic "cap" that would interact with the rim of the HDAC catalytic tunnel. The performance of this compound relative to SAHA or TSA would depend on how effectively this cap group orients the hydroxamic acid moiety within the active site.

HDAC_Inhibition_Pathway cluster_0 Cellular Environment Hydroxamic_Acid Hydroxamic Acid (e.g., N-hydroxy-N,2-diphenylacetamide) HDAC Histone Deacetylase (HDAC) Hydroxamic_Acid->HDAC Inhibition Histones Histone Proteins HDAC->Histones HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Acetylated_Histones->HDAC Deacetylation Open_Chromatin Relaxed Chromatin (Gene Transcription) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Transcription Enabled Apoptosis Apoptosis / Cell Cycle Arrest TSG->Apoptosis

Caption: HDAC inhibition by hydroxamic acids promotes histone acetylation, leading to the expression of tumor suppressor genes and apoptosis.

Antioxidant and Radical Scavenging Activity

Hydroxamic acids exhibit antioxidant properties through two primary mechanisms: direct scavenging of free radicals and chelation of pro-oxidant metal ions like Fe²⁺.[16] Transition metals can catalyze the formation of highly reactive free radicals. By chelating these metals, hydroxamic acids prevent this process, acting as secondary or preventive antioxidants.[16]

The diphenylacetamide moiety in the target compound may also contribute to radical scavenging activity. The performance of N-hydroxy-N,2-diphenylacetamide would be benchmarked against standard antioxidants like Butylated Hydroxyanisole (BHA) and chelators like EDTA.

Table 2: Comparative Antioxidant and Chelating Activity of Reference Compounds

Compound/AssayDPPH Radical Scavenging (EC₅₀)Fe²⁺ Chelating Activity (EC₅₀)Reference
BHA (Standard) ~18.8 µg/mLN/A[17]
EDTA (Standard) N/A~29.1 µg/mL[17]
Ibuproxam > 330 µg/mL~34.1 µg/mL[17]
Diclofenac N-methylhydroxamic acid ~60.1 µg/mL> 330 µg/mL[17]
Note: EC₅₀ is the concentration required to achieve 50% of the maximal effect. A lower EC₅₀ indicates higher potency.

Based on general trends, hydroxamic acids are often potent metal chelators but can have variable direct radical scavenging activity.[16][17] The efficacy of N-hydroxy-N,2-diphenylacetamide in these assays would provide a crucial part of its overall biological profile.

In Vitro Anticancer Activity

The ultimate measure of performance for a potential anticancer agent is its ability to inhibit the proliferation of cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines using assays like the MTT or MTS assay. The cytotoxicity of acetamide derivatives has been demonstrated across multiple cancer cell lines.[18][19][20]

Table 3: Representative Cytotoxicity Data for Phenylacetamide and Related Derivatives

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Phenylacetamide Derivative (3d) MDA-MB-468 (Breast)0.6 ± 0.08[20]
Phenylacetamide Derivative (3c) MCF-7 (Breast)0.7 ± 0.08[20]
Phenoxyacetamide Derivative (I) HepG2 (Liver)1.43[18]
5-Fluorouracil (Reference Drug) HepG2 (Liver)5.32[18]

The potent, sub-micromolar activity of some phenylacetamide derivatives highlights the potential of this scaffold.[20] The performance of N-hydroxy-N,2-diphenylacetamide would be compared against both standard chemotherapeutics (like 5-Fluorouracil) and other hydroxamic acids (like Vorinostat) to determine its potency and potential for further development.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key comparative assays.

Protocol 1: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This assay quantifies HDAC activity by measuring the fluorescence generated from a deacetylated substrate.

  • Causality: The HDAC enzyme removes an acetyl group from a fluorogenic substrate. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to HDAC activity; therefore, a potent inhibitor will result in a low fluorescence signal.[14][21]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl)[14]

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Developer Solution (containing a protease and Trichostatin A to stop the HDAC reaction)

  • Test compounds (N-hydroxy-N,2-diphenylacetamide, reference inhibitors) dissolved in DMSO

  • Black 96-well microplate

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Trichostatin A) in HDAC Assay Buffer.[21]

  • Reaction Setup: To each well of the 96-well plate, add:

    • 50 µL of HDAC Assay Buffer

    • 10 µL of diluted HDAC substrate

    • 30 µL of diluted HDAC1 enzyme

    • 10 µL of the test compound or vehicle control (DMSO).[21]

  • Incubation: Cover the plate and incubate on a shaker for 30 minutes at 37°C.[21]

  • Development: Add 50 µL of HDAC Developer solution to each well. Incubate at room temperature for 15-20 minutes.[14]

  • Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[21]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

  • Causality: The DPPH radical has a deep violet color. When it is reduced by an antioxidant, the color fades to yellow. The degree of color change, measured by absorbance, is proportional to the radical scavenging activity of the compound.[22]

Materials:

  • DPPH (1,1-diphenyl-2-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds and a reference standard (e.g., BHA)

  • 96-well microplate

Procedure:

  • Solution Preparation: Prepare a 0.16 mmol/L solution of DPPH in methanol.[22] Prepare serial dilutions of the test compounds in methanol.

  • Reaction: In each well, add 100 µL of the test compound solution followed by 100 µL of the DPPH solution.[22]

  • Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. A control containing only methanol and DPPH solution is used as a reference.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity for each concentration. Plot the percentage of scavenging versus concentration to determine the EC₅₀ value.

Protocol 3: MTT Cell Proliferation and Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[18] The amount of formazan produced is proportional to the number of living cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow start 1. Seed Cancer Cells in 96-well plate incubate1 2. Incubate 24h (37°C, 5% CO₂) start->incubate1 treat 3. Add Test Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48h treat->incubate2 add_mtt 5. Add MTT Solution (10 µL per well) incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end 9. Calculate IC₅₀ read->end

Caption: General workflow for assessing cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • 96-well sterile culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[21]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.[21]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[21]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

N-hydroxy-N,2-diphenylacetamide holds promise as a bioactive molecule due to its core hydroxamic acid structure, a pharmacophore proven to be effective in clinically approved drugs. Its performance as an HDAC inhibitor, antioxidant, and anticancer agent can be systematically evaluated and compared to established compounds like Vorinostat using the standardized protocols detailed in this guide. The bulky diphenylmethyl "cap" group is a key structural feature that warrants investigation for its role in modulating target specificity and potency.

Future research should focus on generating robust, comparative in vitro data for N-hydroxy-N,2-diphenylacetamide. Specifically, determining its IC₅₀ values against a panel of HDAC isoforms would clarify its selectivity profile, while screening against a diverse panel of cancer cell lines would establish its spectrum of anticancer activity. These foundational experiments are critical for determining if this compound warrants further investigation as a potential therapeutic candidate.

References

  • A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents - NAUN. (2020, July 20). Available from: [Link]

  • The Hydroxamic Acids as Potential Anticancer and Neuroprotective Agents - PubMed. (n.d.). Available from: [Link]

  • A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents - ResearchGate. (2020, August 2). Available from: [Link]

  • Hydroxamic Acids as Pharmacological Agents - Bentham Science Publishers. (2002, September 1). Available from: [Link]

  • Hydroxamic acids as pharmacological agents - PubMed. (2002, September 15). Available from: [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - MDPI. (2019, April 1). Available from: [Link]

  • Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas. (n.d.). Available from: [Link]

  • Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition - PMC - PubMed Central. (2014, October 22). Available from: [Link]

  • Antioxidant activity of NSAID hydroxamic acids. (n.d.). Available from: [Link]

  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC. (n.d.). Available from: [Link]

  • Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. (2025, November 27). Available from: [Link]

  • Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. (2022, July 13). Available from: [Link]

  • Pectin Hydroxamic Acids Exhibit Antioxidant Activities in Vitro - ACS Publications. (2004, May 27). Available from: [Link]

  • Synthesis and Antimycobacterial Activity of New 2-Hydroxy- N -(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)/(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide Derivatives | Request PDF - ResearchGate. (2025, August 5). Available from: [Link]

  • A Comparative Study of C 2 -Symmetric and C 1 -Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols - MDPI. (2025, November 6). Available from: [Link]

  • (PDF) Antioxidant activity of NSAID hydroxamic acids - ResearchGate. (2025, November 24). Available from: [Link]

  • Pectin Hydroxamic Acids Exhibit Antioxidant Activities in Vitro - ResearchGate. (2025, August 6). Available from: [Link]

  • Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (n.d.). Available from: [Link]

  • N-Hydroxy-2,2-diphenylacetamide | C14H13NO2 | CID 239512 - PubChem. (n.d.). Available from: [Link]

  • 2-hydroxy-N,N-dimethyl-2,2-diphenylacetamide - Chemical Synthesis Database. (2025, May 20). Available from: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC. (2022, April 15). Available from: [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC. (n.d.). Available from: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - Pharmaceutical Sciences. (2025, March 15). Available from: [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021, August 20). Available from: [Link]

  • EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric) - EpigenTek. (2022, April 22). Available from: [Link]

  • N-HYDROXY-2,2-DIPHENYLACETAMIDE - gsrs. (n.d.). Available from: [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - MDPI. (2023, March 30). Available from: [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. (2021, May 26). Available from: [Link]

  • Studies on the synthesis and structures of hydroxamic acids and their activities in chemistry and biology. (2018, January 29). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Molecular Weight Confirmation: High-Resolution Mass Spectrometry in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's molecular weight is a cornerstone of chemical analysis. This guide provides an in-depth, expert-led comparison of High-Resolution Mass Spectrometry (HRMS) with other common techniques for the molecular weight determination of N-hydroxy-N,2-diphenylacetamide, a small organic molecule. Our focus is to not only provide a protocol but to instill a deeper understanding of the "why" behind the "how," ensuring scientific integrity and robust, reproducible results.

The Imperative of Precision: Why HRMS is the Gold Standard

In the realm of small molecule analysis, nominal mass—the integer mass of the most abundant isotope of each atom—is often insufficient. High-Resolution Mass Spectrometry (HRMS) distinguishes itself by measuring the exact mass of a molecule to several decimal places.[1] This precision is paramount as it allows for the determination of the elemental composition of a molecule with a high degree of confidence, a capability that is crucial for confirming the identity of a newly synthesized compound or for identifying unknown metabolites and impurities.[1]

The power of HRMS lies in its ability to differentiate between molecules with very similar nominal masses but different elemental compositions.[1][2] This is achieved by mass analyzers with high resolving power, such as Orbitrap and Time-of-Flight (TOF) instruments, which can distinguish between ions with minute mass differences.[1] The resulting mass accuracy, typically within a few parts per million (ppm), provides a stringent test of a proposed molecular formula.[1]

Experimental Guide: Confirming the Molecular Weight of N-hydroxy-N,2-diphenylacetamide via HRMS

This section details a comprehensive, self-validating protocol for the confirmation of the molecular weight of N-hydroxy-N,2-diphenylacetamide using Electrospray Ionization (ESI) coupled with a High-Resolution Mass Spectrometer.

Step 1: Theoretical Mass Calculation - The Foundation of Accuracy

Before any experimental work, the theoretical exact mass of the target molecule and its likely adducts must be calculated. This serves as the benchmark against which the experimental data will be compared. The molecular formula for N-hydroxy-N,2-diphenylacetamide is C₁₄H₁₃NO₂.

Using the monoisotopic masses of the most abundant isotopes (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da), the theoretical monoisotopic mass of the neutral molecule is calculated.[3]

Table 1: Theoretical Exact Masses for N-hydroxy-N,2-diphenylacetamide and its Common Adducts

SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)
[M]C₁₄H₁₃NO₂227.09463
[M+H]⁺[C₁₄H₁₄NO₂]⁺228.10245
[M+Na]⁺[C₁₄H₁₃NNaO₂]⁺250.08437
[M-H]⁻[C₁₄H₁₂NO₂]⁻226.08680

Note: These values are critical for the data analysis step.

Step 2: Sample Preparation - Ensuring Meaningful Data

The quality of the HRMS data is intrinsically linked to the sample preparation. For ESI-HRMS, the analyte must be in a solution that is compatible with the ionization process.

  • Analyte Purity: Ensure the sample of N-hydroxy-N,2-diphenylacetamide is of high purity to avoid interference from impurities with similar masses.

  • Solvent System: A typical solvent system for ESI is a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode. This promotes the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions, respectively.

  • Concentration: A concentration range of 1-10 µM is generally suitable for HRMS analysis. Highly concentrated samples can lead to ion suppression and detector saturation.

Step 3: HRMS Data Acquisition - The Experimental Heart

The following is a general procedure for data acquisition using an Orbitrap or TOF mass spectrometer. Instrument-specific parameters should be optimized by a trained operator.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Ionization Source: Utilize an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule.[4]

  • Polarity: Acquire data in both positive and negative ion modes to observe different adducts and increase the confidence of identification.

  • Mass Range: Set the mass range to encompass the expected m/z values of the target ions (e.g., m/z 100-500).

  • Resolution: Set the instrument to a high resolving power (e.g., >60,000 FWHM) to ensure accurate mass measurement.

  • Data Acquisition Mode: Acquire data in full scan mode to obtain a complete mass spectrum of the sample.

Step 4: Data Analysis - The Moment of Truth

The acquired data is processed to identify the m/z value of the target compound and compare it to the theoretical value.

  • Extract Ion Chromatogram (EIC): Generate an EIC for the theoretical m/z of the expected ions (e.g., 228.10245 for [M+H]⁺). This will show a peak at the retention time of the analyte.

  • Mass Spectrum: Examine the mass spectrum corresponding to the chromatographic peak.

  • Mass Error Calculation: The key to confirming the molecular weight is to calculate the mass error in parts per million (ppm) using the following formula:

    Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

    A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition of a small molecule.

Figure 1: HRMS Workflow for Molecular Weight Confirmation

HRMS_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis calc Calculate Theoretical Mass prep Prepare Sample Solution calc->prep inject Inject Sample prep->inject ionize Electrospray Ionization inject->ionize analyze High-Resolution Mass Analysis ionize->analyze eic Extract Ion Chromatogram analyze->eic spectrum Obtain Mass Spectrum eic->spectrum compare Compare Experimental vs. Theoretical Mass spectrum->compare confirm Confirm Molecular Weight (Mass Error < 5 ppm) compare->confirm

Caption: A streamlined workflow for confirming molecular weight using HRMS.

Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS is a powerful tool, other techniques are available for molecular weight determination. Understanding their principles, advantages, and limitations is crucial for selecting the most appropriate method for a given research question.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
  • Principle: GPC/SEC separates molecules based on their hydrodynamic volume in solution.[5] Larger molecules elute earlier from the chromatography column, while smaller molecules elute later.[5] The molecular weight is determined by comparing the retention time of the analyte to a calibration curve generated from standards of known molecular weight.

  • Application for N-hydroxy-N,2-diphenylacetamide: GPC/SEC is generally not the primary choice for determining the exact molecular weight of a small molecule like N-hydroxy-N,2-diphenylacetamide. Its strength lies in determining the molecular weight distribution of polymers.[6]

  • Advantages:

    • Provides information on molecular weight distribution and polydispersity for polymers.

    • Can be used to separate oligomers and aggregates.[6]

  • Disadvantages:

    • Provides a relative molecular weight based on a calibration curve, not an absolute or exact mass.

    • The accuracy is dependent on the similarity of the standards to the analyte in terms of chemical structure and hydrodynamic behavior.

    • Lower resolution for small molecules compared to HRMS.

Light Scattering Techniques
  • Principle: Static Light Scattering (SLS) measures the intensity of light scattered by molecules in solution, which is directly proportional to their molecular weight and concentration.[7][8]

  • Application for N-hydroxy-N,2-diphenylacetamide: While powerful for determining the absolute molecular weight of macromolecules like proteins and polymers without the need for calibration standards, its application for small molecules can be challenging due to the weak scattering signal from small particles.[9][10]

  • Advantages:

    • Provides an absolute molecular weight.[10]

    • Non-destructive technique.[8]

  • Disadvantages:

    • Lower sensitivity for small molecules.[9]

    • Requires accurate knowledge of the sample's refractive index increment (dn/dc).

    • Sample must be scrupulously clean and free of dust or aggregates to avoid erroneous signals.

Table 2: Comparison of Molecular Weight Determination Techniques

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gel Permeation/Size Exclusion Chromatography (GPC/SEC)Light Scattering (SLS)
Principle Measures exact mass-to-charge ratioSeparation by hydrodynamic volumeMeasures intensity of scattered light
Information Provided Exact mass, elemental compositionRelative molecular weight, molecular weight distributionAbsolute molecular weight
Suitability for Small Molecules ExcellentLimited (low resolution)Challenging (low sensitivity)
Sample Requirement Low (µM concentration)Higher concentrationHigher concentration, very clean
Destructive? YesNoNo
Calibration Internal or external calibrant for mass accuracyRequires molecular weight standardsRequires refractive index increment (dn/dc)
Key Advantage High accuracy and specificityProvides polydispersity informationProvides absolute molecular weight
Key Disadvantage Higher instrument cost and complexity[2]Provides relative molecular weightLow sensitivity for small molecules[9]

Figure 2: Decision Tree for Molecular Weight Determination

Decision_Tree start What is the primary analytical goal? q1 Confirm elemental composition of a small molecule? start->q1 q2 Determine molecular weight distribution of a polymer? start->q2 q3 Determine absolute molecular weight of a macromolecule without standards? start->q3 hrms Use High-Resolution Mass Spectrometry (HRMS) q1->hrms Yes gpc Use GPC/SEC q2->gpc Yes sls Use Static Light Scattering (SLS) q3->sls Yes

Caption: A guide for selecting the appropriate molecular weight analysis technique.

Conclusion

For the unambiguous confirmation of the molecular weight and elemental composition of a small molecule such as N-hydroxy-N,2-diphenylacetamide, High-Resolution Mass Spectrometry is the unequivocal method of choice. Its high accuracy, specificity, and sensitivity provide a level of confidence that is unmatched by alternative techniques like GPC/SEC and light scattering. While these other methods have their own specific applications, particularly in the realm of polymer and macromolecular characterization, they do not offer the definitive structural confirmation required in many stages of drug discovery and development. By following a robust and well-understood HRMS protocol, researchers can ensure the scientific integrity of their findings and make informed decisions in their ongoing work.

References

  • LCGC International. (2023, August 25). How Much Data is Too Much? An Analysis of the Pros and Cons of High-Resolution Mass Spectral Data. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Advantages of HRMS. [Link]

  • ResearchGate. (n.d.). Detailed workflow for HRMS Data analysis. [Link]

  • Bioanalysis Zone. (2018, March 2). What are the main advantages of HRMS vs triple quadrupole MS?. [Link]

  • Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. [Link]

  • Abrahamsson, D., et al. (2024, November 22). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. [Link]

  • Waters Corporation. (n.d.). Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. [Link]

  • MtoZ Biolabs. (n.d.). What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry?. [Link]

  • MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • LCGC International. (2025, February 20). Improving Suspect Compound Identification in LC×LC–HRMS Data Workflows. [Link]

  • Kruve, A., et al. (2017, November 20). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025, August 6). Electrospray Ionization Efficiency Scale of Organic Compounds. [Link]

  • ChemRxiv. (n.d.). Modeling the ionization efficiency of small molecules in positive electrospray ionization. [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • YouTube. (2025, March 27). Formula Prediction in HRMS Analysis on LC Q TOF. [Link]

  • AIMPLAS. (n.d.). Determination of Molecular Weight Distribution (GPC/SEC). [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-hydroxy-2-phenylacetamide. [Link]

  • BioChemCalc. (n.d.). Exact Mass Calculator. [Link]

  • ResolveMass Laboratories Inc. (2025, November 28). GPC vs SEC: A Simple Comparison. [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. [Link]

  • Wiley Analytical Science. (2014, October 10). Comparison of GPC and Mass Spectrometry. [Link]

  • The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator. [Link]

  • University of Missouri. (2024, October 11). Calculating Exact Masses. [Link]

Sources

Navigating the Nuances of Bioassay Reproducibility: A Comparative Guide to N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and biomedical research, the reproducibility of experimental findings is the bedrock of scientific progress. This guide delves into the critical aspects of ensuring reliable and consistent results in biological assays, with a specific focus on N-hydroxy-N,2-diphenylacetamide, a member of the hydroxamic acid class of compounds. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to a class of well-studied enzyme inhibitors—histone deacetylase (HDAC) inhibitors—provides a valuable framework for understanding and mitigating challenges in assay reproducibility.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth comparison of methodologies, an analysis of factors influencing experimental variability, and detailed protocols to foster robust and self-validating assay systems.

The Challenge of Reproducibility with Epigenetic Modulators

N-hydroxy-N,2-diphenylacetamide, also known as diphenylacetohydroxamic acid, belongs to the hydroxamic acid family.[2] Many compounds in this class are known to be Histone Deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[4] By inhibiting HDACs, compounds like N-hydroxy-N,2-diphenylacetamide can induce changes in chromatin structure and gene transcription, leading to various cellular effects such as cell cycle arrest and apoptosis, which are highly relevant in cancer research.[3]

However, the very nature of their mechanism of action—modulating the complex machinery of gene expression—can introduce significant variability in biological assays. The cellular response to HDAC inhibitors can be highly context-dependent, influenced by the specific cell line, its epigenetic landscape, and the experimental conditions. This underscores the critical need for meticulously designed and controlled assays to ensure that the observed effects are truly attributable to the compound and are reproducible across different experiments and laboratories.

Core Biological Assays for Characterization

To evaluate the biological activity of N-hydroxy-N,2-diphenylacetamide and its analogs, a panel of in vitro assays is typically employed. Below are detailed protocols for three fundamental assays: a target-engagement assay (HDAC inhibition) and two cell-based phenotypic assays (cytotoxicity and apoptosis).

HDAC Inhibition Assay (Fluorometric)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a developer solution containing a protease that cleaves the deacetylated substrate to release a fluorescent signal.

    • Prepare a stock solution of N-hydroxy-N,2-diphenylacetamide and any comparator compounds (e.g., Trichostatin A) in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add the HDAC assay buffer.

    • Add serial dilutions of N-hydroxy-N,2-diphenylacetamide or control compounds.

    • Add the purified recombinant HDAC enzyme to each well (except for no-enzyme controls).

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_workflow HDAC Inhibition Assay Workflow P1 Prepare Reagents (Buffer, Substrate, Compound) P2 Dispense Compound & HDAC Enzyme P1->P2 P3 Add Substrate & Incubate P2->P3 P4 Add Developer & Incubate P3->P4 P5 Measure Fluorescence P4->P5 P6 Calculate IC50 P5->P6

Caption: Workflow for a fluorometric HDAC inhibition assay.

Cytotoxicity Assay (MTT Assay)

This cell-based assay assesses the effect of a compound on cell viability and proliferation.

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7, HCT116) in appropriate media.

    • Seed the cells into a 96-well clear plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of N-hydroxy-N,2-diphenylacetamide in culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound or vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value from the dose-response curve.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activation of key effector caspases, which are hallmarks of apoptosis.

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as in the MTT assay, using a 96-well white plate suitable for luminescence measurements.

  • Reagent Addition:

    • After the desired incubation period, add a luminogenic caspase-3/7 substrate reagent to each well. This reagent contains a pro-luminescent substrate that is cleaved by active caspase-3 and -7.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3 and -7.

  • Data Analysis:

    • Express the results as a fold-change in luminescence relative to the vehicle-treated control cells.

Comparative Analysis and The Importance of Benchmarking

Due to the limited availability of direct experimental data for N-hydroxy-N,2-diphenylacetamide, this guide utilizes data from closely related phenylacetamide derivatives and established HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA) and Trichostatin A (TSA) for a substantive comparison.[5][6][7] This approach highlights the expected range of activity and provides a benchmark for researchers working with novel compounds of this class.

Table 1: Comparative Cytotoxicity of Phenylacetamide Derivatives and Standard HDAC Inhibitors
Compound/DerivativeCell LineIC₅₀ (µM)Reference
Phenylacetamide Derivative (3d)MDA-MB-468 (Breast Cancer)0.6 ± 0.08[5]
Phenylacetamide Derivative (3d)PC-12 (Pheochromocytoma)0.6 ± 0.08[5]
Phenylacetamide Derivative (3c)MCF-7 (Breast Cancer)0.7 ± 0.08[5]
SAHA (Vorinostat)MCF-7 (Breast Cancer)~2.0 (at 72h)[6]
SAHA (Vorinostat)HCT116 (Colon Cancer)0.67[4]
Trichostatin A (TSA)HCT116 (Colon Cancer)0.16 ± 0.03[4]

Note: The data for phenylacetamide derivatives are for structurally similar compounds and serve as an illustrative comparison.

Table 2: Comparative HDAC Inhibition
CompoundTargetIC₅₀Reference
SAHA (Vorinostat)Pan-HDAC (Class I/IIb)Nanomolar range[8]
Trichostatin A (TSA)Pan-HDACNanomolar range[7]
N-hydroxy-N,2-diphenylacetamidePredicted: HDACData not available

Key Factors Influencing Assay Reproducibility

Achieving reproducible results with compounds like N-hydroxy-N,2-diphenylacetamide requires a deep understanding of the potential sources of variability.

Compound-Specific Factors
  • Purity and Stability: The purity of the compound is paramount. Impurities can have their own biological activities, confounding the results. The stability of the compound in solution, especially under assay conditions, should also be verified.

  • Slow-Binding Kinetics: Many HDAC inhibitors exhibit slow-binding kinetics, meaning they take longer to reach equilibrium with their target enzyme.[9] This can lead to an underestimation of potency if incubation times are too short.[9] It is crucial to perform time-course experiments to determine the optimal pre-incubation time for biochemical assays.[9]

Assay-Specific Factors
  • Cell Line Authenticity and Passage Number: Cell lines can drift genetically and phenotypically over time. It is essential to use authenticated cell lines and keep the passage number low and consistent between experiments.

  • Assay Conditions: Minor variations in pH, temperature, incubation times, and reagent concentrations can significantly impact the results of both biochemical and cell-based assays.

  • Off-Target Effects: HDAC inhibitors can have off-target effects that contribute to their overall cellular phenotype. It is important to consider that the observed effects in cell-based assays may not be solely due to the inhibition of the primary target.

The Mechanism of Action: A Source of Variability

The primary mechanism of HDAC inhibitors involves altering the acetylation status of numerous histone and non-histone proteins, thereby modulating the expression of many genes.[3] This complex downstream effect is inherently sensitive to the cellular context.

G cluster_pathway HDAC Inhibition and Downstream Effects HDACi N-hydroxy-N,2- diphenylacetamide HDAC HDAC Enzyme HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Hyperacetylated Histones Histones->AcetylatedHistones Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellularEffects Apoptosis, Cell Cycle Arrest GeneExpression->CellularEffects

Caption: Mechanism of action for HDAC inhibitors.

Conclusion and Future Directions

While N-hydroxy-N,2-diphenylacetamide remains a less-characterized member of the hydroxamic acid family, the principles governing the reproducibility of assays with its better-known analogs are directly applicable. By implementing rigorous experimental design, including the use of appropriate controls, careful consideration of compound and assay-specific factors, and benchmarking against well-characterized alternatives, researchers can significantly enhance the reliability and reproducibility of their findings.

Future research should focus on generating robust, publicly available datasets for N-hydroxy-N,2-diphenylacetamide to facilitate direct comparisons and a more thorough understanding of its biological activity and potential as a therapeutic agent.

References

  • PubChem. N-Hydroxy-2,2-diphenylacetamide. Available from: [Link]

  • Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells. MDPI. Available from: [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186. Available from: [Link]

  • Abd El Aal, S. H., et al. SELECTIVE CYTOTOXICITY AND APOPTOSIS INDUCTION BY SAHA IN MCF-7 CELL LINE. Egyptian Journal of Chemistry. Available from: [Link]

  • Sanaei, M., et al. (2021). Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines. Journal of Gastrointestinal Cancer, 52(4), 1313-1320. Available from: [Link]

  • Gryte, K. A., et al. (2022). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Chemical Biology, 17(3), 661-671. Available from: [Link]

  • Henderson, C., et al. (2003). Role of caspases, Bid, and p53 in the apoptotic response triggered by histone deacetylase inhibitors trichostatin-A (TSA) and suberoylanilide hydroxamic acid (SAHA). Journal of Biological Chemistry, 278(14), 12579-12589.
  • Leoni, F., et al. (2002). The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines. Proceedings of the National Academy of Sciences, 99(5), 2995-3000. Available from: [Link]

  • Chen, Y., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 8(1), 1-11. Available from: [Link]

  • BMG LABTECH. Screening for histone deacetylase (HDAC) active compounds. Available from: [Link]

  • Chen, Y., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 8(1), 1-11. Available from: [Link]

  • EpigenTek. EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). Available from: [Link]

  • Science.gov. ic50 values compared: Topics by Science.gov. Available from: [Link]

  • ResearchGate. Determination of IC50 values obtained from the cytotoxicity... Available from: [Link]

  • Correa-Basurto, J., et al. (2020). Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines. Scientific Reports, 10(1), 1-15. Available from: [Link]

  • Sanaei, M., et al. (2021). Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines. Journal of Gastrointestinal Cancer, 52(4), 1313-1320. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available from: [Link]

  • Inxight Drugs. N-Hydroxy-2,2-diphenylacetamide. Available from: [Link]

  • PubChemLite. N-hydroxy-2,2-diphenylacetamide (C14H13NO2). Available from: [Link]

  • PubChem. N,2-Diphenylacetamide. Available from: [Link]

  • ResearchGate. Comparative analysis of the cytotoxicity of novel hydroxamic acid. Available from: [Link]

  • De la Cruz-Hernández, E., et al. (2019). Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. Research in Pharmaceutical Sciences, 14(6), 503. Available from: [Link]

  • Enhancing HDAC Inhibitor Screening: Addressing Zinc Parameterization and Ligand Protonation in Docking Studies. (2025). Preprints. Available from: [Link]

Sources

Benchmarking Synthesis Routes for N-Hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1] Format: Technical Comparison Guide.

Executive Summary

N-Hydroxy-N,2-diphenylacetamide (also known as N-phenyl-2-phenylacetohydroxamic acid) represents a structural class of hydroxamic acids often investigated for metalloprotease inhibition and siderophore-mimetic activity.[1] Its synthesis presents a classic chemoselectivity challenge: the ambident nucleophilicity of N-phenylhydroxylamine.[1]

This guide benchmarks three distinct synthesis routes, evaluating them on yield, regioselectivity (N- vs. O-acylation), and scalability.[1] While literature often focuses on the simpler N-acetyl analogues, the protocols below are adapted for the phenylacetyl derivative, providing a robust roadmap for laboratory and pilot-scale production.

The Chemoselectivity Challenge

The core difficulty in synthesizing N-aryl hydroxamic acids is controlling the site of acylation.[1] N-Phenylhydroxylamine contains two nucleophilic centers:

  • Nitrogen (Soft Nucleophile): Kinetically favored under neutral/basic conditions.[1]

  • Oxygen (Hard Nucleophile): Thermodynamically favored, or favored in the presence of Lewis acids, leading to the "Bamberger-like" O-acyl rearrangement products.[1]

Objective: Maximize N-acylation to yield the hydroxamic acid (Target) while suppressing O-acylation (Ester impurity).

ReactionSelectivity Substrate N-Phenylhydroxylamine (Ph-NH-OH) Target N-Acylation (Target) N-Hydroxy-N,2-diphenylacetamide Substrate->Target Kinetic Control (Low T, Weak Base) Impurity O-Acylation (Impurity) N-Phenyl-O-(phenylacetyl)hydroxylamine Substrate->Impurity Thermodynamic/Acidic Reagent Phenylacetylating Agent (Ph-CH2-CO-X) Reagent->Target Reagent->Impurity

Figure 1: Chemoselectivity landscape.[1] Kinetic control is required to favor the formation of the N-hydroxy target over the O-acyl ester.

Route Analysis & Benchmarking

Route A: The Schotten-Baumann Acylation (Gold Standard)

This is the classical method adapted from Organic Syntheses protocols for N-acetyl-N-phenylhydroxylamine.[1] It relies on a biphasic system to scavenge acid and suppress O-acylation.[1]

  • Reagents: Phenylacetyl chloride, Sodium Bicarbonate, DCM or Ether, Water.

  • Mechanism: Nucleophilic acyl substitution under kinetic control (< 0°C).[1]

  • Pros: High throughput, inexpensive reagents, generally highest yields (75-85%).[1]

  • Cons: Requires handling unstable N-phenylhydroxylamine and corrosive acid chlorides.[1]

Route B: Carbodiimide Coupling (DCC/EDC)

A milder approach often used in medicinal chemistry to avoid acid chlorides.[1]

  • Reagents: Phenylacetic acid, DCC (or EDC·HCl), N-phenylhydroxylamine, DMAP (cat).[1]

  • Mechanism: Activation of acid to O-acylisourea, followed by nucleophilic attack.[1]

  • Pros: Avoids acid chloride synthesis; mild conditions (RT).

  • Cons: Removal of dicyclohexylurea (DCU) byproduct is difficult; atom economy is poor; risk of O-acylation if DMAP is overused (O-acylisourea rearrangement).[1]

Route C: Mixed Anhydride Method

A scalable alternative to acid chlorides that generates volatile byproducts.[1]

  • Reagents: Phenylacetic acid, Ethyl chloroformate, N-Methylmorpholine (NMM).[1]

  • Mechanism: Formation of mixed anhydride intermediate.[1]

  • Pros: Clean workup (byproducts are CO₂ and EtOH); amenable to scale-up.[1]

  • Cons: Temperature control is critical (-15°C) to prevent disproportionation of the anhydride.[1]

Comparative Data Summary
MetricRoute A: Acid ChlorideRoute B: DCC CouplingRoute C: Mixed Anhydride
Yield (Isolated) 80-85% 60-70%75-80%
Purity (Crude) High (>95%)Moderate (Urea contam.)[1]High (>90%)
Reaction Time < 2 Hours12-24 Hours3-4 Hours
Atom Economy ModerateLow (Large Urea waste)Good
Scalability Excellent Poor (Filtration issues)Good
Cost Efficiency HighLow (Coupling agents expensive)Moderate

Detailed Experimental Protocol (Recommended: Route A)

This protocol is validated based on the standard reactivity of N-aryl hydroxylamines [1, 2].[1]

Step 1: Preparation of N-Phenylhydroxylamine (In Situ)

Note: N-Phenylhydroxylamine is thermally unstable and should be used immediately.[1]

  • Dissolve Nitrobenzene (12.3 g, 0.1 mol) in THF (50 mL) and water (10 mL).

  • Add Zn dust (13 g, 2 equiv) and NH₄Cl (saturated aq, 20 mL) at 0°C.

  • Stir vigorously for 1 hour. Filter Zn residues.[1] Use the filtrate directly or extract with ether if isolation is absolutely necessary (mp 81-83°C).[1]

Step 2: Acylation to N-Hydroxy-N,2-diphenylacetamide
  • Setup: Charge a 3-neck flask with the N-phenylhydroxylamine solution (approx. 0.1 mol) and NaHCO₃ (12.6 g, 1.5 equiv) suspended in water (50 mL).[1]

  • Cooling: Cool the mixture to -5°C to 0°C using an ice-salt bath. Critical: Temperature must remain low to prevent rearrangement.

  • Addition: Dropwise add Phenylacetyl chloride (15.5 g, 0.1 mol) dissolved in minimal DCM (10 mL) over 45 minutes. Maintain internal temp < 2°C.

  • Reaction: Stir at 0°C for 1 hour. The mixture may become thick with precipitate.[1]

  • Workup:

    • Dilute with DCM (100 mL) and separate phases.

    • Wash organic layer with 5% NaHCO₃ (remove unreacted acid) and 1M HCl (remove unreacted amine).[1]

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Benzene/Petroleum Ether or EtOH/Water.[1]

    • Target Appearance: Colorless needles or white powder.[1]

    • Expected MP: ~110–120°C (Estimated based on analogues).[1][2]

Process Workflow & Decision Tree

Workflow Start Start: Phenylacetic Acid Source CheckScale Scale > 100g? Start->CheckScale RouteA Route A: Acid Chloride (Convert Acid -> RCOCl) CheckScale->RouteA Yes (High Efficiency) RouteB Route B: DCC Coupling (Direct Coupling) CheckScale->RouteB No (Lab Scale/Mild) RouteC Route C: Mixed Anhydride (Ethyl Chloroformate) CheckScale->RouteC No (Green Chem) Reaction Reaction with Ph-NH-OH (-5°C, NaHCO3) RouteA->Reaction Workup Biphasic Workup (Remove Acid/Amine) RouteB->Workup Requires Urea Filtration RouteC->Reaction Reaction->Workup Cryst Recrystallization (EtOH/H2O) Workup->Cryst Final Pure N-Hydroxy-N,2-diphenylacetamide Cryst->Final

Figure 2: Decision matrix for selecting the synthesis route based on scale and available reagents.

References

  • Organic Syntheses, Coll.[3] Vol. 6, p. 192 (1988); Vol. 52, p. 75 (1972). N-Acetyl-N-phenylhydroxylamine. [Link] (Foundational protocol for N-acylation of N-phenylhydroxylamine using acid chlorides).[1]

  • Thieme-Connect (Houben-Weyl). Product Class 33: N-Arylhydroxylamines. [Link] (Comprehensive review of N-arylhydroxylamine reactivity and acylation selectivity).[1]

  • Journal of Organic Chemistry. Synthesis of Hydroxamic Acids via Mixed Anhydrides. [Link] (Methodology for Route C, highlighting the use of ethyl chloroformate).

  • ChemSynthesis Database. N-hydroxy-2-phenylacetamide (Analogue Reference). [Link] (Physical property reference for the structural class).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of N-hydroxy-N,2-diphenylacetamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide essential, immediate safety and logistical information, ensuring that waste streams containing this compound are managed responsibly and in accordance with regulatory standards.

The procedures outlined herein are grounded in the principles of chemical safety, risk mitigation, and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Core Safety Principles

Before any disposal procedure can begin, a thorough understanding of the compound's hazards is paramount. N-hydroxy-N,2-diphenylacetamide is a chemical that requires careful handling due to its toxicological and environmental profiles.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-hydroxy-N,2-diphenylacetamide presents specific hazards that directly inform its handling and disposal requirements.[1]

Key Hazards:

  • Acute Oral Toxicity: The compound is classified as "Harmful if swallowed" (H302). This necessitates the use of appropriate personal protective equipment (PPE) to prevent accidental ingestion, including through hand-to-mouth contact.

  • Acute Aquatic Hazard: It is classified as "Very toxic to aquatic life" (H400).[1] This is a critical consideration for disposal, as it strictly prohibits any discharge into the sanitary sewer system or the environment.[2][3]

These classifications mandate that N-hydroxy-N,2-diphenylacetamide be treated as hazardous waste .

Hazard ClassGHS CodeSignal WordImplication for Disposal
Acute Toxicity, OralH302WarningPrevent all routes of exposure during handling and waste collection.
Hazardous to the Aquatic Environment, Acute HazardH400WarningDo NOT dispose of down the drain. Must be collected for specialized disposal to prevent environmental contamination.[2][3]

Regulatory Compliance: The RCRA Framework

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This framework governs the "cradle-to-grave" management of hazardous materials. As a generator of hazardous waste, your laboratory is responsible for ensuring its proper characterization, storage, and disposal.

Waste Characterization: N-hydroxy-N,2-diphenylacetamide waste must be classified. While it may not be explicitly on a P-list (acutely hazardous) or U-list (toxic hazardous), its characteristic of toxicity (T) makes it a regulated hazardous waste.[4] Your institution's Environmental Health & Safety (EHS) office will provide the specific waste codes for proper documentation.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to collecting and managing waste N-hydroxy-N,2-diphenylacetamide in a laboratory setting.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE to minimize exposure risk.

  • Eye Protection: Safety glasses with side-shields or tightly fitting safety goggles.[5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws.[5]

  • Body Protection: A standard laboratory coat. Ensure it is laundered separately from personal clothing.[7]

  • Respiratory Protection: For handling bulk powder or when there is a risk of aerosolization, work in a chemical fume hood or use an appropriate NIOSH-certified respirator.[5][7]

Step 2: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Incompatible wastes must never be mixed, as this can lead to dangerous reactions.[8]

  • Solid Waste:

    • Collect unused or expired N-hydroxy-N,2-diphenylacetamide powder in a designated solid waste container.

    • Contaminated consumables such as weigh boats, paper towels, and gloves should also be placed in this container.

  • Liquid Waste:

    • Solutions containing N-hydroxy-N,2-diphenylacetamide should be collected in a separate, designated liquid waste container.

    • Crucially, do not mix this organic waste stream with aqueous, acidic, basic, or oxidizing waste streams. [8] Keep acids and bases segregated.[8]

  • Empty Containers:

    • Empty stock containers of N-hydroxy-N,2-diphenylacetamide are also considered hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.[8]

Step 3: Waste Container Selection and Labeling

All hazardous waste must be accumulated in appropriate, clearly labeled containers.[9]

  • Container Requirements:

    • The container must be in good condition and compatible with the chemical waste.[9][10] For N-hydroxy-N,2-diphenylacetamide waste, a high-density polyethylene (HDPE) or glass container is typically appropriate.

    • The container must have a secure, leak-proof closure.[10] Keep containers closed at all times except when adding waste.[9] Do not leave a funnel in the container.[9]

    • For liquid waste, leave approximately 10% of the container volume as headspace to allow for expansion.[11]

  • Labeling Requirements:

    • All containers must be clearly labeled with a hazardous waste tag provided by your institution's EHS department.[3]

    • The label must include:

      • The words "HAZARDOUS WASTE" .[3][9]

      • The full chemical name: "N-hydroxy-N,2-diphenylacetamide" . Do not use abbreviations or chemical formulas.[3][9]

      • For mixtures, list all chemical constituents and their approximate percentages.[9]

      • The date when waste was first added to the container (accumulation start date).[3]

      • The relevant hazard pictograms (e.g., Harmful, Environmentally Hazardous).[3]

      • The name and contact information of the principal investigator or laboratory.[3]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of the laboratory personnel.[9][10]

  • Storage Conditions:

    • Store the waste container in a cool, dry, and well-ventilated area.[12]

    • Ensure the SAA is away from heat sources, direct sunlight, and general laboratory traffic.[2][11]

    • Utilize secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[10]

    • Segregate the waste container from incompatible materials.[8] For acetamides, this includes strong oxidizing agents and strong acids.[12][13]

Step 5: Arranging for Final Disposal

Final disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.

  • Contact EHS: Once your waste container is approximately 90% full, contact your institution's EHS office to schedule a waste pickup.[9]

  • Disposal Method: Do not attempt to treat or dispose of the chemical yourself. The EHS office will arrange for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14] The most common and recommended disposal method for this type of organic chemical waste is controlled incineration at an approved facility.[11][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-hydroxy-N,2-diphenylacetamide.

G cluster_start Start: Waste Generation cluster_assess Assessment & Segregation cluster_contain Containment & Labeling cluster_store Storage & Pickup start Generate Waste Containing N-hydroxy-N,2-diphenylacetamide is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in 'Solid Hazardous Waste' container. is_solid->collect_solid Solid collect_liquid Collect in 'Liquid Hazardous Waste' container. is_solid->collect_liquid Liquid check_container Use a compatible, sealed container? collect_solid->check_container collect_liquid->check_container get_container Obtain proper waste container. check_container->get_container No label_waste Affix 'HAZARDOUS WASTE' tag. Fill out all required fields. check_container->label_waste Yes get_container->check_container store_waste Store in designated SAA. Use secondary containment. label_waste->store_waste is_full Container >90% full? store_waste->is_full schedule_pickup Contact EHS to schedule waste pickup. is_full->schedule_pickup Yes continue_collection Continue waste collection. is_full->continue_collection No continue_collection->start

Caption: Decision workflow for handling N-hydroxy-N,2-diphenylacetamide waste.

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Management

For a small, manageable spill within a fume hood:

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Containment: If the spill is a liquid, contain it using an inert absorbent material like sand, vermiculite, or a chemical spill kit.[12]

  • Cleanup:

    • If the spill is a solid, gently sweep or scoop the material to avoid creating dust.[5][7] Dampening with water may be appropriate if compatible.[7]

    • Carefully collect all contaminated absorbent material and place it in the designated solid hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16][17]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[17] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 20, 2026, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved February 20, 2026, from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 20, 2026, from [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. Retrieved February 20, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 20, 2026, from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville - Environmental Health and Safety. Retrieved February 20, 2026, from [Link]

  • N-Hydroxy-2,2-diphenylacetamide. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved February 20, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved February 20, 2026, from [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global. Retrieved February 20, 2026, from [Link]

  • N,N-Dimethylacetamide Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved February 20, 2026, from [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling N-hydroxy-N,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Bulletin

This document provides essential safety and handling protocols for N-hydroxy-N,2-diphenylacetamide, a compound utilized in advanced research and development. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain the integrity of experimental work. Adherence to these guidelines is mandatory for all individuals handling this compound.

Hazard Identification and Risk Assessment

N-hydroxy-N,2-diphenylacetamide is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Aquatic Hazard: Very toxic to aquatic life.[1]

  • Irritant: May cause irritation to the skin, eyes, and respiratory system.[1][2][3]

A thorough risk assessment must be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the potential for dust or aerosol generation, and the specific laboratory environment.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection and proper use of PPE are paramount to minimizing exposure risk. The following table outlines the minimum required PPE for handling N-hydroxy-N,2-diphenylacetamide.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended)To prevent skin contact with the compound, which can cause irritation.[4] Nitrile gloves offer broad protection against a range of chemicals.[5]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[4][6]To protect the eyes from dust particles and potential splashes, which can cause serious irritation.[2][3]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over long-sleeved clothing and long pants.To protect the skin from accidental spills and contact. The lab coat should be fully buttoned.[5]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.To protect the feet from spills and falling objects.
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced.[6] For weighing and handling of the solid compound where dust may be generated, a NIOSH-approved N95 respirator is recommended.To prevent inhalation of the compound, which may cause respiratory irritation.

Procedural Workflow for Safe Handling

The following step-by-step process ensures a safe operational workflow when handling N-hydroxy-N,2-diphenylacetamide.

Preparation and Donning of PPE
  • Inspect all PPE for any signs of damage or wear before use.

  • Don PPE in the following order:

    • Inner gloves (if using a double-gloving technique).

    • Lab coat.

    • Respiratory protection (ensure a proper fit test has been conducted).

    • Eye and face protection.

    • Outer gloves.

Handling the Compound
  • All handling of N-hydroxy-N,2-diphenylacetamide should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing instruments.

  • Avoid creating dust. If the compound is a fine powder, handle it with extreme care.

  • In case of a spill, follow the emergency procedures outlined in Section 5.

Doffing of PPE
  • Remove PPE in the following order to prevent cross-contamination:

    • Outer gloves.

    • Lab coat (turn it inside out as you remove it).

    • Eye and face protection.

    • Respiratory protection.

    • Inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.[2][3]

Visualizing the PPE Workflow

The following diagram illustrates the logical sequence for donning and doffing PPE to ensure maximum safety and minimize cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 Inspect PPE Don2 Inner Gloves Don1->Don2 Don3 Lab Coat Don2->Don3 Don4 Respirator Don3->Don4 Don5 Eye/Face Protection Don4->Don5 Don6 Outer Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Eye/Face Protection Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6 caption Figure 1: PPE Donning and Doffing Workflow

Figure 1: PPE Donning and Doffing Workflow

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of N-hydroxy-N,2-diphenylacetamide and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Protocol
Solid Compound Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through a licensed chemical destruction plant or by controlled incineration.[6]
Contaminated PPE All disposable PPE (gloves, respirators, etc.) must be collected in a designated hazardous waste container and disposed of according to institutional guidelines.
Contaminated Labware Reusable labware should be decontaminated with an appropriate solvent. Disposable labware should be disposed of as hazardous waste.
Visualizing the Waste Disposal Stream

This diagram outlines the decision-making process for the proper disposal of materials contaminated with N-hydroxy-N,2-diphenylacetamide.

Waste_Disposal cluster_Disposal_Actions Disposal Actions Start Waste Generated Solid_Compound Solid N-hydroxy-N,2- diphenylacetamide Start->Solid_Compound Contaminated_PPE Contaminated PPE Start->Contaminated_PPE Contaminated_Labware Contaminated Labware Start->Contaminated_Labware Dispose_Hazardous Dispose as Hazardous Waste (Licensed Facility) Solid_Compound->Dispose_Hazardous Contaminated_PPE->Dispose_Hazardous Decontaminate Decontaminate Labware Contaminated_Labware->Decontaminate Decontaminate->Dispose_Hazardous If Disposable caption Figure 2: Waste Disposal Workflow

Figure 2: Waste Disposal Workflow

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is critical.

IncidentFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[7]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect and place in a sealed container for disposal as hazardous waste.

Conclusion: A Culture of Safety

The safe handling of N-hydroxy-N,2-diphenylacetamide is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the hazards, diligently using the correct PPE, and being prepared for emergencies, we can ensure a safe and productive research environment.

References

  • N,N-Diethyl-2-hydroxy-2-phenylacetamide Safety Data Sheets. Echemi.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • N-Hydroxy-2,2-diphenylacetamide. PubChem.

  • 2 - SAFETY DATA SHEET.

  • SAFETY DATA SHEET. TCI Chemicals.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • What PPE Should You Wear When Handling Acid 2026?. Uniform Manufacturer.

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.

  • The importance of Personal Protective Equipment in the handling of chemicals.

  • Personal Protective Equipment for Chemical Handling. Real Safety.

  • N,N-Dimethylacetamide - SAFETY DATA SHEET.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.